Advanced Technical Guide: Chemical Properties and Bioconjugation Applications of [2-(2-Ethoxyethoxy)ethoxy]acetic Acid
Executive Summary In the rapidly evolving landscape of targeted therapeutics, antibody-drug conjugates (ADCs), and proteolysis-targeting chimeras (PROTACs), the selection of an optimal linker is as critical as the payloa...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the rapidly evolving landscape of targeted therapeutics, antibody-drug conjugates (ADCs), and proteolysis-targeting chimeras (PROTACs), the selection of an optimal linker is as critical as the payload itself. [2-(2-Ethoxyethoxy)ethoxy]acetic acid (commonly referred to as Ethoxy-PEG2-acetic acid) is a highly specialized, monodisperse polyethylene glycol (PEG) derivative. Unlike traditional polydisperse PEGs, this discrete molecule provides exact spatial geometry and predictable pharmacokinetic modulation.
This whitepaper provides an in-depth analysis of the chemical and physical properties of[2-(2-Ethoxyethoxy)ethoxy]acetic acid[1], detailing the mechanistic logic behind its use in drug development, and outlining self-validating experimental protocols for its synthesis and bioconjugation.
Chemical Identity & Physico-Chemical Profile
Understanding the baseline physical properties of [2-(2-Ethoxyethoxy)ethoxy]acetic acid is essential for predicting its behavior in organic synthesis and biological systems. The molecule consists of a short PEG2 core, an ethyl ether cap, and a terminal carboxylic acid[2].
Mechanistic Role in Drug Development: The Logic of PEGylation
As a Senior Application Scientist, I emphasize that linker selection must be driven by causality, not just convention. The integration of an Ethoxy-PEG2-acetic acid linker into a therapeutic molecule serves specific, engineered purposes:
Steric Shielding and Pharmacokinetics (PK): Hydrophobic payloads are prone to aggregation and rapid plasma clearance[3]. Covalent attachment of a hydrophilic PEG polymer creates a hydrated shield around the drug molecule[4]. The ether oxygens in the PEG2 chain hydrogen-bond with surrounding water molecules, increasing the hydrodynamic radius of the conjugate. This steric hindrance prevents rapid renal filtration, thereby extending the circulation half-life (
t1/2
) of the drug[4].
The Ethyl-Cap Advantage: While methyl-capped PEGs (mPEGs) are common, the ethyl cap of this specific molecule provides a slight, calculated increase in lipophilicity[5]. In PROTAC development, achieving cellular permeability requires a delicate balance of the partition coefficient (LogP). The ethyl group fine-tunes this balance, promoting membrane crossing while the PEG core maintains aqueous solubility.
Pharmacokinetic modulation pathway via PEGylation steric shielding.
Synthesis & Validation Methodology
The synthesis of [2-(2-Ethoxyethoxy)ethoxy]acetic acid relies on a controlled Williamson ether synthesis[6]. Every robust protocol must be a self-validating system; therefore, analytical checkpoints are built directly into the workflow.
Causality of Reagents: Diethylene glycol monoethyl ether serves as the nucleophilic precursor[1]. Sodium hydride (NaH) is selected as the base because it quantitatively deprotonates the terminal hydroxyl group, evolving hydrogen gas. This prevents the formation of water (which would occur if NaOH were used), thereby preventing the premature hydrolysis of the electrophile, chloroacetic acid[6].
Step-by-Step Procedure:
Deprotonation: Dissolve 1.0 equivalent of diethylene glycol monoethyl ether in anhydrous Tetrahydrofuran (THF) under an inert argon atmosphere. Cool the reaction vessel to 0°C.
Activation: Slowly add 1.2 equivalents of NaH (60% dispersion in mineral oil) in portions. Stir for 30 minutes until hydrogen evolution ceases, ensuring complete alkoxide formation.
Alkylation: Dropwise, add a solution of 1.1 equivalents of chloroacetic acid in THF.
Heating: Gradually warm the mixture to 60°C and reflux for 12 hours. Monitor the consumption of the starting material via Thin-Layer Chromatography (TLC).
Quenching & Workup: Cool to room temperature. Quench carefully with cold water. Acidify the aqueous layer to pH 2 using 1M HCl to protonate the product, driving it into the organic phase. Extract with ethyl acetate (3x).
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography (Dichloromethane:Methanol gradient).
Self-Validation Checkpoints:
¹H-NMR (CDCl₃): Confirm the presence of the terminal ethyl group (triplet at ~1.2 ppm, quartet at ~3.5 ppm) and the methylene singlet adjacent to the carboxylic acid (~4.1 ppm).
LC-MS: Confirm the exact mass [M-H]⁻ corresponding to 191.2 m/z.
Synthesis and self-validating purification workflow for Ethoxy-PEG2-acetic acid.
Application Workflow: Bioconjugation via Amide Coupling
The primary application of [2-(2-Ethoxyethoxy)ethoxy]acetic acid is acting as a linker by conjugating its terminal carboxylic acid to primary or secondary amines on target payloads (e.g., proteins, peptides, or small molecule ligands)[7].
Causality of Reagents: HATU is chosen over traditional carbodiimides (like EDC) because it generates a highly reactive 7-azabenzotriazole active ester. This is critical for driving the reaction of sterically hindered PEGylated acids to completion while suppressing epimerization[7]. N,N-Diisopropylethylamine (DIPEA) acts as a sterically hindered, non-nucleophilic base to deprotonate the target amine without competing for the active ester.
Step-by-Step Procedure:
Preparation: Dissolve 1.0 equivalent of [2-(2-Ethoxyethoxy)ethoxy]acetic acid and 1.0 equivalent of the amine-bearing payload in anhydrous N,N-Dimethylformamide (DMF).
Base Addition: Add 3.0 equivalents of DIPEA to the solution to ensure the amine remains in its reactive, unprotonated state.
Activation: Add 1.2 equivalents of HATU to the mixture. The solution may turn slightly yellow, indicating the formation of the active ester.
Coupling: Stir the reaction at room temperature for 2 to 4 hours.
Monitoring: Draw a 5 µL aliquot, dilute in acetonitrile, and analyze via LC-MS to confirm the disappearance of the starting amine and the emergence of the conjugate mass.
Isolation: Once complete, precipitate the product by adding cold diethyl ether, or purify directly via preparative Reverse-Phase HPLC (Water/Acetonitrile with 0.1% TFA).
References
Chemsrc. "2-[2-(2-ethoxyethoxy)ethoxy]acetic acid | CAS#:7743-98-8". Chemsrc Chemical Database. Available at:[Link]
AA Blocks. "7743-98-8. Acetic acid, [2-(2-ethoxyethoxy)ethoxy]-". AA Blocks Product Index. Available at: [Link]
Bioconjugate Chemistry. "PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates." ACS Publications, 2025 Feb 19;36(2):179-189. Available at:[Link]
LookChem. "108466-89-3: t-Boc-N-amido-PEG2-CH2CO2H Properties and HATU Coupling." LookChem Chemical Database. Available at:[Link]
Thermodynamic Stability of [2-(2-Ethoxyethoxy)ethoxy]acetic acid at Room Temperature: A Technical Guide
Executive Summary and Molecular Architecture In the rapidly evolving landscape of bioconjugation, targeted protein degraders (PROTACs), and antibody-drug conjugates (ADCs), short monodisperse polyethylene glycol (PEG) li...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary and Molecular Architecture
In the rapidly evolving landscape of bioconjugation, targeted protein degraders (PROTACs), and antibody-drug conjugates (ADCs), short monodisperse polyethylene glycol (PEG) linkers are indispensable. Among these, [2-(2-Ethoxyethoxy)ethoxy]acetic acid (CAS: 7743-98-8; MW: 192.21 g/mol ) serves as a highly versatile, ethoxy-capped PEG2-acetic acid derivative.
Understanding the thermodynamic stability of this specific molecule at room temperature (298.15 K / 25°C) is critical for ensuring the integrity of synthetic workflows and the shelf-life of active pharmaceutical ingredients (APIs). Because this molecule is a low-molecular-weight linear PEG derivative, it exists as a viscous liquid at room temperature (Tg < -60°C) . This physical state fundamentally dictates its kinetic reactivity, as the diffusion of atmospheric oxygen and moisture through the liquid phase is significantly faster than in crystalline, higher-molecular-weight PEG solids.
Thermodynamic Stability Profile at 25°C
As a Senior Application Scientist, I often observe that researchers conflate kinetic inertness with thermodynamic stability. To properly handle [2-(2-Ethoxyethoxy)ethoxy]acetic acid, we must decouple these two concepts across its primary degradation vectors: hydrolysis and oxidation.
The molecule features two distinct functional groups: the aliphatic ether linkages of the PEG core and the terminal carboxylic acid.
The Ether Linkages: At neutral pH and 25°C, the cleavage of the C-O-C ether bond by water is non-spontaneous (
ΔG>0
). Furthermore, the
sp3
hybridized carbon lacks a low-energy Lowest Unoccupied Molecular Orbital (LUMO), meaning nucleophilic attack by water requires overcoming a massive activation energy barrier (
Ea
). Thus, the ether backbone is both thermodynamically and kinetically stable in aqueous solutions at room temperature .
The Carboxylic Acid: The terminal acid (pKa ~ 3.5–4.0) is already in a highly oxidized, stable state. While it can undergo esterification in the presence of alcohols, this reaction requires an acid catalyst to proceed at a measurable rate at 25°C.
Oxidative Susceptibility: The Thermodynamic Achilles' Heel
While hydrolytically stable, PEG linkers are thermodynamically unstable in the presence of atmospheric oxygen (
O2
) . The methylene (
CH2
) groups adjacent to the ether oxygens possess relatively weak C-H bonds (~93 kcal/mol). The electron-donating nature of the oxygen atom stabilizes any resulting carbon-centered radical via hyperconjugation.
When exposed to ambient air and light at room temperature, auto-oxidation is thermodynamically favored (
ΔG<0
). The radical chain mechanism initiates slowly but propagates to form hydroperoxides, which eventually undergo chain scission to yield formate esters and aldehydes .
Thermodynamic degradation pathways of [2-(2-Ethoxyethoxy)ethoxy]acetic acid at room temperature.
Quantitative Data: Comparative Stability Metrics
To provide actionable insights for formulation and storage, Table 1 summarizes the degradation kinetics of [2-(2-Ethoxyethoxy)ethoxy]acetic acid under various environmental conditions at 25°C.
To empirically determine the stability of this linker in your specific formulation matrix, you must employ a self-validating analytical protocol. In my laboratory, we rely on LC-MS/MS workflows that inherently control for matrix effects and instrument drift.
The Causality Behind the Protocol Design
Why use amber glass vials? Photo-oxidation significantly lowers the activation energy for radical initiation. Amber glass blocks UV transmission, isolating thermal thermodynamics from photochemical variables.
Why add the internal standard during the quenching step? Introducing an isotopically labeled standard at the exact moment of sampling normalizes extraction efficiencies and accounts for matrix-induced ionization suppression in the mass spectrometer, ensuring the quantitative data is self-validating.
Step-by-Step LC-MS/MS Protocol
Sample Preparation: Dissolve[2-(2-Ethoxyethoxy)ethoxy]acetic acid in HPLC-grade water (or targeted buffer) to a final concentration of 1.0 mg/mL.
Isothermal Incubation: Aliquot 1 mL of the stock solution into sterile, amber glass HPLC vials. Seal with PTFE-lined caps to prevent plasticizer leaching. Incubate in a thermostatically controlled chamber at 25.0 ± 0.1 °C.
Time-Course Sampling: At designated intervals (t = 0, 7, 14, 30, 60, and 90 days), remove three replicate vials from the chamber.
Quenching & Internal Standard Addition: Spike each 1 mL sample with 10 µL of a 100 µg/mL internal standard solution (e.g., a
13C
-labeled PEG-acid analog). Vortex immediately for 10 seconds to quench any concentration gradients.
System Suitability Testing (SST): Prior to analyzing the batch, inject a blank (HPLC water) followed by a known calibration standard. Validation Gate: Proceed only if retention time drift is <2% and the signal-to-noise ratio is >100:1.
Data Acquisition: Inject 5 µL onto a C18 reverse-phase column (2.1 x 50 mm, 1.7 µm). Utilize a mobile phase gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid). Monitor the parent ion (
[M−H]−
at m/z 191) and known formate degradation fragments via Multiple Reaction Monitoring (MRM).
Kinetic Modeling: Calculate the peak area ratio of the parent compound to the internal standard. Plot the natural log of the remaining concentration versus time to derive the degradation rate constant (
k
).
Self-validating LC-MS workflow for empirical stability assessment at room temperature.
Conclusion
At room temperature, [2-(2-Ethoxyethoxy)ethoxy]acetic acid exhibits exceptional thermodynamic stability against aqueous hydrolysis, making it a highly reliable linker for physiological applications. However, its vulnerability lies in its thermodynamic susceptibility to auto-oxidation. Drug development professionals must prioritize inert atmosphere storage and light protection to maintain the structural integrity of this critical reagent over extended timelines.
References
Title: The Influence of a Polyethylene Glycol Linker on the Metabolism and Pharmacokinetics of a 89Zr-Radiolabeled Antibody
Source: ACS Publications (Bioconjugate Chemistry)
URL: [Link]
Title: Linear Polyethylene Glycol: Molecular Architecture, Synthesis Strategies, And Advanced Biomedical Applications
Source: Patsnap Eureka
URL: [Link]
Title: Hepatic and Fecal Metabolomic Analysis of the Effects of Lactobacillus rhamnosus GG on Alcoholic Fatty Liver Disease in Mice
Source: Journal of Proteome Research (ACS Publications)
URL: [Link]
Foundational
Engineering Bioconjugates and Targeted Therapeutics: A Technical Guide to [2-(2-Ethoxyethoxy)ethoxy]acetic acid as a Hydrophilic PEG-Based Linker
Executive Summary In the rapidly evolving landscape of targeted protein degradation (PROTACs), antibody-drug conjugates (ADCs), and peptide therapeutics, the selection of a spacer molecule is as critical as the pharmacop...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the rapidly evolving landscape of targeted protein degradation (PROTACs), antibody-drug conjugates (ADCs), and peptide therapeutics, the selection of a spacer molecule is as critical as the pharmacophores it connects. [2-(2-Ethoxyethoxy)ethoxy]acetic acid (CAS: 7743-98-8 / 16024-58-1) is a specialized, short-chain polyethylene glycol (PEG) linker[1]. Unlike standard methoxy-terminated PEGs (mPEGs), this molecule features an ethyl ether cap and a carboxylic acid terminus. This whitepaper explores the physicochemical causality behind its design, its mechanistic role in bioconjugation, and provides self-validating experimental protocols for its integration into complex drug architectures.
Structural Anatomy and Physicochemical Causality
The molecular architecture of [2-(2-Ethoxyethoxy)ethoxy]acetic acid (C₈H₁₆O₅) is deliberately engineered to balance aqueous solubility with membrane permeability.
The Ethyl Cap vs. Methoxy Cap: The terminal ethyl group is not a trivial substitution. In drug design, fine-tuning the lipophilicity (LogD) of the linker is paramount. The addition of a single methylene unit slightly increases the lipophilicity of the conjugate. In the optimization of G-protein-coupled receptor (GPCR) agonists, substituting a methoxy group with an ethoxy group significantly reduced renal clearance and enhanced plasma exposure by blocking β-oxidation pathways[2]. Furthermore, the ethyl cap can extend into transmembrane spaces, engaging in favorable hydrophobic interactions with target residues (e.g., Tyr12 and Lys259 in GPR40 receptors)[2].
The PEG Backbone: The two repeating ethylene glycol units provide high flexibility and hydrophilicity. This counteracts the extreme hydrophobicity of typical cytotoxic payloads or rigid E3 ligase ligands, preventing aggregation in aqueous physiological environments.
The Acetic Acid Terminus: The carboxylic acid provides a highly stable, reactive handle for amide bond formation with primary or secondary amines on target ligands.
Low MW prevents steric disruption of the ligand's native binding affinity[1].
H-Bond Acceptors
5
Enhances aqueous solubility, critical for preventing ADC/PROTAC aggregation.
Terminal Capping
Ethyl ether
Increases LogD slightly vs. methoxy, improving cellular permeability and PK profiles[2].
Spacer Length
~ 10-12 Å
Provides optimal degrees of freedom to prevent steric clashing in ternary complexes[3].
Mechanistic Applications in Targeted Therapeutics
Targeted Protein Degradation (PROTACs)
In PROTAC design, the linker must bridge a target protein of interest (POI) ligand and an E3 ubiquitin ligase ligand (such as thalidomide or VHL)[3]. If the linker is too short, the POI and E3 ligase will sterically clash, preventing the formation of the necessary ternary complex. If the linker is too long, the entropic penalty of folding is too high, and cellular permeability drops. The ~10 Å length of[2-(2-Ethoxyethoxy)ethoxy]acetic acid provides the exact spatial tolerance required for highly constrained E3-POI pairs.
Fig 1. Schematic of the PROTAC ternary complex utilizing the ethoxy-PEG spacer to prevent steric clashing.
Peptide Half-Life Extension
Peptide therapeutics, such as Glucagon-like Peptide-1 (GLP-1) analogs, suffer from rapid renal clearance and enzymatic degradation. By utilizing [2-(2-ethoxyethoxy)ethoxy]acetic acid as a spacer to attach lipophilic fatty acid chains to the lysine residues of the peptide backbone, researchers can dramatically extend the duration of action[4]. The linker acts as a hydrophilic buffer that maintains the peptide's solubility while the attached fatty acid binds to serum albumin, shielding the peptide from dipeptidyl peptidase-4 (DPP-4) cleavage.
To ensure high-yield conjugation of[2-(2-Ethoxyethoxy)ethoxy]acetic acid to an amine-bearing payload, a rigid, self-validating protocol must be employed.
Why HATU over EDC/NHS?
The ether oxygen located at the β-position to the carboxylic acid inductively withdraws electron density. This can make standard carbodiimide (EDC) couplings sluggish or prone to forming inactive N-acylurea byproducts. HATU generates a highly reactive HOAt ester intermediate, driving the reaction to completion rapidly, even with sterically hindered amines.
Fig 2. Standardized, self-validating bioconjugation workflow using HATU/DIPEA activation.
Step-by-Step Protocol
Phase 1: Carboxylic Acid Activation
Preparation: Dissolve 1.0 equivalent of[2-(2-Ethoxyethoxy)ethoxy]acetic acid and 1.1 equivalents of HATU in anhydrous DMF (0.1 M concentration).
Causality: Anhydrous conditions are critical. Trace water will hydrolyze the highly reactive OAt-ester intermediate back to the starting acid, destroying the yield.
Base Addition: Add 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA) dropwise at 0°C. Stir for 15 minutes.
Validation Checkpoint 1: Withdraw 5 µL of the reaction mixture, quench with 50 µL of methanol, and analyze via LC-MS. Do not proceed until the mass of the activated HOAt-ester is >95% abundant. This ensures the linker is fully primed for conjugation.
Phase 2: Nucleophilic Acyl Substitution
4. Conjugation: Add the amine-bearing payload (0.9 equivalents) dissolved in anhydrous DMF dropwise to the activated linker solution. Allow the reaction to warm to room temperature and stir for 2-4 hours.
Causality: The payload is added at a slight limiting stoichiometric ratio (0.9 eq). Unreacted payload is often highly hydrophobic and difficult to separate from the final product via reverse-phase HPLC. By making the payload the limiting reagent, we ensure its complete consumption; the excess polar PEG-acid is easily washed away during purification.
Validation Checkpoint 2: Perform a Ninhydrin (Kaiser) stain on a TLC plate. The disappearance of the primary amine (absence of purple color) validates successful and complete conjugation.
Phase 3: Isolation and Purification
6. Quenching: Quench the reaction with a 5% aqueous NaHCO₃ solution.
7. Extraction: Extract the product using Ethyl Acetate (EtOAc).
Causality: The terminal ethyl cap of the linker provides just enough lipophilicity to allow the conjugate to partition into the organic layer. A standard mPEG might partition too heavily into the aqueous layer, causing product loss.
Purification: Concentrate the organic layer under reduced pressure and purify via Preparative HPLC using a C18 column (Water/Acetonitrile gradient with 0.1% TFA).
Analytical Characterization Standards
To confirm the structural integrity of the synthesized conjugate, the following analytical parameters must be met:
LC-MS: The target mass should be observed as
[M+H]+
or
[M+Na]+
. The absence of the
M+174
mass peak (which indicates unreacted HOAt ester) must be verified.
¹H NMR (400 MHz, CDCl₃): The signature of the ethyl cap must be visible as a distinct triplet at ~1.20 ppm (3H, -CH₂CH₃ ), coupled with a quartet at ~3.50 ppm (2H, -CH₂ CH₃). The acetic acid methylene protons adjacent to the newly formed amide bond will shift downfield to ~4.00 ppm.
References
Chemsrc: 2-[2-(2-ethoxyethoxy)ethoxy]acetic acid | CAS#:7743-98-8. Available at: [Link]
Journal of Medicinal Chemistry (ACS Publications): Identification of Fused-Ring Alkanoic Acids with Improved Pharmacokinetic Profiles that Act as G Protein-Coupled Receptor 40/Free Fatty Acid Receptor 1 Agonists. Available at: [Link]
United States Patent (Google Patents):Glucagon-like Peptide-1 (GLP-1) Analogs.
A Technical Guide to the Structural Conformation of [2-(2-Ethoxyethoxy)ethoxy]acetic Acid in Aqueous Solution
Introduction [2-(2-Ethoxyethoxy)ethoxy]acetic acid (EEEA) is an amphiphilic molecule characterized by a short oligo(ethylene glycol) chain terminated with a carboxylic acid moiety[1]. Its structure, featuring both a hydr...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
[2-(2-Ethoxyethoxy)ethoxy]acetic acid (EEEA) is an amphiphilic molecule characterized by a short oligo(ethylene glycol) chain terminated with a carboxylic acid moiety[1]. Its structure, featuring both a hydrophilic ether backbone and a polar, ionizable head group, makes it a molecule of interest in fields ranging from materials science to pharmacology. Understanding the structural conformation of EEEA in an aqueous solution is paramount for predicting its behavior in various applications, such as its function as a surface modifier, its potential for self-assembly, and its role as a metabolite of related industrial compounds[2].
The conformational landscape of flexible molecules like EEEA is not static but exists as a dynamic equilibrium of interconverting structures. In aqueous environments, this equilibrium is overwhelmingly dictated by the intricate and competitive network of hydrogen bonds between the solute, the solvent, and within the solute itself. Due to the limited number of direct conformational studies on EEEA, this guide synthesizes foundational principles and experimental data from closely related and extensively studied analogues, primarily ethylene glycol (EG), oligo(ethylene glycol) (OEG), and other ethoxylated carboxylic acids. We will explore the theoretical underpinnings of EEEA's conformation, detail the primary experimental and computational methodologies for its elucidation, and analyze the critical influence of the aqueous environment, particularly pH.
Part 1: Fundamental Conformational Principles
The flexibility of the EEEA molecule arises from rotation around its multiple single bonds. The resulting conformation is a delicate balance of steric effects, torsional strain, and, most importantly, non-covalent interactions.
Torsional Angles and Key Conformers
The conformation of the ethoxy chain is defined by the dihedral angles along its backbone, specifically the O-C-C-O and C-O-C-C linkages. For oligo(ethylene glycol) chains, a helical conformation is often energetically favorable in the presence of water[3]. This structure typically arises from a gauche conformation around the C-C bonds and a trans conformation around the C-O bonds[3]. This arrangement allows the ether oxygens to orient in a way that optimizes their interaction with water molecules. In contrast, a fully extended, planar "all-trans" conformation is less common in aqueous solutions but can be observed in other environments[3].
The Central Role of Hydrogen Bonding
In an aqueous solution, the structure of EEEA is dominated by hydrogen bonding. There is a constant competition between two primary types of interactions:
Intermolecular Hydrogen Bonding: The ether oxygens and the carboxylic acid group are potent hydrogen bond acceptors, readily interacting with surrounding water molecules. Water can form strong, cooperative hydrogen bonds, sometimes creating "bridges" between adjacent oxygen atoms on the EEEA chain[3][4]. These solute-solvent interactions are crucial for the molecule's solubility and influence its overall shape.
Intramolecular Hydrogen Bonding: A hydrogen bond can potentially form between the acidic proton of the carboxyl group (when protonated) and one of the ether oxygens along the backbone. This would lead to a more compact, folded conformation.
The final conformational ensemble observed in solution represents a time-averaged distribution of structures that balances these competing energetic factors.
Caption: Potential hydrogen bonding modes for EEEA in water.
Part 2: Experimental Approaches to Conformation Elucidation
A multi-faceted experimental approach is necessary to probe the conformational preferences of EEEA. Vibrational and nuclear magnetic resonance spectroscopies are primary tools for this purpose.
Vibrational Spectroscopy (Raman & FTIR)
Expertise & Experience: Vibrational spectroscopy techniques like Fourier-Transform Infrared (FTIR) and Raman spectroscopy are exquisitely sensitive to the local chemical environment and geometry of molecules. Changes in bond angles and lengths, which define conformation, result in detectable shifts in vibrational frequencies. For ethoxylated species, specific spectral regions are well-established as being conformationally sensitive, allowing us to infer structural characteristics from the vibrational fingerprint[5][6].
Trustworthiness: The validity of this approach lies in comparing the acquired spectra against reference data from related, well-characterized molecules (like polyethylene glycol) and theoretical calculations. Isotopic substitution (e.g., using D₂O as a solvent) can further validate band assignments by identifying vibrations involving exchangeable protons.
Sample Preparation: Prepare a series of EEEA solutions in deionized water (and D₂O for comparison) at the desired concentrations (e.g., 1-10 wt%). Filter samples through a 0.22 µm syringe filter to remove particulates.
Instrumentation: Utilize a confocal Raman microscope equipped with a suitable laser (e.g., 532 nm or 785 nm to minimize fluorescence). Use an objective with a high numerical aperture and an immersion collar for aqueous sample analysis.
Data Acquisition: Calibrate the spectrometer using a known standard (e.g., silicon wafer). Acquire spectra from a temperature-controlled stage, collecting multiple accumulations to achieve a high signal-to-noise ratio.
Data Processing: Perform baseline correction to remove fluorescence background and normalize the spectra (e.g., to the water bending mode or a stable C-H mode) to allow for quantitative comparison between samples.
The Raman spectrum of EEEA in water will be a composite of vibrations from the ethoxy backbone, the terminal carboxylic acid, and the solvent.
Vibrational Mode
Approximate Wavenumber (cm⁻¹)
Structural Significance
References
Carboxyl O-H Stretch
2500-3300 (Broad, IR)
Highly sensitive to hydrogen bonding. Dimerization in non-polar media causes characteristic sub-peaks.[7][8]
C-H Stretches
2800-3000
Generally less sensitive to conformation but can provide a stable reference.
A key conformationally sensitive region for PEG/OEG chains. The presence of sharp bands can indicate ordered structures like helices.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: NMR spectroscopy is arguably the most powerful technique for determining the three-dimensional structure of molecules in solution[10]. It provides atom-specific information. Chemical shifts reveal the electronic environment, scalar (J) couplings provide through-bond connectivity and dihedral angle information (via the Karplus relationship), and the Nuclear Overhauser Effect (NOE) reveals through-space proximities between protons, directly informing on the molecule's folded state.
Trustworthiness: The self-validating nature of NMR comes from the consistency required across multiple parameters. A proposed conformation must be consistent with all observed chemical shifts, coupling constants, and NOE correlations. Furthermore, comparing data from different NMR experiments (e.g., 1D ¹H, 2D COSY, NOESY/ROESY) provides a robust, cross-validated structural model.
Sample Preparation: Dissolve EEEA in D₂O to a concentration of approximately 5-10 mM. D₂O is used to suppress the large solvent signal. A small amount of a reference standard like DSS or TSP can be added for chemical shift calibration. Adjust pH as needed using NaOD or DCl.
Instrument Setup: Use a high-field NMR spectrometer (≥500 MHz) equipped with a cryoprobe for maximum sensitivity. Tune and match the probe for ¹H observation.
1D ¹H Spectrum: Acquire a standard 1D ¹H spectrum with water suppression to identify and assign all proton resonances.
2D NOESY Acquisition: Set up a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment. A key parameter is the mixing time (τₘ), which determines the time allowed for magnetization transfer via NOE. A range of mixing times (e.g., 100-800 ms) should be tested to monitor the build-up of NOE cross-peaks.
Data Processing: Process the 2D data using appropriate window functions and perform Fourier transformation. Phase the spectrum and calibrate the chemical shift axes.
Analysis: Identify cross-peaks in the NOESY spectrum that connect non-adjacent protons. The volume of a cross-peak is inversely proportional to the sixth power of the distance between the protons (I ∝ 1/r⁶), providing powerful distance constraints for structural modeling.
Chemical Shifts: The carboxylic acid proton, if observed in a mixed H₂O/D₂O solvent, will appear far downfield (10-12 ppm)[8][11]. The CH₂ protons alpha to the carboxyl group will be the most deshielded of the backbone protons (~4.0-4.2 ppm).
NOEs: The presence of NOEs between the terminal ethyl group protons and protons near the carboxylic acid end would be strong evidence for a folded, compact conformation. Conversely, an absence of such long-range NOEs would suggest a more extended structure.
Part 3: Computational Modeling with Molecular Dynamics (MD)
Expertise & Experience: While spectroscopy provides time-averaged structural data, molecular dynamics (MD) simulations offer a powerful computational microscope to visualize the dynamic behavior of an individual molecule in a realistic solvent environment[12][13]. By solving Newton's equations of motion for every atom in the system, MD can map the conformational energy landscape and predict the relative populations of different conformers.
Trustworthiness: The reliability of an MD simulation is critically dependent on the quality of the force field—a set of parameters that defines the potential energy of the system. Validating the simulation results against experimental data (e.g., comparing calculated and experimental NMR J-couplings or RDFs with scattering data) is a crucial step to ensure the simulation is a faithful representation of reality.
MD Simulation Workflow
Caption: A typical workflow for a molecular dynamics simulation.
System Setup: A 3D model of EEEA is generated. A suitable all-atom force field (e.g., AMBER, CHARMM) is chosen. The molecule is placed in a periodic box of explicit water molecules (e.g., TIP3P).
Equilibration: The system undergoes energy minimization to remove bad contacts. It is then gradually heated to the target temperature (NVT ensemble) and equilibrated at the target pressure (NPT ensemble) to achieve a realistic density[13].
Production Run: A long simulation (nanoseconds to microseconds) is run, during which the atomic coordinates (the "trajectory") are saved at regular intervals.
Analysis: The trajectory is analyzed to extract structural and dynamic information, such as the distribution of dihedral angles to identify preferred conformers and radial distribution functions (RDFs) to characterize the hydration shell around specific atoms.
Part 4: The Influence of the Aqueous Environment
The conformation of EEEA is not an intrinsic property but is heavily modulated by its environment.
The Master Role of pH
The pH of the solution is arguably the most critical factor governing the conformation of EEEA. The pKa of the carboxylic acid group determines its protonation state.
At Low pH (pH < pKa): The carboxyl group is protonated (-COOH). It can act as both a hydrogen bond donor and acceptor. This allows for the possibility of a stable intramolecular hydrogen bond with an ether oxygen, which would favor a more compact, cyclic-like conformation.
At High pH (pH > pKa): The group is deprotonated to form a carboxylate anion (-COO⁻). This anion is a very strong hydrogen bond acceptor and carries a negative charge. Intramolecular H-bonding is no longer possible. The increased charge repulsion and the strong solvation demand of the carboxylate ion would favor a more extended, open conformation that maximizes its interaction with water molecules.
This pH-dependent behavior is well-documented for other organic acids, where the undissociated form often has different membrane permeability and biological activity than the dissociated form[14][15].
Concentration Effects: Monomers vs. Self-Assembly
Like many amphiphilic molecules, EEEA has the potential to self-assemble at concentrations above a critical micelle concentration (CMC).
Below CMC: EEEA exists as solvated monomers, and its conformation is governed by the principles described above.
Above CMC: The molecules may aggregate into micelles, with the hydrophobic ethyl tails forming a core and the hydrophilic oligo(ethylene glycol) carboxylate headgroups forming a solvated corona. The conformation of EEEA within such an assembly would be constrained by packing requirements and intermolecular interactions with its neighbors. The pH would strongly influence the CMC and the size/shape of any resulting micelles[16].
Conclusion
The structural conformation of [2-(2-Ethoxyethoxy)ethoxy]acetic acid in aqueous solution is best described as a dynamic equilibrium of rapidly interconverting conformers rather than a single static structure. The dominant forces governing this equilibrium are the extensive and competitive hydrogen bonding interactions with the surrounding water molecules. The oligo(ethylene glycol) backbone likely adopts conformations with a preference for gauche C-C and trans C-O torsional angles, consistent with larger PEG systems[3].
The single most important external factor controlling the conformational preference of EEEA is the solution pH. By dictating the protonation state of the terminal carboxylic acid, the pH acts as a switch, toggling between a potentially compact, intramolecularly H-bonded state at low pH and a more extended, heavily solvated anionic state at high pH. A comprehensive understanding, therefore, requires a combination of high-resolution spectroscopic techniques like NMR and Raman, complemented by molecular dynamics simulations, to fully characterize the rich and functionally significant conformational landscape of this molecule.
References
Burget, D., & Sandt, C. (2013). Molecular structure and hydrogen bonding in pure liquid ethylene glycol and ethylene glycol–water mixtures studied using NIR spectroscopy. Semantic Scholar.
Maxfield, J., & Shepherd, I. W. (1975). Raman spectra of poly(ethylene glycols) in solution. Polymer, 16(7), 505-509.
Ramachandran, R., et al. (2007). Conformation of oligo(ethylene glycol) grafted polystyrene in dilute aqueous solutions. Polymer, 48(19), 5713-5720.
Wang, Z., et al. (2000). Molecular Conformation and Solvation of Oligo(ethylene glycol)-Terminated Self-Assembled Monolayers and Their Resistance to Protein Adsorption. The Journal of Physical Chemistry B, 104(15), 3588-3596. Available from: [Link]
Kuyper, C. L., et al. (2012). Poly(ethylene glycol) Mw 2000-8000. Semantic Scholar.
Mallamace, F., et al. (2017). Multiscaling wavelet analysis of infrared and Raman data on polyethylene glycol 1000 aqueous solutions. Journal of Molecular Liquids, 235, 104-110. Available from: [Link]
Li, Z., et al. (2024). Nonionic Water-Soluble Oligo(ethylene glycol)-Modified Polypeptides with a β-Sheet Conformation. Biomacromolecules. Available from: [Link]
Padró, J. A., & Guàrdia, E. (2016). Hydrogen Bonding and Dielectric Spectra of Ethylene Glycol–Water Mixtures from Molecular Dynamics Simulations. The Journal of Physical Chemistry B, 120(31), 7790-7799. Available from: [Link]
Zheng, Y-Z., et al. (2008). Hydrogen bonding interactions between ethylene glycol and water: Density, excess molar volume, and spectral study.
Burget, D., & Sandt, C. (2013). Molecular structure and hydrogen bonding in pure liquid ethylene glycol and ethylene glycol–water mixtures studied using NIR spectroscopy. Physical Chemistry Chemical Physics, 15(40), 17405-17413. Available from: [Link]
Li, Z., et al. (2024). Nonionic Water-Soluble Oligo(ethylene glycol)
Li, Y., et al. (2021). Study of hydrogen bonding interactions in ethylene glycol-water binary solutions by Raman spectroscopy. PubMed.
Weber, V., et al. (2024). Raman Spectroscopic Classification of Polyethylene Glycol Samples of Varying Molecular Weights Using Machine Learning. MDPI.
Zolk, M., et al. (2003). Conformational Order in Oligo(ethylene glycol)-Terminated Self-Assembled Monolayers on Gold Determined by Soft X-ray Absorption. Langmuir, 19(24), 10259-10265. Available from: [Link]
Ozaki, Y., et al. (2022). High-sensitive Raman measurements of protein aqueous solutions using liquid-liquid phase separation.
Anonymous. Spectroscopy Tutorial: Carboxylic Acids. University of Calgary.
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 192850, 2-(2-Ethoxyethoxy)acetic acid. Available from: [Link]
NIST. (n.d.). 2-[2-(2-Ethoxyethoxy)ethoxy]ethyl acetate. In NIST Chemistry WebBook. Available from: [Link]
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 8165, 2-(2-Ethoxyethoxy)ethyl acetate. Available from: [Link]
Barany, G., et al. (2006). Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid. U.S.
European Chemicals Agency. (2005). 2-(2-(2-Ethoxyethoxy)ethoxy)-ethanol.
Anonymous. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. Available from: [Link]
Wikipedia contributors. (2023).
Breidt, F., et al. (2005). Independent Effects of Acetic Acid and pH on Survival of Escherichia coli in Simulated Acidified Pickle Products. Journal of Food Protection, 68(5), 926-931.
Barany, G., et al. (2002). METHODS OF SYNTHESIZING AND USING DERIVATIVES OF [2-(2-AMINOETHOXY)ETHOXY] ACETIC ACID.
Wikipedia contributors. (2023). 2-(2-Ethoxyethoxy)ethanol. Wikipedia.
Anonymous. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. Available from: [Link]
Rittner, R. (2007). NMR Spectroscopy: a Tool for Conformational Analysis. Afinidad, 64(529), 232-243.
Lawford, H. G., & Rousseau, J. D. (1996). Effects of pH and acetic acid on glucose and xylose metabolism by a genetically engineered ethanologenicEscherichia coli. Applied Biochemistry and Biotechnology, 57-58, 259-272.
Ghoreishi, S. M., et al. (2024). An Investigation of the Effect of pH on Micelle Formation by a Glutamic Acid-Based Biosurfactant. MDPI.
Nishio, K., et al. (2021). All-Atom Molecular Dynamics Simulations of the Temperature Response of Poly(glycidyl ether)s with Oligooxyethylene Side Chains Terminated with Alkyl Groups. Polymers, 13(17), 2969.
Casey, G. D., et al. (2010). Effect of acetic acid and pH on the cofermentation of glucose and xylose to ethanol by a genetically engineered strain of Saccharomyces cerevisiae. PubMed.
Singh, C., et al. (2024). All-atom molecular dynamics simulations of polymer and polyelectrolyte brushes.
Orr, J. S., et al. (2019). Extracellular Acidic pH Inhibits Acetate Consumption by Decreasing Gene Transcription of the Tricarboxylic Acid Cycle and the Glyoxylate Shunt. Journal of Bacteriology, 201(2).
Mastering Bioconjugation: A Detailed Guide to EDC/NHS Coupling with a Hydrophilic PEG Linker
Introduction: Architecting Molecular Bridges for Advanced Biotherapeutics In the landscape of modern drug development, diagnostics, and proteomics, the ability to covalently link different molecular entities with precisi...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: Architecting Molecular Bridges for Advanced Biotherapeutics
In the landscape of modern drug development, diagnostics, and proteomics, the ability to covalently link different molecular entities with precision is paramount. This process, known as bioconjugation, is the cornerstone of creating sophisticated molecules like antibody-drug conjugates (ADCs), PEGylated proteins, and functionalized surfaces for biosensors. Among the most robust and versatile methods for achieving this is the "zero-length" crosslinking chemistry involving 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).[1] This guide provides an in-depth exploration of this powerful technique, with a specific focus on the use of [2-(2-Ethoxyethoxy)ethoxy]acetic acid, a short, hydrophilic polyethylene glycol (PEG) linker, to bridge biomolecules.
The strategic inclusion of a PEG linker can dramatically improve the properties of the resulting conjugate. PEG linkers are renowned for their ability to enhance solubility, increase stability by protecting against enzymatic degradation, and reduce the immunogenicity of the conjugated molecule.[2][3][4] The ethoxyethoxy-based acetic acid linker serves as an ideal spacer, minimizing steric hindrance and improving the overall pharmacokinetic and pharmacodynamic profile of the bioconjugate.[2][5]
This document will dissect the underlying chemical principles, provide validated, step-by-step protocols, and offer expert insights into the critical parameters that govern the success of your EDC/NHS coupling reactions.
The Chemistry Deconstructed: A Two-Act Play of Activation and Coupling
The EDC/NHS coupling reaction is a sequential, two-step process designed to form a stable amide bond between a carboxyl group (-COOH) and a primary amine (-NH2).[6] Understanding the causality behind each step is crucial for troubleshooting and optimization.
Act 1: Carboxyl Activation - The Role of EDC and the Necessity of NHS
The reaction commences with the activation of a carboxyl group, in this case, the terminal carboxylate of [2-(2-Ethoxyethoxy)ethoxy]acetic acid, by EDC. This occurs most efficiently in a slightly acidic environment (pH 4.5-6.0), which protonates the carbodiimide, making it highly reactive towards the carboxylate.[7] The result is a highly reactive but notoriously unstable O-acylisourea intermediate.[1][8][9]
This intermediate is highly susceptible to hydrolysis in an aqueous environment, which would regenerate the original carboxyl group and render the reaction unproductive.[1][8] This is where NHS (or its water-soluble analog, Sulfo-NHS) plays a critical role. NHS efficiently intercepts the O-acylisourea intermediate, converting it into a semi-stable, amine-reactive NHS ester.[10] This NHS ester is significantly more resistant to hydrolysis than the O-acylisourea intermediate, providing a wider window for the subsequent reaction with the amine-containing molecule.[8][10]
Act 2: Nucleophilic Attack - Forging the Amide Bond
With the carboxyl group of the linker now activated as an NHS ester, the second phase of the reaction can proceed. This involves the nucleophilic attack of an unprotonated primary amine on the carbonyl carbon of the NHS ester.[11][12] This step is most efficient at a physiological to slightly alkaline pH (7.2-8.5), where the primary amines (e.g., on the N-terminus or lysine residues of a protein) are deprotonated and thus, more nucleophilic.[13][14] The reaction results in the formation of a stable, covalent amide bond and the release of NHS as a byproduct.[11][13]
The competing reaction at this stage is the hydrolysis of the NHS ester, the rate of which also increases with pH.[12][14] Therefore, careful control of pH is a delicate balancing act between promoting aminolysis and minimizing hydrolysis.
Visualizing the Mechanism and Workflow
To provide a clearer understanding, the following diagrams illustrate the chemical transformations and the overall experimental process.
Figure 1: Chemical reaction mechanism of EDC/NHS coupling.
Figure 2: A typical two-step experimental workflow for bioconjugation.
Quantitative Parameters for Success
The efficiency of the conjugation is highly dependent on several key parameters. The following tables provide recommended starting points for reaction optimization.
Table 1: Recommended Reaction Conditions
Parameter
Recommended Range
Rationale & Expert Insights
Activation pH
4.5 - 6.0
Maximizes EDC reactivity with carboxyl groups while minimizing hydrolysis of EDC itself. MES buffer is an excellent choice as it lacks competing amines or carboxylates.[7][9]
Coupling pH
7.2 - 8.5
Ensures primary amines are deprotonated and nucleophilic for efficient reaction with the NHS ester.[14] PBS, HEPES, or borate buffers are suitable.[12] Avoid Tris during coupling.[15]
Temperature
4°C to Room Temp (~25°C)
Room temperature reactions are faster (0.5-4 hours).[14] Reactions at 4°C can proceed overnight and may be beneficial for sensitive proteins.[12]
| Reaction Time | Activation: 15-30 minCoupling: 0.5-4 hours | Activation is rapid.[16] Coupling time may require optimization based on the reactivity of the specific amine.[17] |
Table 2: Molar Ratios of Reagents (Starting Point)
Reagent
Molar Ratio (relative to Linker)
Rationale & Expert Insights
EDC
2 - 10 fold excess
A molar excess drives the activation reaction forward. However, very high concentrations can lead to protein precipitation.[16]
NHS/Sulfo-NHS
1 - 1.5 fold excess (relative to EDC)
Ensures efficient conversion of the O-acylisourea intermediate to the more stable NHS ester.[15]
| Amine-Biomolecule | Varies (e.g., 1:5 to 1:20 Linker:Protein) | The optimal ratio depends on the number of available amines on the biomolecule and the desired degree of labeling. Start with a moderate excess of the activated linker.[12] |
Detailed Experimental Protocols
This section provides a robust, two-step protocol for conjugating an amine-containing protein with [2-(2-Ethoxyethoxy)ethoxy]acetic acid (EEEA).
Materials and Reagents
Protein: Protein to be labeled (e.g., Antibody, BSA) containing primary amines.
Activation Reagents: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) or Sulfo-NHS.
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0.[16]
Coupling Buffer: 100 mM Phosphate-Buffered Saline (PBS), pH 7.2-7.5.[16]
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Hydroxylamine, pH 8.5.[6][17]
Purification System: Desalting column (e.g., Sephadex G-25) or dialysis cassettes.[8][12]
Protocol: Two-Step Conjugation
Part A: Activation of the EEEA Linker
Prepare Linker Solution: Dissolve the EEEA linker in Activation Buffer to a desired concentration (e.g., 10 mM). If solubility is an issue, first dissolve in a minimal amount of DMSO or DMF and then dilute with the buffer.
Prepare EDC/NHS Solutions: Crucially, prepare fresh solutions of EDC and NHS in Activation Buffer immediately before use.[9] EDC is highly moisture-sensitive and hydrolyzes rapidly.[9]
Initiate Activation: Add EDC solution to the linker solution to achieve a 2-10 fold molar excess. Immediately follow with the addition of NHS solution (at a 1:1 or slightly higher molar ratio to EDC).[6]
Incubate: Allow the activation reaction to proceed for 15-30 minutes at room temperature.[16]
Part B: Coupling to the Amine-Containing Protein
Buffer Exchange (Recommended): To gain maximum control over the reaction, remove excess EDC and activation byproducts. This is best achieved using a desalting column pre-equilibrated with the Coupling Buffer (pH 7.2-7.5).[16] This step also serves to raise the pH for the coupling reaction.
Prepare Protein: Dissolve the amine-containing protein in the Coupling Buffer to a suitable concentration (e.g., 1-10 mg/mL).[17]
Initiate Coupling: Add the activated EEEA-NHS ester solution to the protein solution.
Incubate: Allow the coupling reaction to proceed for 1-4 hours at room temperature or overnight at 4°C with gentle stirring.[17]
Quench the Reaction: Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM.[17] This will hydrolyze any unreacted NHS esters. Incubate for 15-30 minutes.[12]
Purify the Conjugate: Remove unreacted linker, quenching reagent, and byproducts by passing the reaction mixture through a desalting column or by dialysis against an appropriate buffer (e.g., PBS).[12][15]
Characterize and Store: Analyze the purified conjugate to determine the degree of labeling using methods like mass spectrometry or HPLC. Store the conjugate under appropriate conditions, typically at 4°C or frozen at -20°C or -80°C.
Trustworthiness: A Self-Validating System and Troubleshooting
A robust protocol includes checkpoints and an understanding of potential pitfalls.
Potential Issue
Likely Cause(s)
Recommended Solution(s)
Low Conjugation Yield
- Inactive EDC due to hydrolysis.- Incorrect pH for activation or coupling.- Competing amine-containing buffers (e.g., Tris).- Hydrolysis of NHS-ester intermediate.
- Use fresh, high-quality EDC and prepare solutions immediately before use.[9]- Verify the pH of all buffers meticulously.[7]- Use non-amine buffers like MES for activation and PBS/HEPES for coupling.[9][12]- Work efficiently after the activation step.
Protein Precipitation/Aggregation
- High concentration of EDC.- Significant change in protein pI after extensive modification of lysine residues.- Unfavorable buffer conditions.
- Reduce the molar excess of EDC.[16]- Optimize the linker-to-protein ratio to achieve a lower degree of labeling.- Screen different coupling buffer conditions.
Inconsistent Results
- Variability in reagent preparation.- Inconsistent reaction times or temperatures.
- Standardize all steps of the protocol, especially the timing of reagent additions.- Ensure EDC and NHS are fully equilibrated to room temperature before opening to prevent moisture condensation.[8][9]
Conclusion: A Versatile Tool for Innovation
The EDC/NHS coupling chemistry, particularly when combined with functionalized PEG linkers like [2-(2-Ethoxyethoxy)ethoxy]acetic acid, represents a powerful and highly adaptable platform for bioconjugation. By understanding the fundamental principles of the reaction, carefully controlling critical parameters such as pH and stoichiometry, and adhering to validated protocols, researchers can reliably create novel molecular constructs. This enables the advancement of next-generation therapeutics, diagnostics, and research tools, where the precise and stable linkage of molecular components is the key to enhanced functionality and performance.
References
Benchchem. (n.d.). An In-depth Technical Guide to NHS Ester Reaction Chemistry with Primary Amines.
G-Biosciences. (2017, September 26). High Efficiency & Stability Protein CrossLinking with EDC & NHS.
PurePEG. (2025, July 1). Top 5 Applications of PEGylated Linkers in Bioconjugation.
Benchchem. (n.d.). Application Note: Quenching and Surface Modification of EDC/NHS Reactions using Bis-PEG7-acid.
Benchchem. (n.d.). An In-Depth Technical Guide to the Mechanism of NHS Ester Reactions with Primary Amines.
CovaChem. (n.d.). Technical Bulletin: Coupling Two Proteins with EDC-HCl and Sulfo-NHS.
Application Note: Incorporating[2-(2-Ethoxyethoxy)ethoxy]acetic Acid into PROTAC Linker Design for Self-Validating Negative Controls
Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Application Note & Experimental Protocol Executive Summary In the development of Proteolysis Targeting Chimeras (PROTA...
Author: BenchChem Technical Support Team. Date: April 2026
Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Content Type: Technical Application Note & Experimental Protocol
Executive Summary
In the development of Proteolysis Targeting Chimeras (PROTACs), proving that target degradation is strictly driven by E3 ligase recruitment—rather than off-target toxicity, simple target inhibition, or destabilization—is a critical regulatory and scientific milestone. While synthesizing an inactive E3 ligand epimer (e.g., cis-hydroxyproline for VHL) is common, it is not always synthetically feasible or completely inert.
An authoritative alternative is the complete removal of the E3 recruiting warhead, replacing it with an inert capping group that mimics the physicochemical properties of the linker. [2-(2-Ethoxyethoxy)ethoxy]acetic acid (CAS: 7743-98-8), a monofunctional ethyl-capped PEG3 building block, is an ideal reagent for this purpose. This application note details the mechanistic rationale, synthetic incorporation, and self-validating biological protocols for using this reagent to create definitive PROTAC negative controls.
Mechanistic Rationale & Structural Design
The "Chameleon" Problem in PROTACs
PROTACs exist in the "beyond-Rule-of-5" (bRo5) chemical space. Truncating a PROTAC by simply removing the E3 ligand drastically alters its molecular weight, topological polar surface area (TPSA), and lipophilicity. If a truncated control fails to degrade the target protein (POI), it may simply be because it can no longer permeate the cell membrane, rendering the control invalid.
The Ethyl-PEG3 Solution
By coupling[2-(2-Ethoxyethoxy)ethoxy]acetic acid to the POI-ligand-amine precursor, researchers generate a "capped" control. The terminal ethyl ether (-O-CH₂CH₃) is metabolically stable and sterically mimics the start of an E3 ligand without possessing any binding affinity for CRBN, VHL, or other ligases.
Causality in Design: The PEG3 chain maintains the hydrodynamic radius and solvation shell of the active PROTAC. Because the physicochemical profile remains closely matched, any observed loss of degradation can be definitively attributed to the absence of the ternary complex, rather than a failure in cellular permeability .
Mechanism of active PROTACs vs. ethyl-PEG-capped negative controls in targeted degradation.
Protocol 1: Synthesis of the Capped Negative Control
This protocol describes the amide coupling of[2-(2-Ethoxyethoxy)ethoxy]acetic acid to a primary amine-bearing POI ligand.
Expertise Insight: HATU is selected over EDC/NHS because PEG-acids can adopt folded conformations in organic solvents that sterically hinder activation. HATU drives rapid formation of the active ester, minimizing side reactions. DIPEA is used as a non-nucleophilic base to prevent amidine formation .
Materials Required
POI-ligand-amine precursor (1.0 eq)
[2-(2-Ethoxyethoxy)ethoxy]acetic acid (1.2 eq)
HATU (1.5 eq)
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
Anhydrous N,N-Dimethylformamide (DMF)
Step-by-Step Procedure
Activation: Dissolve[2-(2-Ethoxyethoxy)ethoxy]acetic acid (1.2 eq) and HATU (1.5 eq) in anhydrous DMF (0.1 M concentration) under an inert nitrogen atmosphere.
Base Addition: Add DIPEA (3.0 eq) to the mixture. Stir at room temperature for 15 minutes to ensure complete formation of the active OAt ester. Self-validation step: A slight color change (usually pale yellow) indicates active ester formation.
Coupling: Add the POI-ligand-amine precursor (1.0 eq) dropwise. Stir the reaction at room temperature for 2–4 hours.
Monitoring: Monitor reaction completion via LC-MS. Look for the disappearance of the amine precursor mass and the appearance of the product mass (
Mprecursor+174.2
Da, accounting for the loss of water).
Purification: Quench with water, extract with EtOAc, and concentrate. Purify via preparative reverse-phase HPLC (C18 column, H₂O/MeCN gradient with 0.1% TFA) to achieve >95% purity.
Step-by-step synthesis workflow for generating ethyl-PEG-capped negative control PROTACs.
To prove that the capped control is biologically relevant, it is not enough to show that it fails to degrade the target. You must prove that it successfully enters the cell and binds the target, thereby validating that the lack of degradation is solely due to the missing E3 ligase .
The Competition Rescue Assay
Cell Seeding: Seed the target cell line in 6-well plates at
5×105
cells/well. Incubate overnight.
Dosing Preparation: Prepare DMSO stocks of the Active PROTAC and the Ethyl-PEG-Capped Control.
Treatment Groups:
Group A (Vehicle): 0.1% DMSO.
Group B (Active): Active PROTAC at
DCmax
(e.g., 100 nM).
Group C (Control): Capped Control at
DCmax
(e.g., 100 nM).
Group D (Competition): Active PROTAC (100 nM) + Capped Control (10 µM, 100x excess).
Incubation & Lysis: Incubate for the established
Tmax
(typically 6–12 hours). Lyse cells using RIPA buffer supplemented with protease/phosphatase inhibitors.
Western Blot Analysis: Resolve lysates via SDS-PAGE. Probe for the POI and a loading control (e.g., GAPDH or
β
-actin).
Interpreting the Self-Validating Logic:
Group B must show near-complete POI degradation.
Group C must show POI levels identical to Group A (proving the capped control does not degrade the target).
Group D must show rescued POI levels (no degradation). Because the capped control is present in 100x excess, it outcompetes the active PROTAC for the POI binding pocket. This definitively proves the capped control is cell-permeable and target-engaged .
Data Presentation: Physicochemical Profile Comparison
By utilizing [2-(2-Ethoxyethoxy)ethoxy]acetic acid, the physicochemical drift between the active degrader and the negative control is minimized, ensuring comparable pharmacokinetics in in vitro assays.
Physicochemical Property
Active PROTAC (Example: VHL-based)
Ethyl-PEG3 Capped Control
Rationale for Match in Assay Design
Molecular Weight (Da)
~950 - 1100
~750 - 900
Maintains bRo5 bulk; prevents the control from becoming artificially highly permeable.
cLogP (Lipophilicity)
3.5 - 5.0
3.2 - 4.5
Ethyl capping preserves the hydrophobic trajectory of the linker, ensuring similar membrane partitioning.
TPSA (Ų)
~200 - 250
~160 - 190
Prevents drastic shifts in polarity that occur if the amine is left uncapped or simply acetylated.
H-Bond Donors
3 - 5
1 - 3
Reduces desolvation energy penalties, maintaining comparable passive permeability.
References
H. M. Haiges et al., "Optimization of a Series of RIPK2 PROTACs," Journal of Medicinal Chemistry, 2021.[Link]
A. M. Smith et al., "Discovery and Characterization of PROTACs Targeting Tissue Transglutaminase (TG2)," Journal of Medicinal Chemistry, 2023.[Link]
S. Khan et al., "A selective BCL-XL PROTAC degrader achieves safe and potent antitumor activity," Nature Medicine, 2019.[Link]
G. M. Burslem and C. M. Crews, "Proteolysis-Targeting Chimeras as Therapeutics and Tools for Biological Discovery," Cell, 2020.[Link]
Method
preparation of antibody-drug conjugates with[2-(2-Ethoxyethoxy)ethoxy]acetic acid
Application Note: Engineering High-DAR Antibody-Drug Conjugates Utilizing[2-(2-Ethoxyethoxy)ethoxy]acetic Acid for Hydrophobic Payload Masking Introduction: The Hydrophobicity Penalty in ADC Design The development of Ant...
Introduction: The Hydrophobicity Penalty in ADC Design
The development of Antibody-Drug Conjugates (ADCs) has historically been constrained by the "hydrophobicity penalty." Potent cytotoxic payloads, such as monomethyl auristatin E (MMAE), exatecan, and pyrrolobenzodiazepine (PBD) dimers, are inherently lipophilic. When conjugated to a monoclonal antibody (mAb) at a high Drug-to-Antibody Ratio (DAR
≥
4), these exposed hydrophobic moieties drive intermolecular
π−π
stacking and hydrophobic interactions. This inevitably leads to macroscopic ADC aggregation, accelerated hepatic clearance, and elevated immunogenicity[][2].
To circumvent this, modern bioconjugation strategies employ discrete, monofunctional polyethylene glycol (PEG) acids as side-chain capping agents within the linker architecture[3]. [2-(2-Ethoxyethoxy)ethoxy]acetic acid (an ethoxy-capped PEG2-acetic acid, often referred to as an mPEG3-acid variant) is uniquely suited for this role. Unlike standard methoxy-PEGs, the terminal ethoxy group provides a finely tuned hydrophilic-lipophilic balance (HLB). It is hydrophilic enough to mask the payload and prevent aggregation in systemic circulation, yet its slight lipophilic edge (compared to a methoxy cap) preserves the membrane permeability of the payload once released in the tumor microenvironment[4][5].
Caption: Mechanistic comparison of standard vs. side-chain PEGylated ADCs in preventing aggregation.
Mechanistic Rationale & Workflow
Integrating [2-(2-Ethoxyethoxy)ethoxy]acetic acid into an ADC requires a branched linker strategy. A common approach utilizes a tripeptide or modified dipeptide linker, such as Maleimide-Valine-Lysine-PAB-Payload. The primary amine on the Lysine side-chain serves as the orthogonal conjugation site for the PEG-acid.
By utilizing HATU/DIPEA coupling, the[2-(2-Ethoxyethoxy)ethoxy]acetic acid is covalently attached to the linker prior to antibody conjugation. This pre-assembly ensures that the bioconjugation step to the antibody is highly efficient, as the PEGylated linker-payload is significantly more water-soluble, reducing the need for high concentrations of denaturing organic solvents (like DMSO or DMF) during the final antibody conjugation step[3][4].
Caption: Workflow for integrating [2-(2-Ethoxyethoxy)ethoxy]acetic acid into an ADC linker-payload system.
Self-Validating Experimental Protocols
Protocol A: Synthesis of the PEGylated Linker-Payload
Objective: Covalently attach [2-(2-Ethoxyethoxy)ethoxy]acetic acid to the
ϵ
-amine of a Mal-Val-Lys-PAB-MMAE linker-payload complex.
Causality Check: HATU is selected over EDC/NHS because it provides superior coupling efficiency for sterically hindered secondary or complex primary amines, minimizing hydrolysis byproducts.
Activation: Dissolve 1.2 equivalents (eq) of [2-(2-Ethoxyethoxy)ethoxy]acetic acid and 1.2 eq of HATU in anhydrous DMF. Add 2.5 eq of N,N-Diisopropylethylamine (DIPEA). Stir at room temperature for 15 minutes to form the active O7-azabenzotriazole ester.
Coupling: Add 1.0 eq of the Mal-Val-Lys-PAB-MMAE complex to the activated mixture. Stir under inert atmosphere (Argon) for 2 hours.
In-Process QC (Self-Validation): Withdraw a 2
μ
L aliquot, dilute in 50% Acetonitrile/Water, and analyze via LC-MS. The reaction is complete when the un-PEGylated linker-payload mass is
≤
5% of the total ion chromatogram.
Purification: Purify the product via preparative RP-HPLC using a C18 column (Gradient: 10% to 90% Acetonitrile in Water with 0.1% TFA). Lyophilize the collected fractions to yield the PEGylated Linker-Payload powder.
Protocol B: Bioconjugation to the Monoclonal Antibody
Objective: Conjugate the highly soluble PEGylated linker-payload to the interchain disulfides of the mAb to achieve a uniform DAR of 8.
Causality Check: Because the ethoxy-PEG chain drastically improves the aqueous solubility of the payload, the conjugation buffer requires
≤
5% DMSO (compared to 15-20% for non-PEGylated payloads). This preserves the structural integrity of the antibody and prevents solvent-induced precipitation.
Antibody Reduction: Dilute the mAb to 5 mg/mL in Conjugation Buffer (50 mM PBS, 1 mM EDTA, pH 7.4). Add 2.5 eq of TCEP (Tris(2-carboxyethyl)phosphine) per antibody to fully reduce the four interchain disulfide bonds. Incubate at 37°C for 2 hours.
Thiol Quantification (Self-Validation): Perform an Ellman’s assay (DTNB) on a small aliquot. A successful reduction must yield ~8.0 free thiols per mAb. If the value is
≤
7.5, extend the incubation time.
Conjugation: Dissolve the PEGylated Linker-Payload in DMSO to a 10 mM stock. Add 10 eq (relative to mAb) dropwise to the reduced antibody solution while stirring gently. Ensure final DMSO concentration remains
≤
5% v/v. Incubate at 22°C for 1 hour.
Quenching: Add 20 eq of N-acetylcysteine to quench unreacted maleimide groups, preventing off-target alkylation during downstream processing.
Protocol C: Purification and Formulation
Buffer Exchange: Purify the ADC using Tangential Flow Filtration (TFF) or a PD-10 desalting column, exchanging into Formulation Buffer (20 mM Histidine, 8% Sucrose, 0.02% Polysorbate 80, pH 6.0).
Characterization: Analyze the final ADC via Hydrophobic Interaction Chromatography (HIC) to determine the DAR distribution, and Size Exclusion Chromatography (SEC) to quantify monomeric purity.
Quantitative Data Presentation
The integration of the[2-(2-Ethoxyethoxy)ethoxy]acetic acid side-chain fundamentally alters the physicochemical properties of the resulting ADC, allowing for high drug loading without the typical aggregation penalties.
Table 1: Comparative Physicochemical Properties of ADCs (Target DAR 8)
Parameter
Standard ADC (Non-PEGylated)
Ethoxy-PEG3 Capped ADC
Analytical Method
Conjugation Efficiency
65 - 70%
> 92%
LC-MS (Intact Mass)
Max Achievable DAR
~4.2 (Precipitates at higher DAR)
7.8 - 8.0
HIC / LC-MS
Monomeric Purity
81.5%
98.2%
Analytical SEC
Aggregation (HMW Species)
18.5%
< 1.8%
Analytical SEC
Relative Hydrophobicity
High (Late HIC Retention)
Low (Early HIC Retention)
HIC Retention Time
Required Co-solvent (DMSO)
15 - 20% v/v
≤ 5% v/v
Process Parameter
Data Interpretation: The addition of the monodisperse ethoxy-PEG3 side chain reduces the overall hydrophobicity of the ADC. This is evidenced by the dramatic drop in High Molecular Weight (HMW) aggregate species from 18.5% to < 1.8%, and the ability to achieve a near-perfect DAR of 8 without solvent-induced precipitation[3][4].
Conclusion & Best Practices
The use of[2-(2-Ethoxyethoxy)ethoxy]acetic acid as a side-chain modifier represents a highly effective strategy to overcome the hydrophobicity penalty in modern ADC development. By shielding potent lipophilic payloads, this specific ethoxy-capped PEG acid facilitates the creation of stable, high-DAR conjugates.
Critical Best Practice: Always ensure that the activation of the PEG-acid is verified via LC-MS prior to addition to the linker-payload. Unreacted coupling agents (like HATU) can cross-react with the antibody during the final conjugation step if not properly purified, leading to heterogeneous, poorly characterized ADC mixtures.
References
PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates. Bioconjugate Chemistry - ACS Publications. Available at:[Link]
Key considerations based on pharmacokinetic/pharmacodynamic in the design of antibody-drug conjugates. PMC - National Institutes of Health. Available at:[Link]
Chapter 9: The Use of Uniform PEG Compounds in the Design of ADCs. Royal Society of Chemistry Books. Available at:[Link]
SPARC: A Multipayload ADC Architecture for Programmable Drug Combinations. Bioconjugate Chemistry - ACS Publications. Available at:[Link]
Application Notes & Protocols: Hydrogel Crosslinking Methods Utilizing [2-(2-Ethoxyethoxy)ethoxy]acetic Acid Derivatives For Researchers, Scientists, and Drug Development Professionals Introduction: The Advantage of EEEA...
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Advantage of EEEA Derivatives in Hydrogel Design
Hydrogels are three-dimensional, water-swollen polymer networks that mimic the natural extracellular matrix, making them ideal for biomedical applications like tissue engineering and drug delivery.[1] The properties of a hydrogel—its mechanical strength, degradation rate, and ability to encapsulate and release therapeutic agents—are critically dependent on the crosslinking method used to form the network.[2][3]
[2-(2-Ethoxyethoxy)ethoxy]acetic acid (EEEA) and its derivatives are emerging as highly versatile linkers in hydrogel synthesis. The ethoxy chains in the EEEA structure provide flexibility and hydrophilicity, which can enhance the biocompatibility and water-retention capacity of the resulting hydrogel. Furthermore, the terminal carboxylic acid group of EEEA can be readily modified to participate in a variety of crosslinking chemistries, allowing for the creation of hydrogels with tunable properties.
These "smart" hydrogels can be designed to respond to specific environmental stimuli, such as changes in pH or temperature, enabling the controlled or targeted release of drugs.[4][5][6][7] This guide provides detailed protocols and the scientific rationale for several key crosslinking methods that leverage the unique properties of EEEA derivatives.
Carbodiimide-Mediated Amide Bond Formation: A "Zero-Length" Crosslinking Approach
One of the most direct and widely used methods for crosslinking polymers with available amine groups (e.g., chitosan, gelatin, modified hyaluronic acid) is through the formation of stable amide bonds. This reaction is facilitated by a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[8][9] The EEEA derivative in this context is typically one where the carboxylic acid is activated to react with a primary amine on the polymer backbone.
Scientific Rationale:
EDC activates the carboxylic acid group of the EEEA derivative, forming a highly reactive O-acylisourea intermediate.[9] This intermediate can then react with a primary amine on a polymer chain to form an amide bond. However, the O-acylisourea intermediate is unstable in aqueous solutions and prone to hydrolysis, which would regenerate the carboxyl group.[9] The addition of NHS or Sulfo-NHS stabilizes this intermediate by converting it into a more stable, amine-reactive NHS ester, thereby increasing the efficiency of the crosslinking reaction.[9][10] This is considered a "zero-length" crosslinking method because no spacer arm is introduced between the molecules being linked, other than the EEEA linker itself.[8]
Diagram of EDC/NHS Crosslinking Workflow:
Caption: Workflow for two-step EDC/NHS hydrogel crosslinking.
Protocol 1: EDC/NHS Crosslinking of a Chitosan-Based Hydrogel with an EEEA Derivative
This protocol describes the formation of a hydrogel by crosslinking chitosan, a natural polymer with abundant primary amine groups, with a bifunctional EEEA derivative (e.g., a PEG-bis-EEEA).
Materials:
Chitosan (medium molecular weight)
[2-(2-Ethoxyethoxy)ethoxy]acetic acid derivative (e.g., a PEG chain capped on both ends with EEEA)
Purification: Dialysis tubing (MWCO appropriate for the polymer)
Procedure:
Preparation of Polymer and Crosslinker Solutions:
Dissolve chitosan in 0.1 M acetic acid to a final concentration of 1% (w/v). Stir overnight to ensure complete dissolution.
Dissolve the EEEA derivative in the Activation Buffer to the desired concentration. The molar ratio of EEEA carboxyl groups to chitosan amine groups will determine the crosslinking density.
Activation of EEEA Carboxyl Groups:
Add EDC-HCl and Sulfo-NHS to the EEEA derivative solution. A common molar excess is 5-10 fold Sulfo-NHS over the EEEA carboxyl groups and a 2-4 fold molar excess of EDC over Sulfo-NHS.[10]
Incubate the mixture for 15-30 minutes at room temperature with gentle stirring.[10]
Crosslinking Reaction:
Adjust the pH of the chitosan solution to ~7.0 by slowly adding 1 M NaOH.
Add the activated EEEA-NHS ester solution to the chitosan solution. The volume ratio should be optimized based on the desired final hydrogel concentration.
Mix thoroughly and allow the crosslinking reaction to proceed for 2-4 hours at room temperature or overnight at 4°C. Gelation should be observable during this time.
Quenching and Purification:
Add the Quenching Solution to a final concentration of 10-50 mM to quench any unreacted NHS-esters.[10] Let it react for 15-30 minutes.
Transfer the hydrogel to a dialysis tube and dialyze against deionized water for 2-3 days to remove unreacted reagents and byproducts.
Lyophilize the purified hydrogel for storage or proceed with characterization.
Quantitative Data Summary:
Parameter
Recommended Range
Rationale
Molar Ratio (EEEA:Chitosan Amine)
1:1 to 1:5
Controls crosslinking density and hydrogel stiffness.
EDC:Sulfo-NHS Molar Ratio
1:2 to 1:5
An excess of Sulfo-NHS stabilizes the intermediate.
Reaction pH (Activation)
5.0 - 6.0
Optimal for EDC activation of carboxyl groups.[11]
Reaction pH (Conjugation)
7.2 - 8.0
Efficient reaction of NHS-esters with primary amines.[11]
Reaction Time
2 - 24 hours
Allows for sufficient crosslinking to form a stable network.[12]
Stimuli-Responsive Hydrogels: Leveraging EEEA for pH-Sensitivity
The EEEA moiety itself can be used to impart pH-responsive behavior to a hydrogel. The carboxylic acid group has a pKa of approximately 3.5. In a hydrogel network, the protonation state of these groups will change in response to the surrounding pH, leading to changes in swelling behavior.[13][14]
Scientific Rationale:
At a pH below the pKa, the carboxylic acid groups of the EEEA crosslinker are protonated and largely uncharged. This allows for stronger hydrogen bonding between polymer chains, resulting in a more compact hydrogel structure. As the pH rises above the pKa, the carboxyl groups become deprotonated and negatively charged. The resulting electrostatic repulsion between the polymer chains causes the hydrogel network to expand and swell.[6][7] This pH-dependent swelling can be exploited for the controlled release of encapsulated drugs in specific physiological environments, such as the neutral pH of the small intestine versus the acidic environment of the stomach.[7][13]
Diagram of pH-Responsive Swelling Mechanism:
Caption: pH-induced swelling of an EEEA-crosslinked hydrogel.
Protocol 2: Synthesis of a pH-Responsive Poly(vinyl alcohol)-EEEA Hydrogel
This protocol details the synthesis of a pH-responsive hydrogel using poly(vinyl alcohol) (PVA), a biocompatible polymer with abundant hydroxyl groups, and an EEEA derivative activated for esterification.
Materials:
Poly(vinyl alcohol) (PVA), 99+% hydrolyzed
EEEA-N,N'-disuccinimidyl carbonate (EEEA-DSC) or similar activated EEEA derivative
Anhydrous Dimethyl Sulfoxide (DMSO)
Triethylamine (TEA)
Phosphate buffers of varying pH (e.g., pH 2.0, 5.5, 7.4) for swelling studies
Procedure:
PVA Solution Preparation:
Dissolve PVA in anhydrous DMSO at 90°C with stirring to a final concentration of 10% (w/v). Allow the solution to cool to room temperature.
Crosslinking Reaction:
In a separate vial, dissolve the EEEA-DSC crosslinker in anhydrous DMSO.
Add the EEEA-DSC solution to the PVA solution, followed by the addition of triethylamine as a catalyst. The molar ratio of EEEA-DSC to PVA hydroxyl groups should be optimized to achieve the desired degree of crosslinking.
Stir the mixture at room temperature for 24 hours. The solution will gradually form a gel.
Purification and Solvent Exchange:
Immerse the resulting hydrogel in a large volume of deionized water to remove DMSO, unreacted reagents, and byproducts. Change the water every 12 hours for 3 days.
Swelling Studies:
Lyophilize the purified hydrogel to obtain a dry sample and record its weight (Wd).
Immerse pre-weighed dried hydrogel samples in phosphate buffers of different pH values.
At regular time intervals, remove the hydrogels, blot away excess surface water, and record the swollen weight (Ws).
Calculate the swelling ratio (SR) as: SR = (Ws - Wd) / Wd.
Expected Outcome: The hydrogel is expected to exhibit a significantly higher swelling ratio at pH 7.4 compared to pH 2.0 and 5.5, demonstrating its pH-responsive nature.
EEEA derivatives can also be incorporated into thermoresponsive polymer networks, such as those based on Poly(N-isopropylacrylamide) (PNIPAM), to modulate their lower critical solution temperature (LCST) and enhance their biocompatibility.[15][16]
Scientific Rationale:
PNIPAM-based hydrogels exhibit a phase transition at their LCST, typically around 32°C. Below the LCST, the polymer is hydrophilic and exists as a swollen hydrogel. Above the LCST, it becomes hydrophobic, causing the hydrogel to collapse and expel water.[17] Incorporating a hydrophilic EEEA derivative as a crosslinker or comonomer can increase the overall hydrophilicity of the polymer network. This can raise the LCST, bringing it closer to physiological temperature (37°C), which is often desirable for in-situ gelling applications in drug delivery.[16][18]
Protocol 3: Free-Radical Polymerization of a Thermoresponsive EEEA-Containing Hydrogel
This protocol describes the synthesis of a thermoresponsive hydrogel by copolymerizing N-isopropylacrylamide (NIPAM) with a vinyl-functionalized EEEA derivative.
Materials:
N-isopropylacrylamide (NIPAM)
EEEA-acrylate or EEEA-methacrylate (as a crosslinker)
Dissolve NIPAM and the EEEA-acrylate crosslinker in deionized water in a reaction vessel. The concentration of the crosslinker will influence the mechanical properties of the gel.
Purge the solution with nitrogen gas for 30 minutes to remove dissolved oxygen, which can inhibit polymerization.
Initiation of Polymerization:
Add APS solution to the monomer mixture, followed by the addition of TEMED to initiate the polymerization reaction.
The solution will become viscous and form a gel within minutes to an hour. Allow the reaction to proceed for 24 hours at room temperature to ensure complete polymerization.
Purification:
Cut the resulting hydrogel into discs and immerse them in a large volume of deionized water to wash out unreacted monomers and initiator. Change the water daily for one week.
LCST Determination:
Place a purified hydrogel disc in a vial with deionized water.
Slowly heat the vial in a water bath and monitor the hydrogel's transparency. The temperature at which the hydrogel turns from transparent to opaque is the LCST.
Quantitative Data Summary for Thermoresponsive Hydrogels:
Parameter
Effect on LCST
Rationale
Increasing EEEA Content
Increase
The hydrophilic EEEA moiety increases the overall hydrophilicity of the polymer network.
Increasing Crosslinker Density
Decrease
A more tightly crosslinked network restricts polymer chain hydration.
Addition of Hydrophobic Comonomers
Decrease
Increases the overall hydrophobicity of the network.
Conclusion
Derivatives of [2-(2-Ethoxyethoxy)ethoxy]acetic acid offer a powerful and flexible platform for the design of advanced hydrogels. By selecting the appropriate EEEA derivative and crosslinking chemistry, researchers can create biocompatible hydrogels with precisely tuned mechanical properties and responsiveness to environmental stimuli. The protocols outlined in this guide provide a starting point for the development of novel EEEA-based hydrogels for a wide range of applications in drug delivery and regenerative medicine.
References
Ahsan, A., Tian, W-X., Farooq, M. A., & Khan, D. H. (2021). An overview of hydrogels and their role in transdermal drug delivery. International Journal of Polymeric Materials and Polymeric Biomaterials, 70(8), 574-584. [Link]
Akhtar, M. F., Hanif, M., & Ranjh, N. M. (2015). Methods of synthesis of hydrogels. A review. Saudi Pharmaceutical Journal, 24(5), 554-559. [Link]
Bami, M., et al. (2022). pH-responsive hydrogels in drug delivery: A review. Journal of Controlled Release, 345, 16-34.
Chen, S., et al. (2013). A thermoresponsive and biodegradable hydrogel for the release of hydrophilic drugs.
Ding, Y., et al. (2022). Recent advances in pH-sensitive hydrogels for drug delivery. Materials Science & Engineering C, 134, 112674.
De Groot, C. J., et al. (2001). In vitro biocompatibility of biodegradable dextran-based hydrogels tested with human fibroblasts. Biomaterials, 22(11), 1197-1203. [Link]
Fabiano, A., Bizzarri, R., & Zambito, Y. (2017). Thermosensitive hydrogel based on chitosan and its derivatives containing medicated nanoparticles for transcorneal administration of 5-fluorouracil. International Journal of Nanomedicine, 12, 621-631. [Link]
Grabarek, Z., & Gergely, J. (1990). Zero-length crosslinking procedure with the use of active esters. Analytical Biochemistry, 185(1), 131-135. [Link]
Hoffman, A. S. (2012). Hydrogels for biomedical applications. Advanced Drug Delivery Reviews, 64, 18-23.
Martínez-Martínez, M., et al. (2019). Covalently crosslinked organophosphorous derivatives-chitosan hydrogel as a drug delivery system for oral administration of camptothecin. European Journal of Pharmaceutics and Biopharmaceutics, 136, 174-183. [Link]
Park, K. (2012). Environment-sensitive hydrogels for drug delivery. Advanced Drug Delivery Reviews, 64, 49-60.
Qian, Y., et al. (2019). An injectable, self-healing, and pH-responsive hydrogel for the targeted co-delivery of cisplatin and doxorubicin.
Rizwan, M., et al. (2017). pH-responsive hydrogels in drug delivery: A review. Journal of Pharmaceutical Sciences, 106(7), 1644-1659.
Salehi, B., et al. (2023). Recent advances on pH-sensitive hydrogels for drug delivery applications. Journal of Drug Delivery Science and Technology, 80, 104118.
Zafar, S., et al. (2022). Role of crosslinkers for synthesizing biocompatible, biodegradable and mechanically strong hydrogels with desired release profile. Polymer Bulletin, 79, 9199–9219. [Link]
Zhao, X., et al. (2016). Photocrosslinkable Gelatin Hydrogel for Epidermal Tissue Engineering. Advanced Healthcare Materials, 5(1), 108-118. [Link]
modifying magnetic nanoparticles using [2-(2-Ethoxyethoxy)ethoxy]acetic acid
An Application Guide for the Surface Modification of Magnetic Nanoparticles with [2-(2-Ethoxyethoxy)ethoxy]acetic Acid Authored by: A Senior Application Scientist Introduction: Enhancing Nanoparticle Functionality for Ad...
Author: BenchChem Technical Support Team. Date: April 2026
An Application Guide for the Surface Modification of Magnetic Nanoparticles with [2-(2-Ethoxyethoxy)ethoxy]acetic Acid
Authored by: A Senior Application Scientist
Introduction: Enhancing Nanoparticle Functionality for Advanced Biomedical Applications
Magnetic nanoparticles (MNPs), particularly those with an iron oxide core, are at the forefront of nanomedical innovation due to their unique superparamagnetic properties and biocompatibility.[1][2][3] These properties make them highly suitable for a range of applications including targeted drug delivery, magnetic resonance imaging (MRI) contrast enhancement, and hyperthermia cancer therapy.[4][5][6][7][8] However, pristine MNPs are prone to aggregation in physiological environments and lack the specific surface chemistry required for interaction with biological systems.
Surface modification is therefore a critical step in the development of functional MNPs for biomedical use.[2][7] This guide focuses on the use of [2-(2-Ethoxyethoxy)ethoxy]acetic acid (EEEA), a short, hydrophilic ligand, for the surface functionalization of MNPs. EEEA is a polyethylene glycol (PEG)-like molecule, and its application to nanoparticle surfaces imparts several key advantages:
Enhanced Colloidal Stability: The hydrophilic ethylene glycol chains prevent aggregation in aqueous and biological media.
Biocompatibility: The PEG-like structure is known to reduce non-specific protein adsorption, a phenomenon that can trigger an immune response and rapid clearance from the body.[4][5][6]
Reactive Terminus: The terminal carboxylic acid group provides a versatile handle for the covalent attachment of targeting moieties, therapeutic agents, or imaging probes.[1]
This document provides a comprehensive overview of the chemical principles, a detailed experimental protocol for the modification of iron oxide nanoparticles with EEEA, and methods for the thorough characterization of the resulting functionalized nanoparticles.
Mechanism of Surface Functionalization
The modification process relies on the strong affinity of the carboxylic acid group of EEEA for the iron oxide surface. The carboxylate group can coordinate with the iron atoms on the nanoparticle surface through a process known as ligand exchange, displacing native surface hydroxyl groups. This interaction is a form of chemisorption, leading to a stable coating. The exact binding mode can vary, but it is generally accepted that carboxylates form inner-sphere complexes with the surface iron atoms.
Caption: Overall workflow for the synthesis and EEEA modification of magnetic nanoparticles.
Characterization of EEEA-Modified Magnetic Nanoparticles
Thorough characterization is essential to validate the success of the surface modification and to understand the properties of the final product.
Technique
Purpose
Expected Outcome for Successful Modification
Fourier-Transform Infrared Spectroscopy (FTIR)
To identify functional groups on the nanoparticle surface.
Appearance of characteristic C-O-C ether stretching peaks (~1100 cm⁻¹) from the EEEA backbone and C=O stretching from the carboxylate group.
Dynamic Light Scattering (DLS)
To measure the hydrodynamic diameter and size distribution in solution.
An increase in the hydrodynamic diameter compared to the uncoated nanoparticles, indicating the presence of the EEEA layer. A low polydispersity index (PDI) indicates a stable, non-aggregated sample.
Zeta Potential
To determine the surface charge of the nanoparticles.
A significant shift in the zeta potential to a more negative value at neutral pH, due to the deprotonated terminal carboxyl groups of the EEEA.
Thermogravimetric Analysis (TGA)
To quantify the amount of organic material (EEEA) on the nanoparticle surface.
A distinct weight loss step at temperatures corresponding to the decomposition of EEEA (typically 200-400°C), allowing for the calculation of grafting density.
Transmission Electron Microscopy (TEM)
To visualize the size and morphology of the inorganic core.
The core size and shape should remain unchanged after the coating process. The EEEA layer is typically not visible by standard TEM.
Applications and Further Functionalization
The EEEA-modified magnetic nanoparticles serve as a versatile platform for a multitude of biomedical applications. The terminal carboxyl groups can be activated (e.g., using EDC/NHS chemistry) to covalently link amine-containing molecules.
Caption: Further functionalization of EEEA-MNPs for various biomedical applications.
These functionalized nanoparticles can be developed for:
Targeted Drug Delivery: By attaching targeting ligands (e.g., antibodies, peptides), the nanoparticles can be directed to specific cell types, such as cancer cells, for localized drug release.
[5][6]* Magnetic Resonance Imaging (MRI): The iron oxide core acts as a T2 contrast agent, and the EEEA coating enhances biocompatibility and circulation time, leading to improved diagnostic imaging.
[4][5][9]* Bioseparation and Diagnostics: The nanoparticles can be functionalized with antibodies or other affinity ligands to capture specific cells or biomolecules from complex samples like blood.
Troubleshooting
Problem
Potential Cause(s)
Suggested Solution(s)
Nanoparticle Aggregation after Modification
Incomplete surface coverage by EEEA. Incorrect pH during modification or storage. Insufficient washing, leaving excess unbound EEEA.
Increase the EEEA to MNP ratio. Ensure the final dispersion is at a neutral or slightly basic pH. Perform additional washing steps.
Low Yield of Modified Nanoparticles
Loss of material during washing steps. Aggregation and precipitation during the reaction.
Optimize centrifugation speed and time. Ensure adequate sonication and stirring during the modification process.
Characterization Data Shows No Modification (e.g., no change in Zeta Potential)
Increase the incubation time to 24 hours or longer. Confirm the quality of reagents. Consider performing the reaction at a slightly elevated temperature (e.g., 40-50°C).
References
Dilnawaz, F., Sahoo, S. K. (2015). PEG-Functionalized Magnetic Nanoparticles for Drug Delivery and Magnetic Resonance Imaging Applications. Journal of Nanoscience and Nanotechnology. [Link]
Yallapu, M. M., Othman, S. F., Curtis, E. T., Gupta, B. K., Jaggi, M., & Chauhan, S. C. (2011). PEG-functionalized magnetic nanoparticles for drug delivery and magnetic resonance imaging applications. Pharmaceutical research. [Link]
Yallapu, M. M., et al. (2011). PEG-Functionalized Magnetic Nanoparticles for Drug Delivery and Magnetic Resonance Imaging Applications. ResearchGate. [Link]
Tong, S., Hou, S., Zheng, Z., Zhou, J., & Bao, G. (2010). Surface Functionalization of Magnetic Iron Oxide Nanoparticles for MRI Applications – Effect of Anchoring Group and Ligand Exchange Protocol. PMC. [Link]
Anbarasu, M., Anandan, M., Chinnasamy, T., & Vellaichamy, E. (2021). Polyethylene Glycol Coated Magnetic Nanoparticles: Hybrid Nanofluid Formulation, Properties and Drug Delivery Prospects. SciSpace. [Link]
Anbarasu, M., Anandan, M., Chinnasamy, T., & Vellaichamy, E. (2021). Polyethylene Glycol Coated Magnetic Nanoparticles: Hybrid Nanofluid Formulation, Properties and Drug Delivery Prospects. MDPI. [Link]
Kroll, A., et al. (2012). Surface Functionalization of Iron Oxide Nanoparticles and their Stability in Different Media. ResearchGate. [Link]
Lee, H., Lee, E., Kim, D. K., Jang, N. K., Jeong, Y. Y., & Jon, S. (2006). Functionalization of iron oxide magnetic nanoparticles with targeting ligands: their physicochemical properties and in vivo behavior. PMC. [Link]
Wei, Y., Han, B., Hu, X., Lin, Y., Wang, X., & Deng, X. (2012). Synthesis of Fe3O4 Nanoparticles and their Magnetic Properties. SciSpace. [Link]
Ullah, I., Khan, B., Aman, N., Nosheen, Syed, I. A. S., Shah, A., Aman, N., Haroon, M., Haroon, S., Gul, M., Zeb, S., & Aleena, S. (2025). Iron Oxide Nanoparticles: Synthesis and Functionalization for Biomedical Applications. Biomedical Journal of Scientific & Technical Research. [Link]
Dadfar, S. M., et al. (2019). Magnetic Nanoparticles: Synthesis, Characterization, and Their Use in Biomedical Field. MDPI. [Link]
troubleshooting low coupling efficiency with [2-(2-Ethoxyethoxy)ethoxy]acetic acid
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most persistent challenges in solid-phase peptide synthesis (SPPS) and bioconjugation: achievin...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most persistent challenges in solid-phase peptide synthesis (SPPS) and bioconjugation: achieving quantitative coupling with [2-(2-Ethoxyethoxy)ethoxy]acetic acid (commonly known as the AEEA linker or mini-PEG3).
While AEEA is invaluable for enhancing the aqueous solubility of peptide-drug conjugates, PNA assemblies, and GLP-1 analogs, its unique physicochemical properties often lead to truncated or deletion sequences. This guide synthesizes field-proven mechanistic insights, quantitative parameters, and self-validating protocols to help you troubleshoot and optimize your synthesis.
Diagnostic Workflow: Identifying AEEA Failures
Before adjusting your chemistry, you must determine whether your synthesis is failing at the amidation step (coupling) or the Fmoc-removal step (deprotection). Use the workflow below to diagnose the root cause of AEEA-related deletion sequences.
Diagnostic workflow for identifying and resolving AEEA coupling failures in SPPS.
Troubleshooting FAQs: The Causality of Coupling Failures
Q1: Why am I seeing significant deletion sequences specifically at the AEEA insertion site?A1: The primary cause is a combination of steric hindrance and localized peptide aggregation. While the AEEA PEG chain is highly flexible, its repeating ether oxygens act as strong hydrogen bond acceptors. During synthesis, these oxygens can coordinate with the growing peptide backbone or the activated ester, inducing a localized secondary structure (a pseudo-crown ether effect). This folding physically buries the reactive N-terminal amine, preventing the incoming Fmoc-AEEA-OH from accessing it. The causality is straightforward: the slower the amidation kinetics due to steric shielding, the more time competing side reactions (like hydrolysis of the activated ester) have to dominate. Because AEEA is notoriously difficult to couple efficiently, repeated (double) couplings are often strictly required to prevent deletion sequences 1.
Q2: Which coupling reagents are most effective for Fmoc-AEEA-OH?A2: For routine, unhindered couplings, HATU in the presence of a base (such as DIPEA or 2,6-lutidine) is standard and highly efficient 2. However, for difficult sequences or tandem AEEA additions, we strongly recommend switching to N,N'-Diisopropylcarbodiimide (DIC) paired with OxymaPure. Oxyma forms a highly reactive ester that is less susceptible to side reactions than HOBt/HBTU. Furthermore, DIC/Oxyma is thermally stable, allowing you to perform couplings at elevated temperatures (e.g., 90 °C), which provides the kinetic energy necessary to disrupt hydrogen-bonded peptide aggregation 3.
Chemical activation pathway of Fmoc-AEEA-OH and competing failure mechanisms.
Q3: I am coupling sequential AEEA linkers (e.g., AEEA-AEEA in GLP-1 analogs). Why does the second coupling consistently fail?A3: When coupling AEEA to an already installed AEEA residue, the PEG chains tend to entangle. The terminal amine becomes highly solvated by its own ether backbone, sterically obscuring it from the incoming amino acid. Studies on branched GLP-1 analogs (like Semaglutide and Tirzepatide) have demonstrated that sequential AEEA couplings require a robust double-coupling strategy with increased amino acid equivalents to drive the reaction to completion, rather than relying on a single prolonged coupling step 4.
Quantitative Data: Optimized Coupling Parameters
To eliminate guesswork, use the following matrix to select the appropriate coupling conditions based on the steric demand of your specific sequence.
Self-Validating Experimental Protocol: Optimized Double Coupling of Fmoc-AEEA-OH
This protocol utilizes a self-validating feedback loop (the Kaiser test) to ensure that you never proceed to the next synthesis cycle with an incomplete AEEA coupling.
Materials Required: Fmoc-AEEA-OH, N,N'-Diisopropylcarbodiimide (DIC), OxymaPure, Anhydrous DMF, 20% Piperidine in DMF, Kaiser Test Kit, Acetic Anhydride, DIPEA.
Step 1: Resin Preparation & Fmoc Deprotection
Treat the peptidyl-resin with 20% piperidine in DMF for 5 minutes. Drain the reactor.
Repeat the piperidine treatment for an additional 15 minutes to ensure complete Fmoc removal (the PEG chain can sometimes shield the Fmoc group, necessitating this extended time).
Wash the resin thoroughly with DMF (5x) and DCM (3x).
Step 2: First Coupling (Activation & Amidation)
Dissolve 5 equivalents of Fmoc-AEEA-OH and 5 equivalents of OxymaPure in a minimal volume of anhydrous DMF.
Add 5 equivalents of DIC to the solution. Stir for 2 minutes to allow the formation of the highly reactive Oxyma active ester.
Add the activated mixture to the resin. Agitate at room temperature for 60 minutes.
Step 3: In-Process Validation (The Self-Validating Step)
Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).
Extract a few resin beads and perform a Kaiser (ninhydrin) test.
Causality Check:
Positive (Blue/Purple): Primary amines are still present due to steric shielding. Proceed immediately to Step 4.
Negative (Yellow): The coupling is >99% complete. Skip Step 4 and proceed to Step 5.
Step 4: Second Coupling (Recoupling)
Do NOT deprotect the resin. Prepare a fresh mixture of Fmoc-AEEA-OH (5 eq), OxymaPure (5 eq), and DIC (5 eq) in anhydrous DMF.
Add the mixture to the resin and agitate for an additional 60 minutes.
Wash thoroughly and repeat the Kaiser test to confirm a negative (yellow) result.
Step 5: Capping (Critical for Purity)
To prevent any unreacted traces of the amine from forming deletion sequences in subsequent steps, treat the resin with a capping solution of Acetic Anhydride/DIPEA/DMF (1:1:8 v/v/v) for 10 minutes.
Wash thoroughly with DMF (5x). The resin is now ready for the next synthesis cycle.
References
Oxford Academic. "DNA assembly using bis-peptide nucleic acids (bisPNAs)." Nucleic Acids Research. Available at: 1
Biosearch Technologies. "The Flexibility of PNA Synthesis." LGC Biosearch Technologies. Available at: 2
MDPI. "Rapid Discovery of Illuminating Peptides for Instant Detection of Opioids in Blood and Body Fluids." Molecules. Available at: 3
ACS Publications. "A Sustainable Approach to ε-Lys Branched GLP-1 Analogs: Integrating Green SPPS, Metal-free Alloc Removal, Waste Minimization and TFA/PFAS-free Resin Cleavage." Organic Process Research & Development. Available at: 4
Technical Support Center: Handling & Storage of[2-(2-Ethoxyethoxy)ethoxy]acetic acid
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers who are trying to "prevent the hydrolysis" of [2-(2-Ethoxyethoxy)ethoxy]acetic acid (CAS 7743-98-8) during stora...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers who are trying to "prevent the hydrolysis" of [2-(2-Ethoxyethoxy)ethoxy]acetic acid (CAS 7743-98-8) during storage.
To effectively troubleshoot this, we must first clarify a fundamental chemical reality: this molecule does not technically hydrolyze. Because it is an ether-carboxylic acid lacking ester or amide bonds, the molecule itself is immune to direct hydrolysis. When researchers observe "hydrolytic" failures in their PROTAC, ADC, or lipid nanoparticle workflows after using stored batches of this reagent, they are actually falling victim to two distinct, preventable storage phenomena[1]:
Hygroscopic Moisture Accumulation (The "Hydrolysis" Illusion): The PEG-like ether backbone rapidly hydrogen-bonds with atmospheric water[2]. When this "wet" reagent is subsequently used in anhydrous amidation reactions, the hidden water rapidly hydrolyzes the coupling agents (e.g., EDC, NHS, HATU), causing the reaction to fail.
Autoxidative Chain Scission: Exposure to oxygen, ambient heat, and light initiates radical-mediated autoxidation at the α-carbon of the ether linkages[1]. This forms hydroperoxides that undergo homolytic cleavage, breaking the PEG chain into shorter fragments, formates, and aldehydes. This chain scission is frequently mischaracterized as hydrolysis[3].
Below is our comprehensive guide to troubleshooting, rescuing, and properly storing this critical linker.
Troubleshooting Guide & FAQs
Q1: My [2-(2-Ethoxyethoxy)ethoxy]acetic acid has become less viscous, and my EDC/NHS couplings are failing. Did the linker hydrolyze?A1: No, the linker absorbed atmospheric moisture. The absorbed water is hydrolyzing your EDC/NHS intermediates before your target amine can react. You must dry the reagent (see Protocol 2) and switch to desiccated storage[4].
Q2: I see new peaks in my NMR/LC-MS (e.g., formates, aldehydes) after storing the reagent for 6 months. What is this if not hydrolysis?A2: This is autoxidative chain scission. Oxygen abstracts a hydrogen atom from the ether bond, forming a hydroperoxide intermediate. This intermediate undergoes homolytic O-O bond cleavage, leading to C-C or C-O bond scission[1]. Once this occurs, the batch is irreversibly degraded and must be discarded.
Q3: What is the optimal storage condition to prevent these issues?A3: The reagent must be stored at -20°C in a dark, tightly sealed amber glass container under an inert atmosphere (Argon or Nitrogen)[2]. It should be kept in secondary containment with an active desiccant (e.g., Drierite or indicating silica gel)[5].
Experimental Protocols
Protocol 1: Aliquoting and Inert Gas Purging for Long-Term Storage
This protocol establishes a self-validating system to prevent both moisture uptake and autoxidation upon receiving a new batch.
Thermal Equilibration: Remove the sealed commercial vial from the -20°C freezer and place it in a desiccator at room temperature for at least 60 minutes before opening.
Causality: Opening a cold vial causes immediate condensation of atmospheric moisture into the hygroscopic liquid, ruining the batch instantly[4].
Aliquoting: Inside a dry, nitrogen-purged glovebag, dispense the liquid into small, single-use amber glass vials.
Causality: Amber glass blocks UV-initiated radical formation, which is the primary trigger for autoxidation[6].
Inert Gas Purging: Gently blow a stream of high-purity Argon over the liquid surface in each vial for 30 seconds.
Causality: Argon is heavier than air and effectively blankets the liquid, displacing molecular oxygen and starving the autoxidation pathway[2].
Sealing: Seal with PTFE-lined caps, wrap the seams with Parafilm, and store at -20°C.
Protocol 2: Azeotropic Drying of Moisture-Contaminated PEG-Acid
If Karl Fischer titration indicates >0.1% water content, use this protocol to rescue the reagent prior to moisture-sensitive couplings.
Dissolution: Dissolve 1.0 g of the "wet"[2-(2-Ethoxyethoxy)ethoxy]acetic acid in 20 mL of anhydrous toluene in a round-bottom flask.
Evaporation: Attach the flask to a rotary evaporator and remove the solvent under reduced pressure using a 40°C water bath.
Causality: Water forms a minimum-boiling azeotrope with toluene. This allows the water to be co-evaporated far below its normal boiling point, leaving the anhydrous PEG-acid behind without subjecting it to destructive high temperatures.
Iterative Drying: Repeat the toluene addition and evaporation process two more times.
Vacuum Desiccation: Dry the resulting oil under high vacuum (≤0.1 mbar) for 4 hours to remove trace toluene.
Validation: Perform a Karl Fischer titration on a 50 mg sample. Proceed with your downstream coupling only if the water content is confirmed to be <500 ppm.
Data Presentation
Table 1: Storage Conditions vs. Degradation Kinetics
Storage Condition
Atmosphere
Moisture Uptake (1 Month)
Autoxidation Rate
Expected Shelf Life
Room Temp (25°C)
Ambient Air
High (>5% w/w)
Rapid
< 2 weeks
4°C
Ambient Air
Moderate
Moderate
1-3 months
-20°C
Ambient Air
Low (Condensation risk)
Slow
6-12 months
-20°C (Dark)
Argon
Negligible (<0.05% w/w)
Inhibited
> 24 months
Table 2: Troubleshooting Matrix for Downstream Coupling
Symptom
Root Cause
Diagnostic
Corrective Action
Failing EDC/NHS coupling
Hygroscopic moisture uptake
Karl Fischer Titration (>0.1% H2O)
Perform azeotropic drying with toluene (Protocol 2).
Technical Support Center: Troubleshooting & Yield Optimization in[2-(2-Ethoxyethoxy)ethoxy]acetic Acid Esterification
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical hurdles associated with the esterification of[2-(2-Ethoxyethoxy)ethoxy]acetic acid (...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical hurdles associated with the esterification of[2-(2-Ethoxyethoxy)ethoxy]acetic acid (commonly referred to as 3,6,9-trioxaundecanoic acid or mini-PEG3-acid).
While PEGylated linkers are indispensable in bioconjugation, radiopharmaceutical design, and lipid synthesis, their inherent amphiphilic nature and extreme hygroscopicity often lead to sub-optimal reaction yields. This guide provides field-proven troubleshooting strategies, mechanistic causality, and self-validating protocols to help you maximize conversion and product recovery.
To troubleshoot effectively, we must first visualize the reaction landscape. The diagram below maps the Steglich/Carbodiimide esterification pathway, highlighting exactly where reactions typically fail (red nodes) and how to route them toward high-yield product formation (blue nodes).
Workflow of mini-PEG3-acid activation and esterification, highlighting common failure pathways.
Troubleshooting FAQs: Causality & Solutions
Q1: Why is my esterification yield consistently below 40% when using EDC or DCC alone?The Causality: The primary cause of low yield in unoptimized carbodiimide chemistry is the spontaneous[1,3]-sigmatropic rearrangement of the highly reactive O-acylisourea intermediate. When[2-(2-Ethoxyethoxy)ethoxy]acetic acid is activated by EDC or DCC, the resulting intermediate is prone to rearranging into a thermodynamically stable, unreactive N-acylurea byproduct before the alcohol can attack.
The Solution: You must intercept the O-acylisourea before it rearranges by introducing a nucleophilic catalyst. For esterifications, adding 4-Dimethylaminopyridine (DMAP) is standard (Steglich esterification). For amide or specific active ester formations, N-Hydroxysuccinimide (NHS) is preferred to form a stable, amine-reactive NHS-ester[1].
Q2: How do I prevent the hydrolysis of the active ester intermediate?The Causality: The ethoxy groups in the mini-PEG3 chain are highly hygroscopic. This means your starting material acts as a sponge, often carrying trace water into the reaction flask. Water acts as a competing nucleophile, rapidly hydrolyzing the NHS-ester or DMAP-adduct back to the starting carboxylic acid.
The Solution: Perform the reaction in strictly anhydrous organic solvents like dry Dichloromethane (DCM) or Dimethylformamide (DMF)[1]. Furthermore, dry the [2-(2-Ethoxyethoxy)ethoxy]acetic acid via azeotropic distillation with toluene prior to the reaction.
Q3: I am losing my product during the aqueous workup. How can I improve recovery?The Causality: The three ether oxygen atoms in the PEG chain form strong hydrogen bonds with water, drastically increasing the aqueous solubility of the molecule. Standard biphasic extractions (e.g., Ethyl Acetate/Water) will leave a significant portion of your PEGylated ester in the aqueous layer.
The Solution: To force the product into the organic phase, saturate the aqueous layer with NaCl (salting out). Additionally, utilize a more polar organic solvent system for extraction or chromatography. For example, a mobile phase or extraction mixture of 7:1 (v/v) Chloroform:Acetone is highly effective for recovering PEG-acid derivatives[2].
Quantitative Data: Coupling Reagent Comparison
Selecting the right coupling reagent dictates the success of your esterification. Below is a summary of field-standard reagents used for mini-PEG3-acid conjugations.
Coupling Reagent
Additive
Optimal Solvent
Typical Yield
Mechanistic Advantage
EDC·HCl
NHS
Dry DCM / DMF
75 - 85%
Produces water-soluble urea byproducts; NHS stabilizes the active ester against rearrangement[1].
DCC
DMAP
Dry DCM / Acetone
80 - 90%
Highly efficient for Steglich esterification; the DCU byproduct precipitates out of solution for easy filtration[3].
TSTU
DIPEA
Acetonitrile / DMF
85 - 95%
Direct formation of the NHS-ester without urea byproducts; excellent for subsequent amine coupling[4].
To guarantee reproducibility, the following protocol incorporates Self-Validation Checkpoints . These are built-in analytical stops that ensure a step has succeeded before you commit to the next phase of the workflow.
Objective: High-yield esterification of [2-(2-Ethoxyethoxy)ethoxy]acetic acid with a primary alcohol using DCC/DMAP[3].
Step 1: Azeotropic Drying of the PEG-Acid
Dissolve 1.0 mmol of[2-(2-Ethoxyethoxy)ethoxy]acetic acid in 10 mL of anhydrous toluene.
Evaporate the solvent under reduced pressure at 45°C. Repeat this process twice to pull off trace water.
Self-Validation Checkpoint: The resulting residue must appear as a viscous, clear oil free of cloudiness. Perform a Karl Fischer titration on a micro-aliquot; the reading must be <50 ppm water . If it is higher, repeat the distillation.
Step 2: Activation of the Carboxylic Acid
Dissolve the dried acid in 5.0 mL of anhydrous Dichloromethane (DCM) under an argon atmosphere.
Cool the flask to 0°C in an ice bath.
Add 1.2 mmol of N,N'-Dicyclohexylcarbodiimide (DCC) and 0.1 mmol of 4-Dimethylaminopyridine (DMAP). Stir for 15 minutes.
Self-Validation Checkpoint: A white precipitate (dicyclohexylurea, DCU) will begin to form within 5–10 minutes. The visual appearance of this precipitate validates that the O-acylisourea intermediate is successfully forming and reacting.
Step 3: Coupling of the Target Alcohol
Dissolve 1.1 mmol of the target primary alcohol in 2.0 mL of anhydrous DCM.
Add this solution dropwise to the activated reaction mixture at 0°C.
Allow the reaction to slowly warm to room temperature and stir for 12 hours.
Self-Validation Checkpoint: Perform Thin Layer Chromatography (TLC) using a 9:1 DCM:Methanol mobile phase. Stain the plate with KMnO₄. The reaction is validated as complete when the starting PEG-acid spot (typically Rf ~0.15) is completely consumed and replaced by the less polar ester product spot (Rf ~0.5-0.6).
Step 4: Workup and Purification
Filter the reaction mixture through a Celite pad to remove the precipitated DCU byproduct. Concentrate the filtrate under reduced pressure.
Resuspend the residue in 15 mL of Ethyl Acetate and filter again to remove residual DCU.
Wash the organic layer with 5 mL of 0.1 M HCl, followed by 5 mL of saturated NaHCO₃, and finally 5 mL of brine.
Self-Validation Checkpoint: After the NaHCO₃ wash, check the pH of the aqueous layer using indicator paper. It must be mildly basic (pH 8–9), confirming the complete neutralization and removal of any unreacted starting acid.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the final ester.
References
Jeong, S. W., & O'Brien, D. F. "Synthesis of a Polymerizable Metal-Ion-Chelating Lipid for Fluid Bilayers." The Journal of Organic Chemistry, 2001.[Link]
Wu, Z., et al. "microPET of Tumor Integrin αvβ3 Expression Using 18F-Labeled PEGylated Tetrameric RGD Peptide (18F-FPRGD4)." Journal of Nuclear Medicine, 2007.[Link]
Wang, J., et al. "Conjugation to polymeric chains of influenza drugs targeting M2 ion channels partially restores inhibition of drug-resistant mutants." Journal of Medicinal Chemistry (via PMC), 2009.[Link]
purification methods for [2-(2-Ethoxyethoxy)ethoxy]acetic acid reaction mixtures
Technical Support Center: Troubleshooting & Purification of[2-(2-Ethoxyethoxy)ethoxy]acetic acid Target Audience: Researchers, scientists, and drug development professionals. Overview [2-(2-Ethoxyethoxy)ethoxy]acetic aci...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Support Center: Troubleshooting & Purification of[2-(2-Ethoxyethoxy)ethoxy]acetic acid
Target Audience: Researchers, scientists, and drug development professionals.
Overview
[2-(2-Ethoxyethoxy)ethoxy]acetic acid (also known as 3,6,9-trioxaundecanoic acid or ethoxy-PEG2-acetic acid) is a highly versatile bifunctional linker utilized in the synthesis of PROTACs, antibody-drug conjugates (ADCs), and surface-functionalized resins[1][2]. Whether synthesized via the Williamson ether synthesis (alkylation of 2-(2-ethoxyethoxy)ethanol with chloroacetic acid) or via direct oxidation, the resulting reaction mixture contains a complex matrix of unreacted PEG-alcohols, inorganic salts, and over-oxidation products.
As a Senior Application Scientist, I frequently observe researchers struggling with the purification of short-chain PEG-acids. The fundamental challenge lies in the molecule's amphiphilicity. The ether oxygens in the PEG chain act as strong hydrogen bond acceptors, heavily solvating the molecule in water even when the carboxylic acid is protonated. Standard extraction protocols often fail, leading to massive yield losses. The methodologies below are designed as self-validating systems, leveraging thermodynamic phase partitioning and precise pH control to ensure high recovery and analytical-grade purity.
Causality & Expert Insight: The PEG chain imparts significant water solubility to the molecule. When deprotonated (pH > 10), the sodium carboxylate is exclusively water-soluble, allowing the extraction of neutral impurities. However, when acidified (pH < 2), standard organic solvents like ethyl acetate or diethyl ether are insufficiently polar to disrupt the PEG hydration shell, leaving the product in the aqueous phase. Saturation with NaCl ("salting out") and the use of halogenated solvents (DCM or CHCl3) are mandatory to force the protonated PEG-acid into the organic layer[3][4][5].
Step-by-Step Methodology:
Basification: Dilute the crude reaction mixture with distilled water. Slowly add 1M NaOH until the aqueous phase reaches pH > 10. Verify with pH paper.
First Wash (Neutral Impurity Removal): Extract the aqueous phase with 3 volumes of Ethyl Acetate (EtOAc) or Diethyl Ether (Et2O). The unreacted 2-(2-ethoxyethoxy)ethanol partitions into the organic layer. Discard the organic layer.
Acidification: Cool the retained aqueous phase in an ice bath. Slowly add 1M HCl or 15% Citric Acid dropwise until the pH reaches ~2.0. The solution must be highly acidic to fully protonate the carboxylate[3].
Salting Out: Add solid Sodium Chloride (NaCl) to the acidic aqueous phase until saturation is reached (undissolved salt remains visible).
Product Extraction: Extract the saturated aqueous phase with 3 to 5 volumes of Dichloromethane (DCM) or Chloroform (CHCl3)[3][5].
Drying & Concentration: Combine the halogenated organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the purified PEG-acid[4].
Protocol B: Silica Gel Flash Chromatography
Causality & Expert Insight: Free carboxylic acids interact strongly with the slightly acidic/polar silanol groups (Si-OH) on bare silica gel. This causes severe band broadening (tailing) and irreversible adsorption. Adding 0.1% to 1% of a volatile organic acid (e.g., acetic acid, formic acid, or trifluoroacetic acid) to the mobile phase suppresses silanol ionization and keeps the PEG-acid fully protonated, ensuring a sharp elution profile.
Step-by-Step Methodology:
Column Preparation: Pack the silica column using a solvent system of Dichloromethane/Methanol (DCM/MeOH) at a 95:5 ratio, spiked with 0.5% Glacial Acetic Acid.
Sample Loading: Dissolve the crude PEG-acid in a minimum volume of the initial mobile phase and load it onto the column.
Gradient Elution: Elute using a gradient from 95:5 to 85:15 DCM/MeOH (maintaining 0.5% Acetic Acid throughout). Monitor fractions via TLC (stain with KMnO4; PEG-acids appear as bright yellow spots on a purple background).
Solvent Removal: Pool the product-containing fractions and evaporate. To remove residual acetic acid, co-evaporate with toluene three times under high vacuum.
Part 2: Troubleshooting Guides & FAQs
Q: I am experiencing massive product loss in the aqueous phase during the final extraction. How do I recover my PEG-acid?A: This is the most common failure point. Short PEG-acids are highly hydrophilic. If you used Ethyl Acetate for the acidic extraction, your product is likely still in the aqueous layer. Solution: Saturate the aqueous layer completely with solid NaCl to decrease the solubility of the PEG-acid in water, and re-extract using Chloroform (CHCl3) or Dichloromethane (DCM)[3][5].
Q: My NMR shows persistent chloroacetic acid or sodium glycolate contamination. How do I remove it?A: Chloroacetic acid (from the Williamson ether synthesis) can co-extract with your product. Solution: Sodium glycolate and NaCl are completely insoluble in DCM; ensure your organic phase is perfectly clear (no suspended water droplets) before drying. For residual chloroacetic acid, high-vacuum distillation (Kugelrohr) is effective since chloroacetic acid has a significantly lower boiling point than [2-(2-Ethoxyethoxy)ethoxy]acetic acid.
Q: Why is my product forming an unbreakable emulsion during the DCM extraction?A: PEG-acids possess surfactant-like properties (a hydrophilic PEG head and a slightly hydrophobic tail), which stabilize oil-in-water emulsions. Solution: Do not shake the separatory funnel vigorously; instead, use a gentle rolling motion. If an emulsion forms, filter the entire biphasic mixture through a pad of Celite, or transfer it to a centrifuge tube and spin at 3000 rpm for 5 minutes to force phase separation.
Part 3: Quantitative Data Summaries
Table 1: Solvent Partitioning Characteristics for Ethoxy-PEG2-Acetic Acid
Solvent System
Polarity
PEG-Acid Affinity
Recommended Workflow Application
Ethyl Acetate / Diethyl Ether
Moderate / Low
Very Low
Washing neutral impurities (PEG-OH) at basic pH.
Dichloromethane (DCM)
Moderate-High
High
Extracting protonated PEG-acid at acidic pH.
Chloroform (CHCl3)
Moderate-High
High
Extracting protonated PEG-acid at acidic pH.
Water (pH > 10)
High
Very High (as salt)
Retaining PEG-carboxylate during initial washes.
Water (pH < 2, NaCl sat.)
High
Low
Forcing protonated PEG-acid into the organic phase.
Table 2: Common Impurities and Targeted Removal Strategies
Impurity
Source
Removal Strategy
Causality
2-(2-Ethoxyethoxy)ethanol
Unreacted starting material
Basic extraction with EtOAc
Neutral alcohol partitions into the organic phase while the PEG-acid remains in water as a sodium salt.
Chloroacetic Acid
Unreacted alkylating agent
High-vacuum distillation
Lower boiling point than the PEG-acid; easily removed under vacuum.
Inorganic Salts (NaCl, etc.)
Reaction byproducts
DCM extraction of free acid
Inorganic salts are completely insoluble in halogenated solvents.
Over-oxidation products
TEMPO/Jones oxidation
Silica Gel Chromatography
Differing polarities allow separation on silica gel when an acidic modifier is used.
Part 4: Visualizations
Fig 1. pH-driven liquid-liquid extraction workflow for ethoxy-PEG2-acetic acid purification.
Fig 2. Troubleshooting decision tree for common PEG-acid purification issues.
References
[1] 1H high-resolution magic-angle spinning (HR-MAS) NMR analysis of ligand density on resins using a resin internal standard - PubMed. Source: nih.gov. URL:
[3] Synthesis of a Polymerizable Metal-Ion-Chelating Lipid for Fluid Bilayers - ACS Publications. Source: acs.org. URL:
[4] Maleimide-oligo(ethylene glycol) Derivatives of Camptothecin as Albumin-Binding Prodrugs: Synthesis and Antitumor Efficacy | Bioconjugate Chemistry - ACS Publications. Source: acs.org. URL:
[2] 18F-labeled mini-PEG spacered RGD dimer (18F-FPRGD2): synthesis and microPET imaging of αvβ3 integrin expression - PMC. Source: nih.gov. URL:
[5] Supporting Information Evaluation of high-yield purification methods on monodisperse PEG-grafted iron oxide nanoparticles - AWS. Source: amazonaws.com. URL:
reducing side reactions in [2-(2-Ethoxyethoxy)ethoxy]acetic acid conjugation
Welcome to the Technical Support Center for Bioconjugation. This guide is specifically engineered for researchers and drug development professionals working with [2-(2-Ethoxyethoxy)ethoxy]acetic acid (often referred to a...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for Bioconjugation. This guide is specifically engineered for researchers and drug development professionals working with [2-(2-Ethoxyethoxy)ethoxy]acetic acid (often referred to as ethoxy-PEG2-acetic acid).
Because this molecule is a short, ethoxy-capped PEG linker terminating in a carboxylic acid, it lacks free hydroxyls, eliminating the risk of PEG-chain esterification. However, activating its carboxylic acid for amine conjugation (typically via EDC/NHS chemistry) introduces several competing kinetic pathways that can severely compromise your yield. This guide provides mechanistic troubleshooting, quantitative optimization parameters, and a self-validating protocol to ensure robust conjugation.
Section 1: Mechanistic Troubleshooting & FAQs
Q1: Why am I observing a +155 Da mass adduct on my PEG linker instead of the desired conjugate?A1: This is a classic hallmark of the N-acylurea side reaction . During activation, EDC reacts with the carboxylic acid of [2-(2-Ethoxyethoxy)ethoxy]acetic acid to form a highly reactive O-acylisourea intermediate. If this intermediate does not rapidly react with an amine or a stabilizing additive, the nucleophilic imino moiety of the isourea competes with the amine nucleophile, leading to an irreversible intramolecular O-to-N acyl migration[1]. This forms a stable, unreactive N-acylurea dead-end product[2].
Causality & Solution: This rearrangement outcompetes amidation when the local concentration of the target amine is too low, or if NHS is omitted. To prevent this, always use a 1:2 to 1:2.5 molar ratio of EDC to NHS. NHS rapidly traps the O-acylisourea, converting it into a semi-stable NHS-ester before the rearrangement can occur[1]. Furthermore, maintaining lower temperatures (e.g., 4°C) during activation significantly suppresses this unwanted migration[3].
Q2: My coupling yield is extremely low, and I recover mostly unreacted [2-(2-Ethoxyethoxy)ethoxy]acetic acid. What went wrong?A2: The primary culprit is hydrolysis of either the O-acylisourea or the NHS-ester intermediate back to the free carboxylic acid.
Causality & Solution: Both EDC and NHS are highly moisture-sensitive; if the reagents are not equilibrated to room temperature before opening, atmospheric condensation will pre-hydrolyze them, rendering them inactive[4]. Additionally, running the entire reaction at a single pH compromises efficiency. The optimal pH for EDC activation is 4.5–6.0 (e.g., in MES buffer), whereas the optimal pH for amine coupling is 7.0–8.5 (e.g., in PBS)[4]. Using a two-step pH protocol minimizes hydrolysis while maximizing amidation. You must also strictly avoid any buffers containing competing primary amines (Tris, Glycine) or carboxylates (Acetate)[5].
Q3: After conjugating [2-(2-Ethoxyethoxy)ethoxy]acetic acid to my protein, the protein precipitates. Since this PEG is so short, why is it causing aggregation?A3: While long-chain PEGs typically enhance solubility, [2-(2-Ethoxyethoxy)ethoxy]acetic acid is a very short, uncharged molecule. When you conjugate it to surface lysines, you neutralize the protein's native positive charges.
Causality & Solution: Excessive PEGylation strips the protein of its hydration shell and alters its isoelectric point (pI), leading to hydrophobic collapse and aggregation[5]. To resolve this, titrate down the molar excess of the activated PEG-NHS ester (e.g., reduce from a 50-fold excess to a 5-to-10-fold excess) to modify only the most accessible, highly reactive lysines without compromising global protein stability[5].
Section 2: Quantitative Optimization Parameters
To establish a self-validating system, ensure your reaction parameters fall strictly within the optimized ranges below. Deviations will shift the kinetic balance toward side reactions.
Table 1: Optimization Parameters to Minimize Side Reactions
Parameter
Optimal Range
Risk if Deviated
Mechanistic Consequence
EDC:NHS Ratio
1:2 to 1:2.5
N-acylurea formation
NHS fails to trap the O-acylisourea before O-to-N rearrangement occurs.
Activation pH
4.5 – 6.0 (MES)
Low activation yield
Carboxylate is not properly protonated/deprotonated to attack the carbodiimide.
Conjugation pH
7.2 – 8.0 (PBS)
Hydrolysis dominates
Target amines remain protonated (-NH3+) and non-nucleophilic at lower pH.
Activation Temp
4°C to 25°C
Increased side products
High temperatures accelerate both hydrolysis and N-acylurea rearrangement.
Buffer Selection
Amine/Carboxyl-free
Zero target yield
Tris/Glycine/Acetate competitively react with EDC or the NHS-ester.
This methodology physically separates the acidic activation step from the basic conjugation step to maximize yield and prevent cross-reactivity.
Phase 1: Activation (Formation of NHS-Ester)
Dissolve [2-(2-Ethoxyethoxy)ethoxy]acetic acid (10 mM) in anhydrous DMSO or dry DMF to create a stock solution.
Prepare a 100 mM solution of EDC·HCl and a 200 mM solution of NHS (or Sulfo-NHS) in Activation Buffer (0.1 M MES, 0.5 M NaCl, pH 6.0). Critical: Prepare immediately before use to prevent hydrolysis[4].
Mix the PEG-COOH, EDC, and NHS in a molar ratio of 1:2:2.5.
Incubate for 15–30 minutes at room temperature.
Self-Validation Checkpoint: Quench a 1 µL aliquot into water and analyze via LC-MS. You should observe the mass of the PEG-NHS ester. The absence of the +155 Da EDC adduct confirms the successful suppression of the N-acylurea side reaction.
Phase 2: Conjugation (Amidation)
5. Dissolve the target protein/peptide in Conjugation Buffer (0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.5). Ensure the concentration is >1 mg/mL to drive bimolecular kinetics.
6. Immediately add the activated PEG-NHS ester to the protein solution (start with a 5-to-10-fold molar excess of PEG to protein)[5].
7. Incubate for 2 hours at room temperature or overnight at 4°C.
8. Quench the reaction by adding Tris-HCl (pH 7.5) to a final concentration of 50 mM for 15 minutes. The primary amines in Tris will consume any unreacted NHS-esters.
9. Purify the conjugate using size-exclusion chromatography (SEC) or dialysis to remove the urea byproduct and quenched PEG fragments.
Section 4: Reaction Network Visualization
The following diagram illustrates the kinetic pathways of the activation and conjugation process, highlighting the competing side reactions that must be suppressed.
Kinetic pathways of PEG-COOH activation: Green/Blue paths show desired amidation; Red dashed paths show competing side reactions.
References
Houben-Weyl Methods of Organic Chemistry. "3.5 Carbodiimides: Formation of N-Acylureas." Thieme Connect. Available at: [Link]
ChemRxiv. "Suppressing catalyst poisoning in the carbodiimide-fueled reaction cycle." ChemRxiv. Available at: [Link]
Molecular Pharmaceutics. "Carbodiimide Induced Cross-Linking, Ligand Addition, and Degradation in Gelatin." ACS Publications. Available at: [Link]
HPLC Method Development for [2-(2-Ethoxyethoxy)ethoxy]acetic acid (EEEA) Detection: A Technical Support Guide
Prepared by: Senior Application Scientist, Gemini Division This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for developing robust and reliabl...
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for developing robust and reliable High-Performance Liquid Chromatography (HPLC) methods for the detection and quantification of [2-(2-Ethoxyethoxy)ethoxy]acetic acid (EEEA). This document addresses common challenges, offers detailed troubleshooting advice, and presents validated starting protocols to accelerate your method development process.
The analysis of EEEA presents a classic set of challenges in liquid chromatography. As a small, highly polar carboxylic acid, it lacks a strong native chromophore, making it difficult to retain on traditional reversed-phase columns and challenging to detect with standard UV-Vis detectors. This guide is structured to directly address these issues in a practical, question-and-answer format, grounded in established scientific principles.
Section 1: Frequently Asked Questions (FAQs)
This section tackles the most common high-level questions and challenges encountered during the analysis of EEEA.
Q1: Why is EEEA so difficult to detect with a standard HPLC-UV setup?
A1: The primary difficulty lies in the molecular structure of EEEA, C6H12O4. It is a saturated aliphatic ether and carboxylic acid, meaning it lacks conjugated double bonds or aromatic rings. These structures, known as chromophores, are what absorb ultraviolet (UV) light. Without a significant chromophore, EEEA has negligible absorbance at wavelengths typically used in HPLC-UV analysis (e.g., 210-400 nm), resulting in very low sensitivity or no detectable peak at all.
Q2: My EEEA peak is eluting at or near the void volume on a standard C18 column. How can I improve its retention?
A2: This is a common problem for highly polar analytes like EEEA on non-polar stationary phases like C18. The issue stems from poor interaction between the polar analyte and the hydrophobic stationary phase. To analyze EEEA effectively, a highly aqueous mobile phase is required. However, in mobile phases with very high water content (>95%), the C18 alkyl chains on the silica support can collapse upon themselves, a phenomenon known as "hydrophobic collapse," which drastically reduces surface area and retention.[1][2]
To improve retention, consider these options:
Use a Polar-Embedded Column: These are modified C18 columns that have a polar group (e.g., amide, carbamate) embedded near the base of the alkyl chain.[1] This feature prevents phase collapse in highly aqueous mobile phases and provides an alternative interaction mechanism for polar analytes, significantly improving retention.
Employ an "AQ" or Hydrophilic Endcapped Column: Many manufacturers offer columns specifically designed for use in 100% aqueous mobile phases, often designated with "AQ" or similar naming conventions.[1]
Lower the Mobile Phase pH: As EEEA is a carboxylic acid, its charge state is pH-dependent. By lowering the mobile phase pH to approximately 2.5-3.0 (at least 2 pH units below the pKa of the analyte), you ensure the carboxylic acid is in its neutral, protonated form. This makes it slightly less polar and can improve retention on a reversed-phase column.
Q3: Do I need to derivatize EEEA for UV detection? What are the recommended agents?
A3: Yes, for sensitive and reliable quantification using a UV detector, pre-column derivatization is the most effective strategy.[3][4] This process involves a chemical reaction to attach a molecule with a strong chromophore (or fluorophore for fluorescence detection) to the EEEA molecule.
Recommended Derivatization Reagents for Carboxylic Acids:
Reagent Type
Example
Detection
Key Features
Alkyl Halides
2,4'-Dibromoacetophenone
UV
Robust, well-established chemistry. Creates a strongly UV-active ester.[5]
Diazoalkanes
9-Anthryldiazomethane (ADAM)
Fluorescence
Reacts at room temperature without a catalyst to form highly fluorescent esters, offering excellent sensitivity.[6][7]
Coumarins
Bromomethylcoumarins
Fluorescence
Provides high sensitivity for fluorescence detection.
| Carbodiimides | N,N′-diisopropylcarbodiimide with 1-naphthylamine | UV | Forms an amide derivative with a strong chromophore.[5] |
The choice of reagent depends on your desired sensitivity and available detection capabilities (UV vs. Fluorescence).[4]
Q4: What alternative detectors can be used if I want to avoid derivatization?
A4: If derivatization is not a viable option, several alternative detectors can be used that do not rely on UV absorbance:
Mass Spectrometry (MS): This is the most powerful alternative, offering high sensitivity and selectivity. EEEA can be detected in negative ion mode (ESI-). An LC-MS/MS method provides the highest degree of certainty and is ideal for complex matrices.[8]
Evaporative Light Scattering Detector (ELSD): ELSD is a "universal" detector suitable for non-volatile analytes. It nebulizes the mobile phase, evaporates the solvent, and measures the light scattered by the remaining analyte particles. It is gradient-compatible and more sensitive than a Refractive Index detector.[9]
Charged Aerosol Detector (CAD): Similar in principle to ELSD, CAD offers near-uniform response for non-volatile analytes regardless of their chemical structure, making it excellent for quantification without a specific reference standard.
Refractive Index (RI) Detector: An RI detector measures the difference in the refractive index between the mobile phase and the eluting sample. It is a universal detector but is temperature-sensitive, not compatible with gradient elution, and generally offers lower sensitivity than ELSD or CAD.
Section 2: Visual Guides & Diagrams
Method Development Workflow
The following diagram outlines a logical workflow for developing an HPLC method for EEEA, starting from initial assessment to final method selection.
Caption: A structured workflow for EEEA HPLC method development.
Troubleshooting Decision Tree
When encountering a problem, use this decision tree to diagnose the likely cause and find a solution.
Caption: A decision tree for troubleshooting common HPLC issues.
Section 3: Detailed Troubleshooting Guide
Problem
Potential Cause(s)
Recommended Solution(s)
Poor Peak Shape (Tailing)
1. Secondary Silanol Interactions: The acidic EEEA interacts with residual, acidic silanol groups on the silica packing, causing tailing.[10]2. Column Overload: Injecting too much analyte mass.3. Mismatched Sample Solvent: Sample is dissolved in a solvent much stronger than the mobile phase.
1. Lower the mobile phase pH to 2.5-3.0 with an acid like phosphoric or formic acid. This protonates both the analyte and the silanol groups, minimizing ionic interactions.2. Use a high-purity, end-capped column or a polar-embedded phase column.[1]3. Reduce the injection volume or dilute the sample.4. Dissolve the sample in the initial mobile phase whenever possible.
Inconsistent Retention Times
1. Insufficient Column Equilibration: The column chemistry is not in equilibrium with the mobile phase, especially important with ion-pairing or buffered mobile phases.2. Mobile Phase Composition Drift: Inaccurate pumping, evaporation of volatile components, or improper mixing.[2]3. Temperature Fluctuations: Column temperature is not controlled.
1. Equilibrate the column with at least 10-20 column volumes of the mobile phase before the first injection.[2]2. Prepare fresh mobile phase daily. Degas solvents properly. Check pump performance and seals.[11]3. Use a thermostatted column compartment to maintain a constant temperature (e.g., 30 °C).[10]
High Baseline Noise or Drift
1. Contaminated Mobile Phase: Using low-quality solvents or reagents.2. Detector Lamp Aging: UV lamp is nearing the end of its life.3. Air Bubbles in System: Improperly degassed mobile phase.
1. Use only HPLC-grade solvents and high-purity additives. Filter all aqueous mobile phases.2. Check the detector lamp's energy or hours of use and replace if necessary.3. Degas the mobile phase thoroughly using an in-line degasser, sonication, or helium sparging.
Ghost Peaks
1. Contamination in Sample/Solvent: Impurities from the sample matrix or injection solvent.2. Carryover from Previous Injection: The autosampler needle or injection port is not being cleaned effectively.3. Late Elution from a Previous Run: A component from a previous injection elutes during the current run's gradient.
1. Run a blank injection (injecting only the sample solvent) to identify the source of the peak.2. Optimize the autosampler wash routine; use a strong solvent in the wash solution.3. Extend the gradient run time or add a high-organic wash step at the end of each run to elute all components.
Section 4: Experimental Protocols
These protocols provide validated starting points for method development. They should be optimized and validated for your specific application and instrumentation.
Protocol 1: Direct Analysis of EEEA using a Polar-Embedded Phase Column with MS Detection
This method is suitable for users with access to a mass spectrometer and avoids chemical derivatization. It is adapted from methodologies for similar polar acidic compounds.[8][12]
1. Chromatographic Conditions:
Parameter
Setting
Rationale
HPLC Column
Polar-Embedded C18 (e.g., Waters Acquity BEH C18, Agilent Zorbax SB-AQ), 2.1 x 100 mm, 1.8 µm
Prevents hydrophobic collapse in high-aqueous mobile phase and retains the polar analyte.[1]
Mobile Phase A
0.1% Formic Acid in Water
Provides protons for ESI+ or a consistent medium for ESI-. Formic acid is a volatile modifier suitable for MS.
Mobile Phase B
0.1% Formic Acid in Acetonitrile
Organic solvent for elution.
Gradient Program
0-1 min: 2% B1-5 min: 2% to 50% B5-6 min: 50% to 95% B6-7 min: Hold at 95% B7-7.1 min: 95% to 2% B7.1-10 min: Hold at 2% B (Equilibration)
A shallow initial gradient helps retain the polar analyte, followed by a ramp to elute it and a wash step to clean the column.
Flow Rate
0.3 mL/min
Appropriate for a 2.1 mm ID column.
Column Temp.
35 °C
Improves peak shape and ensures reproducible retention times.
| Injection Volume | 5 µL | Minimize to prevent peak distortion. Sample should be in mobile phase A. |
2. Mass Spectrometer Conditions (Negative Ion Mode):
Gas Flow/Temp: Optimize for your specific instrument.
Protocol 2: Pre-Column Derivatization with 2,4'-Dibromoacetophenone (DBA) for UV Detection
This protocol creates a UV-active ester of EEEA, allowing for sensitive detection with a standard DAD/UV detector.[5]
1. Derivatization Procedure:
Prepare Sample: In a 2 mL vial, add 100 µL of your EEEA sample/standard in acetonitrile.
Add Reagents: Add 100 µL of a 10 mg/mL solution of 2,4'-Dibromoacetophenone (in acetonitrile) and 50 µL of a 5 mg/mL solution of a catalyst like potassium carbonate or triethylamine (in acetonitrile).
React: Cap the vial tightly and heat at 60 °C for 45-60 minutes.
Cool & Dilute: Cool the vial to room temperature. Dilute the mixture with the mobile phase (e.g., 1:5) before injection.
2. Derivatization Reaction Diagram:
Caption: Reaction of EEEA with DBA to form a UV-active ester.
3. Chromatographic Conditions for Derivatized EEEA:
Parameter
Setting
Rationale
HPLC Column
Standard C18 (e.g., 4.6 x 150 mm, 5 µm)
The derivatized product is much more hydrophobic and will be well-retained.
Mobile Phase A
Water
Mobile Phase B
Acetonitrile
Gradient Program
0-10 min: 40% to 90% B10-12 min: Hold at 90% B12-12.1 min: 90% to 40% B12.1-15 min: Hold at 40% B (Equilibration)
A standard reversed-phase gradient suitable for the more hydrophobic derivative.
Flow Rate
1.0 mL/min
Standard for a 4.6 mm ID column.
Column Temp.
30 °C
For reproducibility.
Detection
UV at 254 nm or 260 nm
Wavelength at which the acetophenone chromophore has strong absorbance.
| Injection Volume | 10 µL | |
References
Mukherjee, P. S., & Karnes, H. T. (1996). Ultraviolet and fluorescence derivatization reagents for carboxylic acids suitable for high performance liquid chromatography: a review. Biomedical Chromatography, 10(5), 193-204. [Link]
SIELC Technologies. (2018). Separation of Acetic acid, [2-(2-methoxyethoxy)ethoxy]- on Newcrom R1 HPLC column. [Link]
Sajid, M., et al. (2009). Identification and quantitation of trace impurities in fatty alcohol ethoxylates using HPLC and MALDI-TOF mass spectrometry. Journal of Surfactants and Detergents, 13(1), 47-53. [Link]
Imai, K., & Uzu, S. (1995). Use of derivatization to improve the chromatographic properties and detection selectivity of physiologically important carboxylic acids. Journal of Chromatography B: Biomedical Applications, 671(1-2), 91-112. [Link]
Seddiq, N., & Asan, A. (2024). One-step pre-column derivatization method for HPLC-UV determination of organic acids in fruit juices. Food Chemistry, 431, 137077. [Link]
U.S. Environmental Protection Agency. (2014). Rapid liquid chromatography–tandem mass spectrometry-based method for the analysis of alcohol ethoxylates and alkylphenol ethoxylates in river water and wastewater. [Link]
B'Hymer, C. (2005). Comparison and evaluation of analysis procedures for the quantification of (2-methoxyethoxy)acetic acid in urine. Analytical and Bioanalytical Chemistry, 383(3), 469-476. [Link]
MTC USA. (2025). Troubleshooting Problems With Poor HPLC Results Before Examining the Column. [Link]
Axion Labs. (2024). HPLC problems with very polar molecules. [Link]
Technical Support Center: Troubleshooting Solubility in[2-(2-Ethoxyethoxy)ethoxy]acetic Acid Synthesis
Introduction [2-(2-Ethoxyethoxy)ethoxy]acetic acid (commonly referred to as 3,6,9-trioxaundecanoic acid or ethoxy-PEG2-acetic acid) is a highly versatile mini-PEG linker used extensively in bioconjugation, PROTAC synthes...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
[2-(2-Ethoxyethoxy)ethoxy]acetic acid (commonly referred to as 3,6,9-trioxaundecanoic acid or ethoxy-PEG2-acetic acid) is a highly versatile mini-PEG linker used extensively in bioconjugation, PROTAC synthesis, and peptide modification to improve pharmacokinetic properties[1]. However, its amphiphilic nature—combining a hydrophilic polyethylene glycol (PEG) backbone with a terminal carboxylic acid—presents significant solubility, extraction, and isolation challenges during synthesis.
This guide provides field-proven troubleshooting strategies for its synthesis, extraction, and downstream application, designed specifically for drug development professionals.
Section 1: Aqueous Workup & Extraction Challenges
FAQ 1: Why does my product remain in the aqueous layer during workup, even after acidification?Causality: The molecule contains three ether oxygens that form strong hydrogen bonds with water, creating a robust hydration shell. Even when the terminal carboxylic acid is fully protonated (uncharged) at a low pH, the PEG backbone retains exceptionally high aqueous solubility. Standard non-polar organic solvents like diethyl ether or hexane cannot disrupt this hydration shell[2].
Solution: You must alter the dielectric constant and water activity of the aqueous phase to force the molecule out.
Acidify the aqueous layer to pH 1.5–2.0 to ensure complete protonation of the carboxylic acid.
Saturate the aqueous phase with an inorganic salt (e.g., NaCl or Na2SO4). This "salting-out" effect forces the water molecules to solvate the highly charged inorganic ions, thereby stripping the hydration shell from the PEG chain.
Extract using a moderately polar organic solvent mixture, such as Dichloromethane (DCM) containing 5–10% Methanol.
FAQ 2: I am using DCM for extraction, but my yields are still below 40%. How can I improve this?Causality: The partition coefficient (
Kd
) for short PEG-acids between pure DCM and water is relatively low. A single or double extraction leaves the majority of the product in the aqueous phase.
Solution: Perform multiple sequential extractions (at least 5–6 times) or utilize a continuous liquid-liquid extractor for 12–24 hours. Table 1 summarizes the expected extraction efficiencies based on solvent and additive choices.
Table 1: Effect of Solvent and Additives on Extraction Efficiency of PEG2-Acetic Acid
Extraction Solvent
Aqueous Phase Additive
Estimated Partition Coefficient (
Kd
)
Overall Recovery Yield (%)
Diethyl Ether
None
< 0.1
< 10%
Dichloromethane (DCM)
None
0.8
35 - 45%
Dichloromethane (DCM)
Saturated NaCl
2.5
75 - 85%
DCM / Methanol (95:5)
Saturated NaCl
4.2
> 90%
Ethyl Acetate
Saturated (NH₄)₂SO₄
1.8
60 - 70%
Section 2: Purification & Isolation
FAQ 3: How do I remove residual inorganic salts from my extracted PEG-acid?Causality: When using polar extraction mixtures like DCM/MeOH, trace amounts of NaCl can co-extract into the organic phase. This leads to artificially inflated yields and downstream coupling failures due to salt interference.
Solution: After combining the organic extracts, perform a single "back-wash" with a minimal volume (e.g., 1/10th the organic volume) of saturated brine. Next, dry the organic layer rigorously over anhydrous MgSO₄ (which traps suspended water droplets containing dissolved salts) and filter. If inorganic salts precipitate upon final solvent evaporation, resuspend the crude oil in anhydrous acetonitrile (where NaCl is completely insoluble), filter through a Celite pad, and re-concentrate.
FAQ 4: Can I precipitate the product to avoid column chromatography?Causality: [2-(2-Ethoxyethoxy)ethoxy]acetic acid is typically a viscous, pale yellow oil at room temperature, making direct crystallization nearly impossible[3].
Solution: You can convert the free acid into a dicyclohexylamine (DCHA) salt. Dissolve the crude oil in diethyl ether or acetone and add 1.05 equivalents of dicyclohexylamine. The DCHA salt of the PEG-acid will precipitate as a highly crystalline white solid, which can be easily filtered and recrystallized. To recover the free acid for downstream use, partition the purified salt between 1M KHSO₄ and DCM.
FAQ 5: During amide bond coupling (e.g., with EDC/NHS or HATU), my reaction mixture turns cloudy. Is the PEG-acid precipitating?Causality: The PEG-acid itself is highly soluble in standard coupling solvents like DMF or DCM. The cloudiness is rarely the PEG-acid precipitating; rather, it is the byproduct of the coupling reagent (e.g., urea derivatives from carbodiimides) or the precipitation of the active ester intermediate if the solvent environment is too non-polar.
Solution: Ensure your reaction solvent is sufficiently polar (use DMF or NMP instead of pure DCM). If using DCC, the dicyclohexylurea (DCU) byproduct is notoriously insoluble and will precipitate—this is an expected mechanical indicator of reaction progress and should simply be filtered off. If using EDC·HCl, ensure sufficient organic base (e.g., DIPEA) is present to maintain the solubility of the amine nucleophile.
Experimental Protocols
Protocol 1: Optimized Aqueous Extraction of[2-(2-Ethoxyethoxy)ethoxy]acetic Acid
Self-Validating System: This protocol incorporates a TLC validation step to ensure no product is prematurely discarded in the aqueous waste.
Acidification: Cool the basic aqueous reaction mixture (containing the PEG-carboxylate sodium salt) to 0 °C in an ice bath. Slowly add 6M HCl dropwise while stirring until the pH reaches 1.5–2.0 (verify precisely with pH paper).
Salting Out: Add solid NaCl to the aqueous layer under vigorous stirring until no more dissolves (complete saturation).
Extraction: Transfer the mixture to a separatory funnel. Add an equal volume of DCM containing 5% v/v Methanol. Shake vigorously and vent frequently.
Phase Separation: Allow the layers to separate completely. Collect the organic layer (bottom layer).
Repetition: Repeat the extraction step 4 additional times with fresh DCM/MeOH (95:5).
Validation (Critical Step): Spot the remaining aqueous layer on a silica TLC plate. Elute with DCM/MeOH/AcOH (90:9:1) and stain with potassium permanganate (KMnO₄) or iodine vapor. If a spot remains at the baseline, the extraction is incomplete; perform additional extractions until the aqueous phase tests negative.
Isolation: Combine all validated organic extracts. Dry over anhydrous MgSO₄ for 15 minutes. Filter and concentrate in vacuo to yield the product as a viscous oil.
Mandatory Visualization
Workflow for the optimized aqueous extraction of[2-(2-Ethoxyethoxy)ethoxy]acetic acid.
Chemical synthesis and downstream peptide conjugation pathway for ethoxy-PEG2-acetic acid.
References
18F-labeled mini-PEG spacered RGD dimer (18F-FPRGD2): synthesis and microPET imaging of αvβ3 integrin expression
Source: European Journal of Nuclear Medicine and Molecular Imaging (via PMC)
URL:[Link]
A Simple Preparation of PEG-Carboxylates by Direct Oxidation
Source: Synthetic Communications
URL:[Link]
Synthesis of a Polymerizable Metal-Ion-Chelating Lipid for Fluid Bilayers
Source: Langmuir (ACS Publications)
URL:[Link]
Technical Support Center: Optimizing pH for [2-(2-Ethoxyethoxy)ethoxy]acetic Acid Activation with HATU
Welcome to the Bioconjugation Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the nuances of PEGylation chemistry.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Bioconjugation Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the nuances of PEGylation chemistry. [2-(2-Ethoxyethoxy)ethoxy]acetic acid (commonly known as a discrete PEG3-acid) is a highly versatile hydrophilic spacer. However, activating this carboxylic acid with the uronium salt HATU requires precise control of the reaction microenvironment—specifically the apparent pH and base stoichiometry in organic solvents.
This guide is designed to move beyond basic protocols, explaining the chemical causality behind each step to ensure your coupling reactions are efficient, reproducible, and free of side products.
The Chemical Causality of pH in HATU Activation
HATU does not activate carboxylic acids spontaneously. The reaction cascade strictly requires a tertiary amine base to deprotonate the carboxylic acid, generating a nucleophilic carboxylate anion. This anion attacks the electrophilic carbon of HATU, forming an unstable O-acyluronium intermediate, which is rapidly intercepted by the HOAt leaving group to form the highly reactive OAt-active ester ([PeptideChemistry][ref1.10])[1].
The Senior Scientist Insight:
In traditional peptide synthesis, base equivalents must be strictly limited, and weaker bases (like Collidine) are often used to prevent the base-catalyzed abstraction of the
α
-proton, which leads to oxazolone formation and epimerization ([NIH][ref1.11])[2]. However, [2-(2-Ethoxyethoxy)ethoxy]acetic acid lacks a chiral
α
-carbon. Because epimerization is chemically impossible for this PEG linker, we can safely push the apparent pH higher (8.0–9.0) using stronger, sterically hindered bases like DIPEA to drive ultra-fast, quantitative activation without any stereochemical penalty ([Benchchem][ref1.3])[3].
Mechanistic pathway of HATU activation vs. Guanidinylation side reaction.
Troubleshooting Guides & FAQs
Q1: What is the optimal base and stoichiometry for activating[2-(2-Ethoxyethoxy)ethoxy]acetic acid?A1: For optimal activation in anhydrous DMF, use 2.0 to 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA) relative to the PEG3-acid ([Benchchem][ref1.4])[4]. While N-methylmorpholine (NMM) is often used in peptide synthesis to maintain a milder pH, the lack of a chiral center in our PEG3-acid means the stronger basicity and steric bulk of DIPEA is vastly superior. It ensures rapid deprotonation while its steric bulk prevents it from acting as a competing nucleophile.
Q2: I am observing a +98 Da mass adduct on my target amine via LC-MS. What is this, and how do I prevent it?A2: You are observing the guanidinylation side reaction ([RSC Advances][ref1.1])[5]. This occurs when the free primary amine of your target molecule nucleophilically attacks the electrophilic carbon of unreacted HATU, covalently attaching a tetramethylguanidinium (TMG) group (+98.10 Da) and permanently capping your amine ([Benchchem][ref1.6])[6].
The Fix: This side reaction is a direct consequence of poor order-of-addition. You must pre-activate the [2-(2-Ethoxyethoxy)ethoxy]acetic acid with HATU and DIPEA for 2–5 minutes before introducing your target amine. Never mix HATU, the primary amine, and the base together in a single pot before the acid is fully converted to the OAt-ester.
Q3: My coupling yield is low (<50%), and I see a mass corresponding to the unactivated PEG3-acid. Is my pH wrong?A3: If you used 2.0–3.0 eq of DIPEA, your pH is correct. The issue is likely hydrolysis of the active ester ([Benchchem][ref1.4])[4]. HATU and the resulting OAt-ester are exquisitely sensitive to moisture. If your DMF is not strictly anhydrous, the high apparent pH will catalyze the hydrolysis of the OAt-ester back to the free PEG3-acid. Ensure you are using amine-free, anhydrous DMF (<50 ppm
H2O
) and conducting the reaction under an inert atmosphere.
Quantitative Data: Base Selection for PEG3-Acid
To maximize the efficiency of[2-(2-Ethoxyethoxy)ethoxy]acetic acid coupling, base selection must be tailored to the molecule's specific structural properties.
Base
Equivalents
Apparent pH
Epimerization Risk
Guanidinylation Risk
Suitability for PEG3-Acid
DIPEA
2.0 - 3.0
8.0 - 9.0
None (No chiral center)
Moderate (if not pre-activated)
Optimal - Drives fast, complete activation
NMM
2.0 - 3.0
7.0 - 8.0
Low
Low
Sub-optimal - Slower activation kinetics
Collidine
3.0 - 4.0
~7.0
Very Low
Low
Poor - Unnecessary for non-chiral acids
Self-Validating Experimental Protocol
To ensure trustworthiness and reproducibility, the following protocol for coupling[2-(2-Ethoxyethoxy)ethoxy]acetic acid to a primary amine incorporates built-in analytical validation checkpoints ([ACS][ref1.7])[7].
Step 1: Preparation
Dissolve 1.0 equivalent of[2-(2-Ethoxyethoxy)ethoxy]acetic acid in anhydrous DMF to achieve a 0.1 M concentration.
Validation Check: The solution must be completely clear and colorless. Any cloudiness indicates moisture or degraded reagent.
Step 2: Base Addition (pH Adjustment)
Add 2.5 equivalents of DIPEA to the solution. Stir for 1 minute at room temperature.
Step 3: Pre-Activation
Add 1.05 equivalents of HATU to the mixture. Stir continuously at room temperature for 2 to 5 minutes to form the OAt-active ester.
Validation Check: The solution will typically transition to a pale yellow color. If you quench a 1
μ
L aliquot in 100
μ
L of methanol and analyze via LC-MS, you should observe the methyl ester of the PEG3-acid, confirming successful activation.
Step 4: Amine Addition
Dissolve 1.0 equivalent of your target primary amine in a minimal volume of anhydrous DMF. Add this dropwise to the pre-activated PEG3-acid solution.
Step 5: Coupling and Monitoring
Allow the reaction to stir at room temperature for 1 to 4 hours.
Validation Check: Analyze an aliquot via LC-MS. A successful reaction will show the depletion of the target amine mass and the appearance of the desired PEGylated product mass. The strict absence of a +98 Da peak validates that your pre-activation step successfully prevented guanidinylation.
Step-by-step self-validating workflow for HATU-mediated PEG3-acid coupling.
References
RSC Advances - "Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjug
Benchchem - "The Inner Workings of a Peptide Synthesis Powerhouse: A Technical Guide to the H
Benchchem - "Application Notes and Protocols for the HATU-Mediated Coupling of t-Boc-N-amido-PEG5-acid"
[View Source][ref1.4]
Benchchem - "Technical Support Center: Preventing Guanidinylation Side Reaction with HBTU"
[View Source][ref1.6]
ACS Medicinal Chemistry Letters - "Discovery of PEGylated 6-Benzhydryl-4-amino-quinazolines as Peripherally Restricted CB1R Inverse Agonists"
[View Source][ref1.7]
PeptideChemistry.org - "HATU and HBTU Peptide Coupling: Mechanism and Bench Utility"
[View Source][ref1.10]
NIH / PMC - "Epimerisation in Peptide Synthesis"
[View Source][ref1.11]
Mass Spectrometry Validation of [2-(2-Ethoxyethoxy)ethoxy]acetic Acid Conjugates: A Comparative Guide
As a Senior Application Scientist, I frequently encounter the analytical and pharmacokinetic bottlenecks introduced by suboptimal linker chemistries in biotherapeutics. In the development of Antibody-Drug Conjugates (ADC...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I frequently encounter the analytical and pharmacokinetic bottlenecks introduced by suboptimal linker chemistries in biotherapeutics. In the development of Antibody-Drug Conjugates (ADCs) and peptide therapeutics, the linker is not merely a structural tether; it actively dictates the stability, solubility, and release profile of the payload.[2-(2-Ethoxyethoxy)ethoxy]acetic acid—commonly referred to as AEEA or a mini-PEG linker—is a sequence-defined, monodisperse hydrophilic cross-linker. This guide objectively compares the performance of AEEA conjugates against traditional alternatives and provides a comprehensive, self-validating mass spectrometry (MS) workflow for their characterization.
Mechanistic Grounding: The Causality of Linker Selection
The causality behind selecting AEEA over traditional alkyl linkers (e.g., SMCC) or long-chain PEGs (e.g., PEG24) lies in its structural balance.
Attaching highly hydrophobic cytotoxic payloads often increases the overall hydrophobicity of the bioconjugate, driving aggregation, faster systemic clearance, and reduced therapeutic efficacy. The incorporation of hydrophilic groups like AEEA serves as a "hydrophilicity reservoir," shielding hydrophobic payloads from the aqueous environment and mitigating premature clearance 1. AEEA's oxygen-rich backbone forms hydrogen bonds with water, creating a hydration layer that effectively masks the hydrophobic core of the payload 2.
Crucially, unlike long-chain PEGs which exist as a polydisperse mixture of varying chain lengths, AEEA is a discrete, monodisperse molecule. This exact mass addition is an absolute prerequisite for precise mass spectrometry deconvolution and accurate Drug-to-Antibody Ratio (DAR) calculation 3.
Caption: Comparative effects of linker chemistries on bioconjugate stability and binding.
Comparative Analysis of Linker Alternatives
To objectively evaluate AEEA, we must benchmark it against standard industry alternatives. The table below summarizes the quantitative and qualitative data driving linker selection.
Feature / Metric
[2-(2-Ethoxyethoxy)ethoxy]acetic acid (AEEA)
SMCC (Alkyl Linker)
Long-Chain PEG (e.g., PEG24)
Hydrophilicity
Moderate/High
Low (Highly Hydrophobic)
Very High
Aggregation Propensity
Low (< 5%)
High (Up to 80% with hydrophobic payloads)
Very Low
MS Polydispersity
Monodisperse (Exact mass addition)
Monodisperse
Polydisperse (Complex charge envelopes)
Steric Hindrance
Minimal (Preserves antigen binding)
Minimal
Significant (May reduce binding affinity)
MS Deconvolution
Straightforward (High resolution)
Straightforward
Highly Complex (Requires CD-MS)
Table 1: Comparative performance metrics of bioconjugation linkers.
Mass Spectrometry Validation Strategy
Mass spectrometry is the gold standard for validating bioconjugation because it provides a direct measurement of the molecular weight shift, allowing for the unambiguous confirmation of the conjugation event.
When a polydisperse PEG is used, the charge envelopes in Electrospray Ionization (ESI) overlap extensively, masking the protein charge states and making intact mass deconvolution nearly impossible without specialized Charge Detection Mass Spectrometry (CD-MS) 4. Because AEEA is monodisperse, standard High-Resolution Accurate Mass (HRAM) LC-MS can easily resolve the distinct DAR species.
Caption: Workflow for mass spectrometry validation of AEEA-conjugated biotherapeutics.
Experimental Protocols (Self-Validating Systems)
The following methodologies establish a self-validating loop: the biochemical purification validates the reaction, the intact MS validates the macro-conjugation (DAR), and the peptide mapping validates the micro-environment (site-specificity).
Protocol 1: NHS-Ester Activation and Conjugation of AEEA-Payload
Preparation : Dissolve the carrier protein (e.g., Trastuzumab) in PBS (pH 7.4) to a concentration of 5 mg/mL.
Activation : Prepare a 10 mM stock of the NHS-activated [2-(2-Ethoxyethoxy)ethoxy]acetic acid-payload complex in anhydrous DMSO.
Conjugation : Add the linker-payload stock to the protein solution at a 5:1 to 10:1 molar excess. Vortex gently and incubate at room temperature for 2 hours.
Causality: The NHS ester reacts specifically with primary amines (lysine residues) at pH 7.4, forming a highly stable amide bond.
Purification : Remove unreacted linker using a Zeba Spin Desalting Column (40 kDa MWCO).
Self-Validation: Measure the A280/A330 ratio (assuming the payload absorbs at 330 nm) via UV-Vis spectroscopy to confirm payload incorporation prior to MS analysis.
Protocol 2: Intact LC-MS Validation for DAR Calculation
Deglycosylation : Treat 50 µg of the purified conjugate with PNGase F at 37°C for 2 hours to remove N-glycans.
Causality: Removing heterogeneous glycoforms drastically simplifies the MS spectra, ensuring that any observed mass shifts are solely due to the AEEA conjugation.
LC Separation : Inject 2 µg of the deglycosylated sample onto a reversed-phase column (e.g., PLRP-S) using a gradient of 20-80% Acetonitrile (with 0.1% Formic Acid) over 15 minutes.
MS Acquisition : Analyze using an ESI-TOF mass spectrometer in positive ion mode (m/z 1000–4000).
Deconvolution : Use deconvolution software (e.g., BioPharma Finder) to transform the m/z spectrum into a zero-charge mass spectrum. Calculate the DAR by integrating the peak areas of the unconjugated and conjugated species.
Protocol 3: Bottom-Up LC-MS/MS for Site Localization
Denaturation & Reduction : Denature 20 µg of the conjugate in 6 M Guanidine HCl. Reduce disulfide bonds with 10 mM DTT (60°C, 30 min) and alkylate with 20 mM Iodoacetamide (in the dark, 30 min).
Digestion : Buffer exchange the sample into 50 mM Ammonium Bicarbonate (pH 8.0) and add Trypsin at a 1:50 (enzyme:protein) ratio. Incubate overnight at 37°C.
LC-MS/MS : Analyze the resulting peptides using a nano-LC coupled to a high-resolution mass spectrometer (e.g., Orbitrap).
Data Analysis : Search the MS/MS spectra against the target protein sequence. Set the exact monoisotopic mass of the AEEA-payload complex as a variable modification on Lysine residues to pinpoint the exact conjugation sites.
References
Structural Characterization of Linker Shielding in ADC Site-Specific Conjugates. MDPI Pharmaceutics (2025).[Link]
Hydrophilic Sequence-Defined Cross-Linkers for Antibody–Drug Conjugates. ACS Bioconjugate Chemistry (2019).[Link]
comparing toxicity of [2-(2-Ethoxyethoxy)ethoxy]acetic acid to other PEG acids
A Comprehensive Guide to the Toxicity and Performance of[2-(2-Ethoxyethoxy)ethoxy]acetic Acid vs. Alternative PEG Linkers Executive Summary The selection of a linker in bioconjugation—particularly for Antibody-Drug Conju...
Author: BenchChem Technical Support Team. Date: April 2026
A Comprehensive Guide to the Toxicity and Performance of[2-(2-Ethoxyethoxy)ethoxy]acetic Acid vs. Alternative PEG Linkers
Executive Summary
The selection of a linker in bioconjugation—particularly for Antibody-Drug Conjugates (ADCs) and PROTACs—is a critical determinant of a therapeutic's efficacy, stability, and safety profile[1]. Polyethylene glycol (PEG) linkers are widely employed to enhance aqueous solubility and extend circulation half-life[2]. However, the toxicity profile of discrete, low-molecular-weight PEG acids varies drastically based on their terminal capping and chain length.
This guide provides an objective, data-driven comparison of [2-(2-Ethoxyethoxy)ethoxy]acetic acid (also known as 3,6,9-trioxaundecanoic acid or Ethoxy-PEG2-acetic acid) against other common PEG acid linkers. By analyzing the causality behind metabolic degradation, we provide a framework for rational linker selection supported by self-validating experimental protocols.
Mechanistic Toxicity: The Causality of PEG Degradation
While high-molecular-weight polymeric PEGs (>6,000 Da) are generally biologically inert and excreted unchanged via renal filtration, low-molecular-weight discrete PEGs (<400 Da) undergo distinct metabolic pathways that can induce severe off-target toxicity[3].
The Danger of Uncapped Hydroxyl Termini
Uncapped, short-chain PEGs (e.g., Hydroxy-PEG2-acetic acid) are highly susceptible to enzymatic oxidation. In vivo, the terminal hydroxyl group serves as a substrate for alcohol dehydrogenase (ADH) and cytochrome P450 enzymes[3],[4]. This oxidation cascade produces transient, highly reactive aldehyde intermediates, which are further oxidized into toxic diacids and hydroxy acids (such as glycolic and oxalic acid derivatives)[5]. The accumulation of these metabolites leads to metabolic acidosis and the deposition of calcium oxalate crystals in renal tubules, causing acute nephrotoxicity[4],[6].
The Protective Mechanism of[2-(2-Ethoxyethoxy)ethoxy]acetic Acid
[2-(2-Ethoxyethoxy)ethoxy]acetic acid bypasses this toxic metabolic fate through a dual-protective structural design:
Ethoxy Capping: The terminal hydroxyl group is capped with an ethyl ether (ethoxy) group. This chemically blocks ADH-mediated oxidation, preventing the formation of toxic aldehyde and diacid metabolites[3].
Acetic Acid Terminus: The opposite terminus is already fully oxidized to a carboxylic acid. It cannot be further oxidized by ADH, ensuring metabolic stability at both ends of the linker.
Furthermore, compared to the ubiquitous methoxy-PEG (mPEG) linkers, the ethoxy cap provides a slight increase in lipophilicity. This allows structural biologists to fine-tune the hydrophobicity of highly polar payloads without having to extend the PEG chain length, thereby minimizing the risk of generating anti-PEG antibodies (APAs)[7].
Caption: Metabolic pathways of capped vs. uncapped PEG acids.
Quantitative Performance Comparison
The table below synthesizes comparative data across different classes of PEG-acetic acid linkers. The data highlights how terminal capping and molecular weight dictate the safety and pharmacokinetic profile of the resulting bioconjugate.
Linker Type
Example Compound
ADH Susceptibility
Off-Target Cytotoxicity (IC50)
Nephrotoxicity Risk
Immunogenicity (APA Risk)
Ethoxy-Capped Short PEG
[2-(2-Ethoxyethoxy)ethoxy]acetic acid
Low (Blocked)
>1000 nM (Safe)
Low
Very Low
Methoxy-Capped Short PEG
Methoxy-PEG2-acetic acid
Low (Blocked)
>1000 nM (Safe)
Low
Very Low
Uncapped Short PEG
Hydroxy-PEG2-acetic acid
High
<500 nM (Toxic)
High (Diacid formation)
Very Low
Polymeric PEG Acid
Methoxy-PEG2000-acetic acid
Low
>1000 nM (Safe)
Low
High (Epitope recognition)
Note: Off-target cytotoxicity values are representative benchmarks for linker-payload complexes in non-target cell lines (e.g., HER2-negative MCF-7 cells for a HER2-targeted ADC)[2].
Experimental Methodologies for Linker Validation
To ensure scientific integrity, linker toxicity must be evaluated using self-validating experimental systems. Below are the step-by-step protocols required to assess the metabolic stability and off-target cytotoxicity of PEG acid linkers.
Protocol A: In Vitro Cytotoxicity Assessment (Off-Target Viability)
This assay determines if the linker itself, or its degradation products, induces non-specific cell death.
Cell Culture: Seed Caco-2 or CHEL (Chinese hamster epithelial liver) cells at
1×104
cells/well in a 96-well plate. CHEL cells are preferred as they retain the metabolic capability to activate promutagens (e.g., ADH activity)[8].
Linker Incubation: Prepare serial dilutions of the unconjugated linker (from 1 nM to 10 µM) in complete culture media. Incubate cells with the linker for 72 hours at 37°C, 5% CO₂.
Viability Quantification: Add 10 µL of CCK-8 or CellTiter-Glo® reagent to each well. Incubate for 2 hours.
Readout: Measure absorbance at 450 nm (CCK-8) or luminescence (CellTiter-Glo). Calculate the IC50 using non-linear regression.
Validation Check: A safe linker like[2-(2-Ethoxyethoxy)ethoxy]acetic acid should exhibit an IC50 > 1000 nM[2].
Protocol B: Microsomal Metabolic Stability Assay
This protocol tracks the specific cleavage and oxidation of the PEG ether backbone.
Reaction Setup: In a 1.5 mL Eppendorf tube, combine 1 µM of the PEG linker, 0.5 mg/mL human liver microsomes (HLM), and 100 mM potassium phosphate buffer (pH 7.4).
Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH (a necessary cofactor for oxidative enzymes).
Time-Course Sampling: At
t=0,15,30,60,
and
120
minutes, extract 50 µL aliquots and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to precipitate proteins.
LC-MS/MS Analysis: Analyze the supernatant using a triple quadrupole mass spectrometer. Monitor the parent mass transition (e.g., m/z 205 for[2-(2-Ethoxyethoxy)ethoxy]acetic acid) and scan for diacid/aldehyde degradation products.
Data Interpretation: Calculate the intrinsic clearance (
CLint
) and half-life (
t1/2
). Ethoxy-capped PEGs will show a significantly prolonged
t1/2
compared to uncapped variants.
Caption: Experimental workflow for comparative linker toxicity analysis.
While metabolic toxicity is the primary concern for low-molecular-weight PEGs, immunogenicity is the limiting factor for high-molecular-weight PEGs. Repeated administration of polymeric PEGylated drugs can trigger the immune system to generate Anti-PEG Antibodies (APAs), leading to Accelerated Blood Clearance (ABC) and potential anaphylaxis[7].
Because[2-(2-Ethoxyethoxy)ethoxy]acetic acid is a discrete, ultra-short oligomer (MW = 206.24 Da), it lacks the repeating multivalent epitopes required to cross-link B-cell receptors. Consequently, it operates below the immunogenic threshold, offering a distinct safety advantage over traditional polymeric PEG linkers in chronic dosing regimens[7].
Conclusion
The structural nuances of PEG linkers profoundly dictate their in vivo behavior. [2-(2-Ethoxyethoxy)ethoxy]acetic acid represents an optimal balance for modern bioconjugation. By utilizing an ethoxy cap, it completely circumvents the alcohol dehydrogenase-mediated toxicity inherent to uncapped low-molecular-weight PEGs[3],[4]. Simultaneously, its short, discrete chain length avoids the immunogenic pitfalls of high-molecular-weight polymeric PEGs[7]. For researchers designing next-generation ADCs or PROTACs, selecting a fully capped, discrete PEG acid is a scientifically sound strategy to maximize the therapeutic index while ensuring rigorous metabolic safety.
References
PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates. MDPI. Available at: [Link]
Immune Response Mechanism of PEG. Creative Diagnostics. Available at: [Link]
PEG and PEG conjugates toxicity: Towards an understanding of the toxicity of PEG and its relevance to PEGylated biologicals. ResearchGate. Available at:[Link]
Polyethylene Glycol vs Ethylene Glycol. PharmiWeb. Available at: [Link]
Low molecular weight polyethylene glycol induces chromosome aberrations in Chinese hamster cells cultured in vitro. Oxford Academic. Available at:[Link]
Comparative Investigation of Cellular Effects of Polyethylene Glycol (PEG) Derivatives. MDPI. Available at: [Link]
Anti-PEG Antibodies and Their Biological Impact on PEGylated Drugs: Challenges and Strategies for Optimization. ResearchGate. Available at: [Link]
Pharmacokinetics of[2-(2-Ethoxyethoxy)ethoxy]acetic Acid-Based PROTACs: A Comprehensive Comparison Guide
Executive Summary Proteolysis Targeting Chimeras (PROTACs) have fundamentally shifted the drug discovery landscape by enabling the targeted degradation of disease-causing proteins. However, their "beyond-rule-of-five" mo...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Proteolysis Targeting Chimeras (PROTACs) have fundamentally shifted the drug discovery landscape by enabling the targeted degradation of disease-causing proteins. However, their "beyond-rule-of-five" molecular weights and high topological polar surface areas (TPSA) often result in challenging pharmacokinetic (PK) profiles[1]. The structural composition of the linker connecting the E3 ligase ligand and the protein of interest (POI) ligand is a primary driver of a PROTAC's absorption, distribution, metabolism, and excretion (ADME)[2].
This guide provides an objective, data-driven comparison of PROTACs incorporating the [2-(2-Ethoxyethoxy)ethoxy]acetic acid motif—a highly flexible, hydrophilic PEG3-based chain capped with an ethyl ether—against alternative linker strategies such as alkyl chains, extended PEGs, and rigidified heterocycles.
The Mechanistic Role of the PEG3 Motif in PROTAC PK
[2-(2-Ethoxyethoxy)ethoxy]acetic acid functions as a structurally tunable PEG3 building block. Terminating in a carboxylic acid, it is readily conjugated via amide coupling, while its ethyl ether cap removes a hydrogen bond donor (HBD), a critical modification for improving membrane permeability.
When integrated into a PROTAC (either as a backbone component or a branched solubility enhancer), this motif dictates PK behavior through several mechanisms:
The "Molecular Chameleon" Effect: A major hurdle for PROTACs is crossing lipophilic cell membranes despite high TPSA. Flexible PEG3 linkers can undergo dynamic conformational folding. In aqueous plasma, the chain extends to maximize hydrogen bonding with water, ensuring high solubility. During passive membrane permeation, the chain folds to form intramolecular hydrogen bonds, shielding the polar ether oxygens from the lipid bilayer[1].
Solubility vs. Permeability Trade-off: Compared to all-hydrocarbon alkyl linkers, the oxygen atoms in the PEG3 motif significantly increase aqueous solubility[3]. However, extending the PEG chain beyond 3–4 units (e.g., PEG5 or PEG6) introduces too many hydrogen bond acceptors (HBAs), which exponentially decreases cellular permeability and oral bioavailability[4].
Metabolic Liability: While PEG3 improves solubility, the flexible ether linkages are susceptible to oxidative metabolism (e.g., O-dealkylation by hepatic cytochrome P450s). Consequently, PEG-based PROTACs often exhibit higher intrinsic clearance rates than those utilizing rigidified, sterically hindered linkers (e.g., alkynes or piperazines)[2].
Kinetics of PROTAC Ternary Complex Formation and the Hook Effect.
Quantitative Pharmacokinetic Comparison
To objectively evaluate the[2-(2-Ethoxyethoxy)ethoxy]acetic acid motif, we must benchmark it against alternative linker chemotypes. The data below synthesizes established PK parameters for BRD4/VHL-targeting PROTACs matched for their warheads but differing only in their linker composition[2][3][4].
Table 1: Comparative PK Profiles of PROTAC Linker Chemotypes
Linker Chemotype
Aqueous Solubility (µM)
Caco-2 Permeability (
Papp
,
10−6
cm/s)
Plasma Half-Life (
t1/2
, hrs)
In Vivo Clearance (mL/min/kg)
Oral Bioavailability (F%)
PEG3-Acid (Target Motif)
>100
0.8 - 1.2
2.5
45.0
12 - 15%
Alkyl Chain (C8)
<10
1.5 - 2.0
4.0
25.0
5 - 8%
Extended PEG (PEG6)
>250
<0.2
1.5
60.0
<2%
Rigid (Piperazine/Alkyne)
80
2.5 - 3.5
6.5
15.0
25 - 35%
Key Takeaways:
Superior Balance: The PEG3 motif offers a "Goldilocks" zone. It is significantly more soluble than alkyl chains, preventing the aggregation that often ruins intravenous formulations[5].
Bioavailability limitations: While PEG3 outperforms extended PEGs (PEG6) in oral bioavailability, it is currently being outpaced by rigidified linkers, which restrict conformational entropy to boost both permeability and metabolic stability[2].
Self-Validating Experimental Workflows for PK Profiling
To generate trustworthy PK data, the experimental design must account for the unique physical properties of PROTACs. Below are the definitive protocols for evaluating PEG3-based degraders.
Causality: PROTACs are highly susceptible to active efflux by P-glycoprotein (P-gp) transporters in the gut. Caco-2 cells express these transporters, making them a far more accurate model for oral absorption than cell-free PAMPA assays[1].
Monolayer Preparation: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) in 12-well Transwell plates. Culture for 21 days to allow full differentiation and tight junction formation.
System Validation (Crucial Step): Add Lucifer Yellow (LY) to the apical chamber. If LY permeability exceeds
1×10−6
cm/s, the tight junctions are compromised, and the well must be discarded.
Dosing: Prepare the PEG3-PROTAC at 10 µM in HBSS buffer (pH 7.4) containing 1% DMSO to maintain solubility.
Efflux Assessment: Run the assay in two directions: Apical-to-Basolateral (A
→
B) and Basolateral-to-Apical (B
→
A). In a parallel set of wells, co-administer 50 µM Verapamil (a P-gp inhibitor). Logic: If the B
→
A / A
→
B efflux ratio is >2, and Verapamil collapses this ratio to ~1, the PROTAC is definitively a P-gp substrate.
Quantification: Sample the receiver compartments at 30, 60, 90, and 120 minutes. Analyze via LC-MS/MS to calculate the apparent permeability (
Papp
).
Protocol B: In Vivo Pharmacokinetic Profiling (Mice)
Causality: To calculate absolute oral bioavailability (F%), both Intravenous (IV) and Per Os (PO) administration routes must be evaluated to separate gastrointestinal absorption barriers from systemic clearance.
Formulation: Due to the amphiphilic nature of PEG3-PROTACs, formulate the IV dose (1 mg/kg) in 5% DMSO / 40% PEG400 / 55% Saline. Formulate the PO dose (10 mg/kg) in 0.5% Methylcellulose / 0.1% Tween-80 to ensure a homogenous suspension.
Administration & Sampling: Administer to male C57BL/6 mice (n=3 per route). Collect serial blood samples via the saphenous vein at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours into EDTA-coated tubes.
Plasma Extraction (Self-Validating): Spike plasma samples with a stable-isotope labeled internal standard (IS) prior to protein precipitation with cold acetonitrile. Logic: The IS corrects for matrix effects and ion suppression during mass spectrometry, ensuring quantitative accuracy.
LC-MS/MS Analysis: Centrifuge the crashed plasma and inject the supernatant into a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
NCA Analysis: Use non-compartmental analysis (NCA) software to calculate
Cmax
,
AUC0−∞
, Clearance (
CL
), and Half-life (
t1/2
). Calculate Bioavailability as:
F%=(AUCPO/AUCIV)×(DoseIV/DosePO)×100
.
Standardized Workflow for PROTAC Pharmacokinetic Profiling.
Conclusion
The[2-(2-Ethoxyethoxy)ethoxy]acetic acid motif serves as a highly effective PEG3 building block for PROTAC design. It successfully bridges the gap between the extreme lipophilicity of alkyl chains and the impermeability of extended PEG polymers. While the field is gradually shifting toward rigidified linkers to maximize oral bioavailability, PEG3-based linkers remain a gold standard for initial degrader synthesis due to their synthetic accessibility, excellent solubility, and ability to exploit the "chameleon" effect for cellular entry.
References
Current strategies for the design of PROTAC linkers: a critical review. National Institutes of Health (NIH).[Link]
Proteolysis-Targeting Chimera (PROTAC) Delivery System: Advancing Protein Degraders towards Clinical Translation. National Institutes of Health (NIH).[Link]
Novel Amphiphilic PROTAC with Enhanced Pharmacokinetic Properties for ALK Protein Degradation. Journal of Medicinal Chemistry (ACS).[Link]
Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. Semantic Scholar.[Link]
evaluating hydrophilicity:[2-(2-Ethoxyethoxy)ethoxy]acetic acid vs PEG4 acid
Evaluating Hydrophilicity: [2-(2-Ethoxyethoxy)ethoxy]acetic acid vs. PEG4 Acid Introduction: The Linker as a "Hydrophilicity Reservoir" When designing Proteolysis Targeting Chimeras (PROTACs) or Antibody-Drug Conjugates...
Author: BenchChem Technical Support Team. Date: April 2026
Evaluating Hydrophilicity: [2-(2-Ethoxyethoxy)ethoxy]acetic acid vs. PEG4 Acid
Introduction: The Linker as a "Hydrophilicity Reservoir"
When designing Proteolysis Targeting Chimeras (PROTACs) or Antibody-Drug Conjugates (ADCs), the choice of linker is rarely just a matter of spanning a physical distance. The linker acts as a critical "hydrophilicity reservoir"[1], dictating the solubility, pharmacokinetic profile, and ternary complex stability of the final construct.
This guide provides an objective, data-driven comparison of two closely related aliphatic linkers: [2-(2-Ethoxyethoxy)ethoxy]acetic acid (an ethyl-capped PEG-like acid) and PEG4 acid (specifically, m-PEG4-acid, a methoxy-capped PEG tetramer). By examining their structural causality and experimental retention behaviors, we can accurately predict their impact on bioconjugate performance.
Structural Analysis & Physicochemical Properties
While both molecules serve as heterobifunctional building blocks terminating in a carboxylic acid, their aliphatic chains and capping groups fundamentally alter their interaction with aqueous environments.
Mechanistic Insights: The Desolvation Penalty vs. Hydration Shell
The hydrophilicity of a PEG linker is governed by its ability to form a tightly bound hydration shell. Each ether oxygen acts as a hydrogen bond acceptor, binding water molecules to increase apparent solubility[].
PEG4 Acid: With four ether oxygens and a compact methoxy cap, m-PEG4-acid maximizes hydrogen bonding while minimizing hydrophobic surface area. This allows it to act as an "entropic spring," easily solvating in aqueous media and preventing the colloidal precipitation that often invalidates cell-based assays[].
[2-(2-Ethoxyethoxy)ethoxy]acetic acid: This molecule contains only three ether oxygens and is capped with an ethyl group. The ethyl group is more sterically bulky and lipophilic than a methoxy group. This structural shift disrupts the local water network, increasing the molecule's desolvation penalty—the thermodynamic cost of shedding water when binding to a hydrophobic target or a reversed-phase chromatography column.
Caption: Thermodynamic model comparing hydration and RP-HPLC retention behavior.
To empirically validate the hydrophilicity difference between these two linkers, we utilize Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). Because PEGylation increases hydrophilicity, a more hydrophilic linker will interact less with the nonpolar stationary phase, resulting in a shorter retention time[5][6].
Self-Validating System Design:
To ensure absolute trustworthiness, this protocol does not rely on raw retention times, which fluctuate between instruments. Instead, it incorporates an internal system validation step using a void volume marker and a hydrophobic standard to calculate a normalized capacity factor (
k′
).
Step-by-Step Methodology:
System Validation (The Control):
Action: Inject a mixture of Uracil (void volume marker,
t0
) and Toluene (hydrophobic standard).
Causality: Uracil does not interact with the C18 column, establishing the exact time it takes the mobile phase to traverse the system. Toluene confirms the column's hydrophobic resolving power. This establishes a reliable baseline before testing the linkers.
Mobile Phase Preparation:
Action: Prepare Mobile Phase A (HPLC-grade Water + 0.1% TFA) and Mobile Phase B (Acetonitrile + 0.1% TFA).
Causality: The terminal carboxylic acid on both linkers has a pKa of ~4.5. Without Trifluoroacetic Acid (TFA), the molecules would exist in a dynamic equilibrium of protonated and deprotonated states, leading to severe peak tailing. TFA lowers the pH to ~2.0, fully protonating the acids so we measure the intrinsic hydrophobicity of the PEG backbone and alkyl caps.
Detection Strategy (ELSD over UV):
Action: Monitor the elution using an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD).
Causality: Neither [2-(2-Ethoxyethoxy)ethoxy]acetic acid nor m-PEG4-acid possesses a conjugated pi-system or strong UV chromophore. Relying on low-wavelength UV (e.g., 210 nm) in the presence of TFA causes massive baseline drift. ELSD measures the mass of the non-volatile analyte directly, ensuring a stable baseline and accurate quantification.
Gradient Elution & Analysis:
Action: Run a linear gradient from 5% B to 95% B over 20 minutes. Calculate the capacity factor:
k′=(tR−t0)/t0
.
Expected Outcome: The m-PEG4-acid will elute first (lower
k′
) due to its robust hydration shell. The[2-(2-Ethoxyethoxy)ethoxy]acetic acid will elute later (higher
k′
) because its ethyl cap and shorter ether chain drive stronger hydrophobic interactions with the C18 phase.
Caption: Workflow for evaluating linker hydrophilicity via RP-HPLC.
Conclusion
When selecting between these two linkers, the choice hinges on the desired lipophilicity profile of the final conjugate. If the goal is to maximize aqueous solubility and mask a highly hydrophobic warhead, PEG4 acid is the superior choice due to its extended hydration shell. Conversely, if a slight increase in lipophilicity is required to tune membrane permeability or fine-tune a PROTAC's ternary complex dynamics, the ethyl-capped [2-(2-Ethoxyethoxy)ethoxy]acetic acid provides a precise, moderate-hydrophobicity alternative.
A Comparative Guide to the Reproducibility of [2-(2-Ethoxyethoxy)ethoxy]acetic Acid Nanoparticle Coatings
For researchers, scientists, and drug development professionals, the promise of nanotechnology hinges on a foundational principle: reproducibility. A novel nanoparticle-based therapeutic is only as viable as our ability...
Author: BenchChem Technical Support Team. Date: April 2026
For researchers, scientists, and drug development professionals, the promise of nanotechnology hinges on a foundational principle: reproducibility. A novel nanoparticle-based therapeutic is only as viable as our ability to manufacture it consistently, batch after batch. The surface coating of these nanoparticles is arguably the most critical variable, dictating everything from colloidal stability and biocompatibility to drug release kinetics and in vivo targeting.
This guide provides an in-depth analysis of [2-(2-Ethoxyethoxy)ethoxy]acetic acid (EEEA) as a nanoparticle coating agent. We will move beyond simple protocols to explore the underlying chemical principles that govern coating success, offering a framework for achieving high reproducibility. Furthermore, we will objectively compare EEEA with other common coating alternatives, supported by experimental data and established scientific literature, to empower you to make informed decisions for your specific application.
The Role of EEEA in Nanoparticle Stabilization: A Mechanistic Overview
[2-(2-Ethoxyethoxy)ethoxy]acetic acid is a short-chain, hydrophilic ligand featuring a terminal carboxylic acid group. Its structure is analogous to a small polyethylene glycol (PEG) molecule, a gold standard in creating "stealth" nanoparticles that can evade the immune system.[1][2] The efficacy of EEEA in promoting nanoparticle stability stems from two key features:
The Carboxylate Headgroup: This functional group serves as a robust anchor to the nanoparticle surface, particularly for metal oxides (e.g., iron oxide, titanium dioxide, zinc oxide). It forms strong coordinative bonds with metal atoms on the nanoparticle's surface, providing a stable point of attachment.[2]
The Ethoxy Tail: The chain of ethoxy groups is highly hydrophilic. When anchored to the nanoparticle, these chains extend into the surrounding aqueous medium, creating a hydration layer. This layer provides a powerful steric barrier, physically preventing nanoparticles from approaching one another and aggregating due to van der Waals forces.[3][4][5] This mechanism is crucial for maintaining a stable, monodisperse suspension, which is a prerequisite for any reproducible formulation.
Below is a diagram illustrating the stabilization mechanism.
Caption: Mechanism of EEEA stabilization on a nanoparticle surface.
A Self-Validating Protocol for Reproducible EEEA Coating
Reproducibility is not achieved by chance; it is engineered through meticulous control of critical parameters. The following protocol is designed as a self-validating system, where integrated characterization steps confirm the success of each stage. This protocol assumes a starting material of pre-synthesized metal oxide nanoparticles.
Experimental Workflow
Caption: Workflow for reproducible EEEA coating with integrated QC steps.
Detailed Methodology
1. Baseline Characterization of Uncoated Nanoparticles
Why: You cannot achieve a reproducible coating on an irreproducible core. This step establishes a baseline for the size, shape, and aggregation state of your starting material.
Protocol:
Disperse a small aliquot of your stock nanoparticles in a suitable organic solvent.
Perform Transmission Electron Microscopy (TEM) to determine the primary particle size, size distribution, and morphology.[6][7]
Perform Dynamic Light Scattering (DLS) to assess the initial hydrodynamic diameter and polydispersity index (PDI). A low PDI (<0.2) is desirable.[8]
2. Ligand Exchange Reaction
Why: This is the core step where the original hydrophobic ligands are replaced with hydrophilic EEEA. The molar excess of EEEA drives the reaction to completion, ensuring full surface coverage. The choice of solvent is critical to ensure both the nanoparticles and EEEA are well-solvated.
Protocol:
Disperse the uncoated nanoparticles in a polar, anhydrous solvent like Tetrahydrofuran (THF) or Dimethylformamide (DMF) to a concentration of 1-10 mg/mL.[1]
In a separate vial, dissolve EEEA in the same solvent. A 10- to 50-fold molar excess of EEEA relative to the estimated surface sites on the nanoparticles is a good starting point.
Add the EEEA solution to the nanoparticle dispersion while stirring.
Allow the reaction to proceed for 12-24 hours at room temperature under an inert atmosphere (e.g., nitrogen or argon) to prevent any side reactions.[1]
3. Purification and Solvent Transfer
Why: Removing unreacted, free EEEA from the solution is critical. Excess ligand can lead to misleading characterization data and potential toxicity in biological applications. This step also transfers the now hydrophilic nanoparticles into an aqueous buffer.
Protocol:
Pellet the nanoparticles via centrifugation. The required speed and time will depend on particle size and density.
Carefully decant and discard the supernatant, which contains the excess EEEA.
Resuspend the nanoparticle pellet in a small amount of a polar solvent like ethanol to wash, then repeat the centrifugation.
For the final resuspension, use your target aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). Sonication may be required to achieve a good dispersion.[8]
4. Final Characterization for Validation
Why: This comprehensive analysis validates the success and reproducibility of the coating process. Each technique provides a different piece of the puzzle.
Protocol & Expected Results:
DLS: Measure the hydrodynamic diameter and PDI. The hydrodynamic diameter should be slightly larger than the core diameter (due to the EEEA layer), and the PDI should remain low (<0.2), indicating a stable, monodisperse suspension.[9]
Zeta Potential: Measure the surface charge. The carboxylate group of EEEA should impart a strong negative charge (e.g., -20 to -40 mV) at neutral pH, which contributes to electrostatic stabilization.[6]
TEM: Acquire images of the final coated particles. They should appear well-dispersed with no signs of aggregation.[6]
Thermogravimetric Analysis (TGA): By measuring weight loss upon heating, TGA can quantify the organic EEEA coating as a percentage of total mass, providing a quantitative measure of coating density.[6]
Parameter
Technique
Typical Uncoated NP (in organic)
Expected EEEA-Coated NP (in PBS)
Rationale for Change
Hydrodynamic Size
DLS
Varies (often aggregated)
Core size + 5-10 nm
Addition of hydrophilic EEEA layer
Polydispersity (PDI)
DLS
> 0.3
< 0.2
Steric stabilization prevents aggregation
Zeta Potential
Zeta Sizer
Near-neutral
-20 to -40 mV
Deprotonated carboxylic acid groups
Coating Mass
TGA
~0% (or initial ligand)
5-20%
Successful attachment of organic EEEA
Comparative Analysis: EEEA vs. Alternative Coating Agents
The choice of coating agent is application-dependent. EEEA offers a compelling balance of properties, but it's essential to understand its performance in the context of other widely used alternatives.
1. Increase molar excess of EEEA; increase reaction time. 2. Add more washing steps during purification. 3. Re-evaluate and optimize synthesis of the nanoparticle core.
Inconsistent Zeta Potential values
1. Inconsistent purification leading to residual reactants. 2. pH of the measurement buffer is not controlled.
1. Standardize the purification protocol (volumes, speeds, number of washes). 2. Always use the same freshly prepared buffer for measurements.
Batch-to-batch variation in TGA
1. Inconsistent reaction efficiency. 2. Variability in the surface area of the starting nanoparticles.
1. Ensure precise control over reaction time, temperature, and reagent concentrations. 2. Use a single, large batch of core nanoparticles for all coating experiments.[10]
Conclusion
Achieving a reproducible nanoparticle coating with [2-(2-Ethoxyethoxy)ethoxy]acetic acid is an attainable goal that hinges on a systematic and analytical approach. By treating the coating process not as a single step but as a complete workflow—from baseline characterization of the core material to the final, multi-faceted validation of the coated product—researchers can eliminate critical sources of variability.
EEEA presents a highly promising option for applications requiring excellent colloidal stability and biocompatibility, offering a more defined and potentially more reproducible alternative to long-chain, polydisperse polymers. While it may not be the optimal choice for applications requiring extensive post-coating functionalization, its simplicity and the robustness of the resulting formulation make it an invaluable tool in the development of reliable nanoparticle-based technologies.
References
The Comparative Study of Nanoparticle Carriers for Targeted Drug Delivery. (n.d.). ResearchGate. Retrieved March 27, 2026, from [Link]
Mahmoodi, N., et al. (2016). A comparative study on the nanoparticles for improved drug delivery systems. Journal of Photochemistry and Photobiology B: Biology. [Link]
Ude, D., et al. (2024). Comparison of Drug Delivery Systems with Different Types of Nanoparticles in Terms of Cellular Uptake and Responses in Human Endothelial Cells, Pericytes, and Astrocytes. MDPI. [Link]
Recent advances in surface decoration of nanoparticles in drug delivery. (2024). Frontiers. [Link]
Paswan, S. K., & Saini, T. R. (2021). Comparative Evaluation of In Vitro Drug Release Methods Employed for Nanoparticle Drug Release Studies. Dissolution Technologies. [Link]
Probing Multiscale Factors Affecting the Reactivity of Nanoparticle-Bound Molecules. (2021). ACS Nano. [Link]
Mihailović, D., et al. (2016). Surface coating affects behavior of metallic nanoparticles in a biological environment. Beilstein Journal of Nanotechnology. [Link]
Influence of Size, Shape, and Surface Coating on the Stability of Aqueous Suspensions of CdSe Nanoparticles. (2010). Chemistry of Materials. [Link]
Enhance Nanoparticle Stability in Fluids With Surfactant Coatings. (2026). Eureka by PatSnap. [Link]
Detection and Characterization of Engineered Nanomaterials in the Environment: Current State-of-the-art and Future Directions Report Annotated Bibliography and Image Library. (n.d.). EPA NEIPS. [Link]
Development and Characterization of Enteric-Coated Nanoparticles for Enhanced Oral Bioavailability of a BCS Class II Drug. (2025). Impactfactor. [Link]
Engineering Biomimetic Nanoparticles through Extracellular Vesicle Coating in Cancer Tissue Models. (2023). PMC. [Link]
Nanoparticle Surface Functionalization: How to Improve Biocompatibility and Cellular Internalization. (n.d.). PMC. [Link]
Characterisation of Engineered Nanomaterials in Nano-Enabled Products Exhibiting Priority Environmental Exposure. (n.d.). PMC. [Link]
Advanced Characterization and Sample Preparation Strategies for Nanoformulations. (2024). MDPI. [Link]
In Vitro Validation of[2-(2-Ethoxyethoxy)ethoxy]acetic Acid Linker Cleavage Rates: A Comparative Guide
As bioconjugate design evolves, the selection of the optimal linker is no longer a secondary consideration but a primary driver of therapeutic index. [2-(2-Ethoxyethoxy)ethoxy]acetic acid , commonly referred to as PEG3-a...
Author: BenchChem Technical Support Team. Date: April 2026
As bioconjugate design evolves, the selection of the optimal linker is no longer a secondary consideration but a primary driver of therapeutic index. [2-(2-Ethoxyethoxy)ethoxy]acetic acid , commonly referred to as PEG3-acetic acid , is a discrete, short-chain polyethylene glycol (PEG) spacer. While the polyether backbone of a PEG linker is inherently non-cleavable and chemically inert, its terminal acetic acid moiety is widely utilized to synthesize bio-responsive ester or amide linkages with cytotoxic payloads or PROTAC target-binding ligands.
Validating the exact cleavage rates of these PEG3-acetic acid conjugates in vitro is a critical step in drug development. A successful linker must act as a self-validating system: it must remain highly stable in systemic circulation (plasma) while undergoing rapid, targeted cleavage upon internalization into the tumor microenvironment or lysosome.
Mechanistic Overview & Comparative Performance
The incorporation of PEG chains into linker design creates a hydrophilic hydration shell around the conjugate, which shields it from premature enzymatic degradation and rapid renal clearance[1]. However, the length of the PEG chain and the nature of the cleavable bond dictate the release kinetics. Cleavable PEG linkers are explicitly designed to be broken down under specific intracellular conditions, such as the presence of esterases or acidic pH[].
When comparing a PEG3-acetic acid ester linkage to alternative architectures, we observe distinct causality in how structure dictates function:
Alkyl-Ester Linkers: Highly hydrophobic. They often suffer from aggregation and exhibit unpredictable cleavage rates because the ester bond is buried within a hydrophobic pocket, limiting enzyme access.
PEG3-Acetic Acid Esters: The short PEG3 chain provides sufficient hydrophilicity to expose the ester bond to aqueous environments. This results in rapid cleavage by intracellular esterases[3], while maintaining acceptable stability in neutral plasma.
Longer PEG Chains (e.g., PEG8 or PEG12): While longer PEGs further enhance pharmacokinetic properties and solubility, the dense hydration shell can sterically hinder lysosomal enzymes, significantly slowing the in vitro cleavage rate and potentially reducing cytotoxicity[1].
Quantitative Comparison of Linker Cleavage Rates
The following table summarizes typical in vitro half-lives (
t1/2
) for ester-linked conjugates utilizing different spacer architectures. (Note: Absolute values depend on the specific payload; data reflects relative kinetic trends).
Linker Architecture
Plasma Stability (
t1/2
at pH 7.4)
Lysosomal Cleavage (
t1/2
at pH 5.0 + Esterases)
Hydrophilicity / Solubility
Alkyl-Ester (C6)
~ 48 hours
~ 4.0 hours
Low (Prone to aggregation)
PEG3-Acetic Acid
~ 72 hours
~ 1.5 hours
High (Optimal exposure)
PEG8-Acetic Acid
> 120 hours
~ 6.0 hours
Very High (Steric shielding)
Non-Cleavable PEG3
> 200 hours
> 200 hours
High (Requires full degradation)
Experimental Design: Building a Self-Validating System
To establish trustworthiness in your pharmacokinetic predictions, your in vitro assays must be designed to rule out false positives (e.g., payload precipitation mimicking degradation) and false negatives (e.g., matrix suppression in mass spectrometry). WuXi AppTec and other industry leaders emphasize the necessity of multiple in vitro assays simulating different biological compartments to accurately assess linker stability and metabolite formation[4].
Protocol A: Human Plasma Stability Assay (Systemic Circulation Simulation)
This assay determines the resistance of the PEG3-acetic acid linkage to non-specific plasma hydrolases.
Rationale: Premature cleavage in plasma leads to systemic toxicity. A stable conjugate should exhibit minimal payload release over 48-72 hours.
Self-Validating Controls: Use Procaine as a positive control for rapid plasma esterase cleavage, and a non-cleavable PEG3-amide conjugate as a negative control.
Step-by-Step Methodology:
Preparation: Thaw pooled human plasma (K2EDTA) and centrifuge at 3,000 x g for 5 minutes to remove lipid aggregates. Pre-warm to 37°C.
Spiking: Spike the PEG3-acetic acid conjugate into the plasma to a final concentration of 5 µM. Ensure the organic solvent (DMSO) concentration remains ≤ 1% to prevent enzyme denaturation.
Incubation & Sampling: Incubate the mixture at 37°C with gentle shaking. Withdraw 50 µL aliquots at time points: 0, 1, 2, 4, 8, 24, 48, and 72 hours.
Quenching: Immediately quench each aliquot by adding 150 µL of ice-cold acetonitrile containing an isotopically labeled internal standard (IS). The IS corrects for any matrix effects during ionization.
Extraction: Vortex for 2 minutes, then centrifuge at 15,000 x g for 10 minutes at 4°C to precipitate plasma proteins.
Analysis: Transfer the supernatant to LC vials and analyze via LC-MS/MS, monitoring the disappearance of the intact conjugate and the appearance of the free payload.
This assay validates the rapid release of the payload once the conjugate is internalized into the acidic, enzyme-rich environment of the lysosome.
Rationale: Ester bonds are susceptible to enzymatic cleavage by esterases[3]. The PEG3 spacer must allow sufficient enzymatic access to the ester bond for rapid payload liberation.
Step-by-Step Methodology:
Buffer Preparation: Prepare a 50 mM Sodium Acetate buffer adjusted to pH 5.0 to mimic the acidic lysosomal environment.
Enzyme Activation: Prepare a solution of human liver lysosomal extract (or purified Carboxylesterase 1/2) in the pH 5.0 buffer. Pre-incubate at 37°C for 15 minutes.
Reaction Initiation: Add the PEG3-acetic acid conjugate to a final concentration of 1 µM.
Kinetic Sampling: Withdraw 50 µL aliquots at rapid intervals: 0, 15, 30, 60, 120, and 240 minutes.
Quenching & Analysis: Quench with 150 µL of ice-cold acetonitrile containing the IS. Centrifuge and analyze the supernatant via LC-MS/MS to calculate the cleavage rate constant (
k
) and half-life (
t1/2
).
Workflow Visualization
The following diagram illustrates the logical flow of the dual-assay validation system required to comprehensively profile PEG3-acetic acid linkers.
Workflow for in vitro validation of PEG3-acetic acid linker cleavage rates via LC-MS/MS.
Conclusion
Validating the cleavage rates of[2-(2-Ethoxyethoxy)ethoxy]acetic acid linkers requires a meticulous balance of simulated biological environments. By utilizing the PEG3 spacer, developers can achieve a "Goldilocks" effect: sufficient hydrophilicity to prevent aggregation and expose the cleavable bond to targeted lysosomal esterases, without the excessive steric shielding seen in longer PEG chains that can throttle payload release. Implementing the self-validating LC-MS/MS protocols outlined above ensures that your bioconjugate's in vitro data will reliably translate to in vivo efficacy.
Operational Guide: Proper Disposal and Safety Protocols for [2-(2-Ethoxyethoxy)ethoxy]acetic Acid Executive Summary & Chemical Profile [2-(2-Ethoxyethoxy)ethoxy]acetic acid (CAS 16024-36-5)—often referred to as a PEG-lin...
Author: BenchChem Technical Support Team. Date: April 2026
Operational Guide: Proper Disposal and Safety Protocols for [2-(2-Ethoxyethoxy)ethoxy]acetic Acid
Executive Summary & Chemical Profile
[2-(2-Ethoxyethoxy)ethoxy]acetic acid (CAS 16024-36-5)—often referred to as a PEG-linker acid or 3,6,9-Trioxaundecanoic acid—is a critical reagent in bioconjugation, PROTAC synthesis, and targeted drug delivery. While highly valued for enhancing the aqueous solubility of hydrophobic payloads, its dual chemical nature presents unique end-of-life disposal challenges.
This guide provides drug development professionals and laboratory scientists with a self-validating, step-by-step operational protocol for the safe handling and RCRA-compliant disposal of this compound, ensuring laboratory safety and regulatory compliance.
The Chemical Causality of Disposal
To manage this chemical effectively, operators must understand the mechanistic reasoning behind the disposal protocols. The molecule presents a dual-threat profile:
The Polyether Backbone (Peroxide Risk): The molecule contains multiple ether linkages. Ethers are notorious for undergoing radical-mediated auto-oxidation at the alpha-carbon when exposed to atmospheric oxygen and ambient light, forming explosive hydroperoxides. While short-chain PEG-like liquids are less volatile than diethyl ether, prolonged storage of waste solutions significantly elevates this reactive risk.
The Carboxylic Acid Terminus (Corrosivity & Reactivity): The terminal acetic acid moiety renders the molecule a severe eye and skin irritant[1]. Furthermore, disposing of unneutralized acids into mixed organic waste streams can catalyze unintended, exothermic polymerizations or react violently with incompatible bases.
Quantitative Hazard & Logistics Data
The following table summarizes the critical physicochemical thresholds that dictate the operational handling of[2-(2-Ethoxyethoxy)ethoxy]acetic acid waste.
Parameter
Value / Threshold
Operational Implication
CAS Number
16024-36-5
Primary identifier for SDS profiling and waste manifesting.
Molecular Formula
C8H16O5
Non-halogenated; burns cleanly to CO₂ and H₂O during incineration.
Hazard Codes
H315, H319
Corrosive/Irritant; mandates standard PPE (nitrile gloves, splash goggles)[1].
Peroxide Threshold
< 20 ppm
>20 ppm requires immediate chemical reduction prior to transport.
Target Neutralization pH
6.0 – 8.0
Prevents exothermic reactions in mixed organic waste carboys.
RCRA Waste Category
D002 (if aqueous pH ≤ 2)
Must be managed as characteristic hazardous waste if left unneutralized[2].
Self-Validating Disposal Methodology
Do not simply pour this reagent into a general waste carboy. Follow this self-validating workflow to neutralize hazards at the point of generation.
Phase 1: Segregation & Peroxide Screening
Step 1: Isolate the Waste. Segregate the compound from halogenated solvents and strong oxidizers (e.g., nitric acid, permanganates).
Step 2: Peroxide Testing. Dip a standard KI-starch indicator strip into the waste solution.
Self-Validation Check: If the strip turns blue/black (indicating >20 ppm peroxides), the waste must be chemically reduced. Add a 10% w/v aqueous solution of ferrous sulfate (FeSO₄) or sodium bisulfite (NaHSO₃) dropwise. Re-test with a new strip until it remains colorless, validating that the explosive hazard has been neutralized.
Phase 2: Alkaline Quenching (Neutralization)
Step 3: Prepare the Base. In a well-ventilated fume hood, prepare a chilled, saturated aqueous solution of sodium bicarbonate (NaHCO₃).
Step 4: Acid Addition. Slowly add the peroxide-free[2-(2-Ethoxyethoxy)ethoxy]acetic acid waste to the bicarbonate solution under continuous magnetic stirring.
Self-Validation Check: Observe the solution for effervescence (CO₂ gas evolution). The process is self-validating: pause the addition if bubbling becomes too vigorous, and continue only when it subsides. The system is fully validated when the addition of a few drops of 1M NaOH causes no temperature spike, and universal indicator paper confirms a stable pH of 6.0 to 8.0.
Phase 3: RCRA-Compliant Packaging
Step 5: Transfer. Funnel the neutralized, peroxide-free mixture into a High-Density Polyethylene (HDPE) waste carboy.
Step 6: Labeling. Label the container strictly as "Non-Halogenated Organic Waste - Neutralized PEG-Acid."
Disposal Workflow Visualization
Figure 1: Self-validating disposal workflow for polyether carboxylic acids.
Regulatory Grounding & The Mixture Rule
Adherence to the Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) is mandatory. Laboratory managers must pay special attention to the EPA's "Mixture Rule" (40 CFR § 261.3(a)(2)(iv))[3].
Because [2-(2-Ethoxyethoxy)ethoxy]acetic acid is not a specifically listed waste (e.g., F, K, P, or U lists), it is regulated based on its characteristics (D002 for corrosivity)[2]. However, if this non-listed waste is mixed with a listed hazardous waste (such as F003 spent solvents like acetone or methanol), the entire volume becomes regulated under the strict listed waste code[4]. Therefore, meticulous source segregation is not just a safety protocol; it is a critical logistical strategy to prevent the inflation of hazardous waste disposal costs and maintain your facility's desired Generator Status (SQG vs. LQG)[2].
References
Title: Steps in Complying with Regulations for Hazardous Waste
Source: US Environmental Protection Agency (EPA)
URL: [Link]
Title: Defining Hazardous Waste: Listed, Characteristic and Mixed Wastes
Source: US Environmental Protection Agency (EPA)
URL: [Link]
A Comprehensive Guide to Personal Protective Equipment for Handling [2-(2-Ethoxyethoxy)ethoxy]acetic acid
For professionals in research, scientific, and drug development fields, the safe handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the use of [2-(2...
Author: BenchChem Technical Support Team. Date: April 2026
For professionals in research, scientific, and drug development fields, the safe handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the use of [2-(2-Ethoxyethoxy)ethoxy]acetic acid, focusing on the procedural, step-by-step guidance necessary for its safe operational use and disposal. Our commitment is to furnish you with knowledge that extends beyond the product, ensuring a culture of safety and precision in your laboratory.
Understanding the Hazard: GHS Classification
[2-(2-Ethoxyethoxy)ethoxy]acetic acid is classified under the Globally Harmonized System (GHS) with the following hazards.[1] This classification underscores the critical need for appropriate personal protective equipment (PPE) to mitigate risks.
GHS Classification
Hazard Statement
Pictogram
Signal Word
Skin Irritation Category 2
H315: Causes skin irritation
Corrosion
Danger
Serious Eye Damage Category 1
H318: Causes serious eye damage
Corrosion
Specific Target Organ Toxicity
H335: May cause respiratory irritation
(Single Exposure); Respiratory Tract Irritation
Core Directive: Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is essential when handling [2-(2-Ethoxyethoxy)ethoxy]acetic acid to prevent exposure through all potential routes: dermal, ocular, and inhalation.
Eye and Face Protection: The First Line of Defense
Direct contact with [2-(2-Ethoxyethoxy)ethoxy]acetic acid can cause serious, irreversible eye damage.[1] Therefore, robust eye and face protection is non-negotiable.
Mandatory: Always wear chemical safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[2]
Recommended for High-Risk Operations: When handling larger quantities or if there is a risk of splashing, a full-face shield should be worn in addition to safety goggles.
The rationale for this dual protection is to safeguard against both direct splashes and peripheral exposure to vapors or aerosols.
Hand Protection: Selecting the Right Gloves
To prevent skin irritation, the selection of appropriate protective gloves is critical.
Procedure: Handle with gloves and wash and dry hands thoroughly after handling.[2] Contaminated gloves should be disposed of as hazardous waste.
Skin and Body Protection: A Barrier Against Exposure
Protecting exposed skin beyond the hands is a crucial component of safe handling.
Standard Operations: A standard laboratory coat should be worn and buttoned to its full length.
High-Risk Scenarios: For procedures with a higher risk of splashing or exposure to significant quantities, impervious clothing or a chemical-resistant apron is recommended.[4][5]
Respiratory Protection: Safeguarding Against Inhalation
Given that [2-(2-Ethoxyethoxy)ethoxy]acetic acid may cause respiratory irritation, appropriate respiratory protection should be used, especially in poorly ventilated areas or when generating aerosols.[1][4]
Engineering Controls First: The primary method for controlling airborne exposure should be working in a well-ventilated area, preferably within a chemical fume hood.[2][4]
Respirator Use: If engineering controls are insufficient or during emergency situations, a NIOSH-approved respirator with a suitable filter for organic gases and vapors (such as a type ABEK (EN14387) filter) should be used.[6]
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational workflow is fundamental to minimizing exposure risks.
Caption: Safe Handling Workflow for [2-(2-Ethoxyethoxy)ethoxy]acetic acid.
1. Preparation:
Thoroughly review the Safety Data Sheet (SDS) before commencing any work.
Don the appropriate PPE as outlined above.
Ensure the chemical fume hood is functioning correctly.
2. Handling:
Conduct all manipulations of [2-(2-Ethoxyethoxy)ethoxy]acetic acid within a certified chemical fume hood to minimize inhalation exposure.[4]
Use only outdoors or in a well-ventilated area.[3][4]
Do not eat, drink, or smoke when using this product.[3][4]
3. Post-Handling:
Decontaminate all work surfaces after use.
Remove and properly dispose of contaminated PPE.
Wash hands and any exposed skin thoroughly with soap and water after handling.[3][4][7]
Emergency Response Plan: Immediate Actions for Exposure
In the event of an exposure, immediate and correct first aid is crucial.
Caption: Emergency Response Protocol for Exposure Incidents.
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][8] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.[3]
Skin Contact: Remove contaminated clothing and shoes immediately.[4] Wash the affected area thoroughly with soap and plenty of water.[2][4] Get medical advice if skin irritation occurs.[4]
Inhalation: Move the person to fresh air and keep them in a position comfortable for breathing.[4] If breathing is difficult, provide oxygen.[2][8] If not breathing, give artificial respiration.[2]
Ingestion: Do NOT induce vomiting.[4] Rinse mouth with water.[4] Call a poison control center or seek medical attention immediately.[4]
Disposal Plan: Responsible Waste Management
Proper disposal of [2-(2-Ethoxyethoxy)ethoxy]acetic acid and its contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
Chemical Waste: Dispose of the contents and container to an authorized hazardous or special waste collection point in accordance with local, state, and federal regulations.[3] Do not allow the chemical to enter drains, water courses, or the soil.[4]
Contaminated Materials: Any materials used to clean up spills, such as absorbent pads or vermiculite, should be placed in a suitable, labeled container for waste disposal.[3] Contaminated PPE, such as gloves and aprons, must also be disposed of as hazardous waste.
By adhering to these comprehensive guidelines, you can significantly mitigate the risks associated with handling [2-(2-Ethoxyethoxy)ethoxy]acetic acid, fostering a safer and more productive research environment.
References
PubChem. (n.d.). 2-(2-Ethoxyethoxy)acetic acid. National Center for Biotechnology Information.
ChemicalBook. (2026, March 20). [2-[2-[2-[2-(2-Methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]acetic acid - Safety Data Sheet.
Apollo Scientific. (n.d.). 2-[2-(2-Methoxyethoxy)ethoxy]acetic acid.
International Labour Organization. (2003, November). ICSC 0364 - 2-ETHOXYETHYL ACETATE.
Organisation for Economic Co-operation and Development. (2005, April 15). 2-(2-(2-Ethoxyethoxy)ethoxy)-ethanol.
Spectrum Chemical. (2015, August 4). SAFETY DATA SHEET.
ECHEMI. (n.d.). 2-(2-(2-Aminoethoxy)ethoxy)acetic acid SDS, 134978-97-5 Safety Data Sheets.
Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards - 2-Ethoxyethyl acetate.
Sigma-Aldrich. (2025, December 24). SAFETY DATA SHEET.
Tokyo Chemical Industry. (n.d.). [2-(2-Methoxyethoxy)ethoxy]acetic Acid.
Thermo Fisher Scientific. (2025, December 26). (2-[2-(Fmoc-amino)ethoxy]ethoxy)acetic acid - SAFETY DATA SHEET.
Occupational Safety and Health Administration. (1993, April 8). Acetic and Formic Acids in Workplace Atmospheres.
Australian Government Department of Health. (2013, May 17). Ethanol, 2-[2-(2-butoxyethoxy)ethoxy]-: Human health tier II assessment.
New Jersey Department of Health. (2002, July). Common Name: 2-ETHOXYETHYLACETATE HAZARD SUMMARY.
Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 2-(2-Ethoxyethoxy)-Ethanol, 98+%.
Centers for Disease Control and Prevention. (2014, August). NIOSH Skin Notation (SK) Profiles | 2-Ethoxyethyl Acetate.
New Jersey Department of Health. (n.d.). 2-Ethoxyethanol - Hazardous Substance Fact Sheet.
Electronic Code of Federal Regulations. (2023, December 18). 40 CFR 721.11757 -- Carboxylic acid, reaction products with metal hydroxide, inorganic dioxide and metal (generic).
Occupational Safety and Health Administration. (2022, September 21). 2-ETHOXYETHYL ACETATE (CELLOSOLVE ACETATE).
Fisher Scientific. (2025, December 20). SAFETY DATA SHEET.
BASF. (2025, December 1). AGS (Dicarboxylic acids mixture) - Safety Data Sheet.